1-Bromo-2-fluorocyclohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-fluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQRVGXSORXOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938024 | |
| Record name | 1-Bromo-2-fluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17170-96-6, 656-57-5 | |
| Record name | 1-Bromo-2-fluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-fluorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Bromo-2-fluorocyclohexane physical properties
An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2-fluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aliphatic cyclic compound that serves as a valuable intermediate in synthetic organic chemistry. The presence of two different halogens, bromine and fluorine, on a cyclohexane scaffold provides distinct reactive sites, making it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals.[1] The utility of this compound is intrinsically linked to its stereochemistry. The cis and trans isomers exhibit unique three-dimensional arrangements that profoundly influence their physical properties, conformational stability, and reactivity. A thorough understanding of these properties is therefore critical for its effective application in research and development.
This technical guide provides a comprehensive overview of the physical properties, conformational analysis, spectroscopic profile, and synthetic methodologies for this compound, with a focus on differentiating its key stereoisomers.
Part 1: Stereochemistry and Conformational Energetics
The relationship between the bromine and fluorine atoms on the cyclohexane ring gives rise to two diastereomers: cis-1-bromo-2-fluorocyclohexane and trans-1-bromo-2-fluorocyclohexane. In the cis isomer, both halogens are on the same face of the ring, while in the trans isomer, they are on opposite faces. These stereochemical differences dictate the molecule's preferred shape in three-dimensional space through chair conformations.
The stability of a given conformer is primarily governed by the steric strain associated with substituents in axial positions. Axial groups experience destabilizing 1,3-diaxial interactions with other axial hydrogens. Consequently, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial positions.[2]
Conformational Analysis of trans-1-Bromo-2-fluorocyclohexane
The trans isomer can exist in two chair conformations that are in equilibrium: one with both substituents in axial positions (diaxial) and one with both in equatorial positions (diequatorial). The diequatorial conformer is significantly more stable as it minimizes steric strain for both halogen substituents.[2][3] This makes the diequatorial conformer the overwhelmingly predominant species at equilibrium.
Caption: Chair-flip equilibrium for the trans isomer.
Conformational Analysis of cis-1-Bromo-2-fluorocyclohexane
For the cis isomer, one substituent must be axial and the other equatorial (axial-equatorial). A ring flip converts this to an equatorial-axial conformation. The two conformers are not energetically equivalent. Bromine is significantly larger than fluorine (Van der Waals radii: Br ≈ 1.85 Å, F ≈ 1.47 Å). Therefore, the conformer that places the bulkier bromine atom in the equatorial position and the smaller fluorine atom in the axial position is the more stable of the two.[2][4]
Caption: Chair-flip equilibrium for the cis isomer.
Part 2: Physical and Thermochemical Properties
The physical properties of this compound are influenced by its stereochemistry. While data for the pure cis isomer is sparse in the literature, properties for the trans isomer and for isomer mixtures are available. It is generally expected that the more stable and symmetric trans isomer will have a higher melting point and potentially a different boiling point and density compared to the cis isomer.[5]
Table 1: Physical Properties of this compound Isomers
| Property | Value | Isomer | Source(s) |
|---|---|---|---|
| Molecular Formula | C₆H₁₀BrF | All | [6][7][8] |
| Molecular Weight | 181.05 g/mol | All | [6][7][8] |
| Appearance | Colorless to pale yellow liquid | Mixture | [1] |
| Boiling Point | 74.5-76.5 °C @ 19 mmHg | Mixture | [9] |
| 166.7 °C @ 760 mmHg | trans- (Calculated) | [10] | |
| Density | 1.46 g/cm³ | Mixture | [9] |
| Refractive Index | n²⁰/D 1.4800-1.4840 | Mixture | [9] |
| LogP (Octanol/Water) | 2.7 | trans- (Computed) | [8] |
| | 2.7 | cis- (Computed) |[6] |
Part 3: Spectroscopic Profile for Isomer Differentiation
Spectroscopy is the most powerful tool for unambiguously distinguishing between the cis and trans isomers. Differences in molecular symmetry and the spatial orientation of the C-F and C-Br bonds give rise to unique spectroscopic fingerprints.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is particularly definitive. The key distinction arises from the symmetry elements present in the dominant conformers.
-
trans-Isomer: The highly stable diequatorial conformer possesses a C₂ axis of symmetry. This symmetry renders pairs of protons equivalent, leading to a simpler, more resolved spectrum.
-
cis-Isomer: The axial-equatorial conformer lacks any symmetry element (it is asymmetric). Consequently, all ten protons on the cyclohexane ring are chemically non-equivalent, resulting in a significantly more complex and overlapping ¹H NMR spectrum.
¹H-¹⁹F Coupling: A key feature in the NMR spectra of these compounds is spin-spin coupling between fluorine and protons. Large couplings are typically observed over two bonds (geminal, ²JHF) and three bonds (vicinal, ³JHF). The magnitude of vicinal coupling is dependent on the dihedral angle, providing further structural confirmation.[13][14] The ¹⁹F NMR for the trans isomer has been reported.[15]
Mass Spectrometry (MS)
Mass spectrometry can confirm the elemental composition. The most characteristic feature is the isotopic pattern of the molecular ion (M⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2), which is a definitive signature for the presence of a single bromine atom in the molecule.[11] A mass spectrum for the cis isomer is available from the NIST Chemistry WebBook.[7][16]
Part 4: Experimental Methodologies
Protocol 1: Synthesis via Bromofluorination of Cyclohexene
A common and effective method for synthesizing this compound is the electrophilic addition of "BrF" across the double bond of cyclohexene. This reaction typically proceeds with anti-addition, yielding predominantly the trans isomer. A standard procedure involves using N-Bromosuccinimide (NBS) as a source of electrophilic bromine and a fluoride source like Olah's reagent (70% hydrogen fluoride in pyridine).[17]
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Hydrogen fluoride-pyridine (Olah's reagent)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a fume hood, dissolve cyclohexene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Slowly add Olah's reagent (1.5 eq) to the stirred solution. Following this, add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound.
Caption: General workflow for synthesis and purification.
Protocol 2: Isomer Characterization and Separation
The purity of the synthesized product and the ratio of cis to trans isomers can be assessed using Gas Chromatography (GC) and NMR spectroscopy.
-
Gas Chromatography (GC): Due to differences in their boiling points and polarity, the cis and trans isomers can typically be separated and quantified using a standard GC equipped with a non-polar or medium-polarity column.
-
NMR Analysis: As detailed in Part 3, ¹H and ¹⁹F NMR are used to confirm the identity of the isomers based on the complexity of the spectra and the observed coupling patterns.
Conclusion
The physical and spectroscopic properties of this compound are fundamentally dictated by its stereochemistry. The trans isomer is conformationally locked into a stable diequatorial state, leading to higher symmetry and a simpler NMR profile. The cis isomer exists as an equilibrium of two axial-equatorial conformers, with the conformer placing the larger bromine atom in the equatorial position being favored. This lack of symmetry results in a more complex NMR spectrum. These distinct characteristics, summarized in this guide, provide the necessary framework for researchers to effectively synthesize, isolate, characterize, and utilize these versatile halogenated intermediates in their scientific endeavors.
References
- 1. CAS 51422-74-3: (1S,2S)-1-bromo-2-fluorocyclohexane [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solved draw the two conformations of | Chegg.com [chegg.com]
- 4. Solved 1. Draw cis-1-bromo-2-fluorocyclohexane: a. as a | Chegg.com [chegg.com]
- 5. youtube.com [youtube.com]
- 6. Cyclohexane, 1-bromo-2-fluoro-, cis- | C6H10BrF | CID 21122263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]
- 8. trans-1-Bromo-2-Fluorocyclohexane | C6H10BrF | CID 3084980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclohexane, 1-bromo-2-fluoro-, cis- | 51422-74-3 [amp.chemicalbook.com]
- 10. Cyclohexane, 1-bromo-2-fluoro-, cis- (CAS 51422-74-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. spectrabase.com [spectrabase.com]
- 16. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to 1-Bromo-2-fluorocyclohexane: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 1-bromo-2-fluorocyclohexane, a versatile halogenated cyclohexane derivative of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core chemical identifiers, physicochemical properties, stereoisomerism, synthesis, reactivity, and key applications of this compound, offering field-proven insights and detailed experimental context.
Introduction: The Strategic Importance of Vicinal Halogenation
This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the preparation of more complex molecules.[1] Its utility stems from the presence of two different vicinal halogens on a cyclohexane scaffold. This arrangement allows for selective and differential reactivity, enabling chemists to introduce other functionalities in a controlled manner. The strategic placement of a bromine and a fluorine atom influences the molecule's conformational preferences and its reactivity in nucleophilic substitution and elimination reactions. This guide will explore the distinct properties and applications of its cis and trans stereoisomers.
Chemical Identifiers and Physicochemical Properties
Accurate identification and understanding of the physicochemical properties of this compound and its isomers are paramount for their effective use in research and development.
Chemical Identifiers
The compound exists as a mixture of stereoisomers or as isolated cis and trans isomers. It is crucial to distinguish between them as their stereochemistry dictates their reactivity.
| Identifier | This compound (Isomer Mixture) | trans-1-Bromo-2-fluorocyclohexane | cis-1-Bromo-2-fluorocyclohexane |
| CAS Number | 656-57-5[1] | 17170-96-6[2] | 51422-74-3[3] |
| Molecular Formula | C₆H₁₀BrF[1] | C₆H₁₀BrF[2] | C₆H₁₀BrF[3] |
| Molecular Weight | 181.05 g/mol [1] | 181.05 g/mol [4] | 181.046 g/mol [3] |
| IUPAC Name | This compound[2] | (1R,2R)-1-bromo-2-fluorocyclohexane (one enantiomer)[5] | (1S,2R)-1-bromo-2-fluorocyclohexane (one enantiomer)[6] |
| PubChem CID | 140195[2] | 3084980[4] | 21122263[6] |
| Synonyms | 1-Fluoro-2-bromocyclohexane | trans-2-Fluorocyclohexyl Bromide[4] | cis-2-Fluorocyclohexyl Bromide[3] |
Physicochemical Properties
The physical properties of this compound are influenced by its stereochemistry. The data presented below is a compilation from various sources.
| Property | Value | Conditions | Source |
| Appearance | Colorless to light orange to yellow clear liquid | Ambient | [1] |
| Boiling Point | 78 °C | 16 mmHg | [1] |
| 166.7 °C | 760 mmHg (for trans-isomer) | [2] | |
| Density | 1.46 g/cm³ | [1] | |
| Refractive Index | n20/D 1.48 | 20 °C | [1] |
| Flash Point | 56.8 °C | (for trans-isomer) | [2] |
| LogP | 2.662 | (for trans-isomer) | [2] |
Stereoisomerism: A Tale of Two Conformations
The relative orientation of the bromine and fluorine atoms on the cyclohexane ring gives rise to cis and trans diastereomers. Each of these diastereomers can exist as a pair of enantiomers. The stereochemistry has a profound impact on the molecule's conformational equilibrium and, consequently, its reactivity.
Caption: 2D structures of trans and cis isomers of this compound.
In the trans isomer , the bromo and fluoro substituents are on opposite sides of the ring. In the most stable chair conformation, both bulky substituents can occupy equatorial positions, minimizing steric strain. This has significant implications for its reactivity, particularly in elimination reactions which often require an anti-periplanar arrangement of the departing groups.
In the cis isomer , the substituents are on the same side of the ring. This necessitates that in any chair conformation, one substituent must be in an axial position while the other is equatorial. This can lead to increased steric interactions and may influence the rates and pathways of its reactions compared to the trans isomer.
Synthesis and Reactivity
The synthesis of this compound typically involves the halofluorination of cyclohexene. The stereochemical outcome of this reaction is highly dependent on the reagents and reaction conditions.
Stereoselective Synthesis of trans-1-Bromo-2-fluorocyclohexane
A common and efficient method for the synthesis of the trans isomer involves the reaction of cyclohexene with N-bromosuccinimide (NBS) in the presence of a fluoride source.
Caption: General reaction scheme for the synthesis of trans-1-bromo-2-fluorocyclohexane.
Experimental Protocol:
-
Reagents and Setup: In a fume hood, a solution of cyclohexene in an appropriate solvent (e.g., dichloromethane) is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of NBS: N-Bromosuccinimide (NBS) is added portion-wise to the cooled solution. The reaction mixture is stirred, leading to the formation of a bromonium ion intermediate.
-
Fluoride Source: A fluoride source, such as triethylamine tris(hydrogen fluoride) (Et₃N·3HF), is then added dropwise.[2] The fluoride ion acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (backside attack).
-
Workup and Purification: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography to yield the trans-1-bromo-2-fluorocyclohexane.
The rationale behind the stereoselectivity lies in the mechanism. The initial attack of bromine on the double bond of cyclohexene forms a cyclic bromonium ion. The subsequent nucleophilic attack by the fluoride ion occurs via an Sₙ2-like mechanism, resulting in the opening of the three-membered ring and the formation of the trans product.
Reactivity and Applications in Synthesis
The differential reactivity of the C-Br and C-F bonds is the cornerstone of this compound's utility. The C-Br bond is significantly more labile and a better leaving group than the C-F bond. This allows for selective nucleophilic substitution at the carbon bearing the bromine atom.
A prime example of this is the reaction with sodium azide (NaN₃). In a polar aprotic solvent like DMF, the azide ion, a strong nucleophile, will displace the bromide ion in an Sₙ2 reaction.[7] This proceeds with inversion of stereochemistry at the reaction center.
Caption: Nucleophilic substitution of trans-1-bromo-2-fluorocyclohexane with sodium azide.
This selective reactivity makes this compound a valuable precursor for introducing nitrogen-containing functionalities, which are prevalent in many pharmaceutical compounds. The resulting fluoro-azides can be further transformed, for instance, through reduction to amines or by participating in click chemistry reactions.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and quality control of this compound. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum will show complex multiplets for the cyclohexane ring protons. The chemical shifts and coupling constants of the protons attached to the carbons bearing the halogens (CHF and CHBr) are particularly diagnostic and will differ significantly between the cis and trans isomers due to their different dihedral angle relationships with neighboring protons.
-
¹³C NMR: The carbon NMR spectrum will exhibit six distinct signals for the six carbon atoms of the cyclohexane ring. The carbons directly attached to the electronegative fluorine and bromine atoms will be shifted downfield.
-
¹⁹F NMR: Fluorine-19 NMR is a powerful tool for confirming the presence and environment of the fluorine atom. A single resonance will be observed, and its chemical shift and coupling to neighboring protons can provide valuable structural information.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns can also help to confirm the structure. Mass spectra for the cis and trans isomers are available in the NIST Chemistry WebBook.[3]
Safety and Hazard Information
This compound is a chemical that requires careful handling. The following GHS hazard statements have been associated with it:
-
H226: Flammable liquid and vapor.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
This compound, in its cis and trans isomeric forms, represents a strategically important class of synthetic intermediates. The ability to selectively functionalize the C-Br bond in the presence of the more robust C-F bond provides a powerful tool for the synthesis of complex molecules, particularly in the realm of medicinal chemistry where the introduction of fluorine can significantly enhance the pharmacological properties of a drug candidate. A thorough understanding of its stereochemistry, reactivity, and safe handling is essential for any researcher or drug development professional looking to leverage the synthetic potential of this versatile building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. trans-1-Bromo-2-Fluorocyclohexane|lookchem [lookchem.com]
- 3. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]
- 4. trans-1-Bromo-2-Fluorocyclohexane | C6H10BrF | CID 3084980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexane, 1-bromo-2-fluoro-, trans- | C6H10BrF | CID 5325861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexane, 1-bromo-2-fluoro-, cis- | C6H10BrF | CID 21122263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solved (1R,28,4S)-2-bromo-2-fluoro-4-methylcyclohexan-1-ol | Chegg.com [chegg.com]
An In-depth Technical Guide to the Stereoisomers of 1-Bromo-2-fluorocyclohexane
Abstract
This technical guide provides a comprehensive examination of the stereoisomers of 1-bromo-2-fluorocyclohexane, a molecule of significant interest in synthetic organic chemistry and drug development. The presence of two chiral centers and the conformational dynamics of the cyclohexane ring give rise to a complex stereochemical landscape. A thorough understanding of the synthesis, conformational preferences, and spectroscopic properties of these stereoisomers is paramount for their effective utilization as chiral building blocks. This guide delves into the intricate conformational analysis of the cis and trans diastereomers, provides detailed protocols for their stereoselective synthesis and characterization, and explores their potential applications in medicinal chemistry.
Introduction: The Stereochemical Complexity of this compound
This compound is a halogenated cyclic alkane with the chemical formula C₆H₁₀BrF.[1][2][3][4] The molecule possesses two stereogenic centers at carbons C-1 and C-2, leading to the existence of four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers exist as two pairs of enantiomers, which are diastereomerically related as cis and trans isomers.
-
trans-Isomers: The bromine and fluorine atoms are on opposite faces of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,2R)-1-bromo-2-fluorocyclohexane and (1S,2S)-1-bromo-2-fluorocyclohexane.
-
cis-Isomers: The bromine and fluorine atoms are on the same face of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers: (1R,2S)-1-bromo-2-fluorocyclohexane and (1S,2R)-1-bromo-2-fluorocyclohexane.
The distinct three-dimensional arrangement of the bromine and fluorine substituents in each stereoisomer significantly influences its physical, chemical, and biological properties.[5] For researchers in drug development, the ability to selectively synthesize and characterize a specific stereoisomer is often a critical step, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[6]
Conformational Analysis: A Delicate Balance of Steric and Electronic Effects
The stereoisomers of this compound exist predominantly in chair conformations to minimize angle and torsional strain. The thermodynamic stability of each conformer is dictated by a complex interplay of steric hindrance (1,3-diaxial interactions) and electronic effects (gauche interactions and dipole-dipole interactions).
A-Values and Steric Considerations
The conformational preference of a substituent on a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations.[7] Larger A-values indicate a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.
| Substituent | A-value (kcal/mol) |
| -F | ~0.24 |
| -Br | ~0.48 |
While bromine is a larger atom than fluorine, the longer carbon-bromine bond length compared to the carbon-fluorine bond results in comparable steric demands, as reflected in their similar A-values.[8]
Conformational Equilibrium of trans-1-Bromo-2-fluorocyclohexane
The trans isomer can exist in two chair conformations: diequatorial and diaxial.
-
Diequatorial (e,e) Conformer: Both the bromine and fluorine atoms occupy equatorial positions. This conformation is generally the more stable of the two.
-
Diaxial (a,a) Conformer: Both substituents are in axial positions, leading to significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.
The diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of these unfavorable steric interactions.[9] Consequently, trans-1-bromo-2-fluorocyclohexane exists almost exclusively in the diequatorial conformation at room temperature.
Conformational Equilibrium of cis-1-Bromo-2-fluorocyclohexane
The conformational analysis of the cis isomer is more nuanced. Ring flipping interconverts two conformers, one with axial bromine and equatorial fluorine (a,e) and the other with equatorial bromine and axial fluorine (e,a).
Based solely on A-values, the conformer with the larger substituent (bromine) in the equatorial position and the smaller substituent (fluorine) in the axial position would be expected to be slightly more stable. However, in 1,2-disubstituted cyclohexanes, other electronic factors come into play:
-
Gauche Interaction: In both conformers of the cis isomer, the bromine and fluorine substituents are gauche to each other, introducing steric strain.[10]
-
Dipole-Dipole Interactions: The C-Br and C-F bonds are both polar. The relative orientation of these bond dipoles can lead to either stabilizing or destabilizing interactions.[11][12][13][14][15] In the (a,e) and (e,a) conformers, the dipoles are oriented differently, affecting their relative energies.
-
Anomeric Effect: While the classical anomeric effect is observed in heterocycles, analogous stereoelectronic interactions can occur in carbocycles.[16][17] These "pseudo-anomeric" or "homoanomeric" effects involve hyperconjugation between lone pairs of one halogen and the antibonding orbital of the C-X bond of the other, which can influence conformational preferences.[18][19]
The precise equilibrium position for cis-1-bromo-2-fluorocyclohexane will be determined by the net effect of these competing steric and electronic factors. Experimental determination through NMR spectroscopy is the most reliable method to ascertain the dominant conformer.
Stereoselective Synthesis
The most direct route to this compound is the electrophilic addition of a "BrF" equivalent to cyclohexene. This reaction proceeds via a cyclic bromonium ion intermediate, which is then opened by a fluoride nucleophile. The anti-periplanar attack of the fluoride ion on the bromonium ion intermediate dictates the stereochemical outcome of the reaction, leading exclusively to the trans diastereomer.
Experimental Protocol: Synthesis of trans-1-Bromo-2-fluorocyclohexane
This protocol is based on established methods for the halofluorination of alkenes.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Hydrogen fluoride-pyridine complex (HF-Pyridine)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a fume hood, dissolve cyclohexene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Add HF-Pyridine (2.0 eq) to the stirred solution.
-
Slowly add a solution of N-Bromosuccinimide (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
-
Slowly quench the reaction by pouring the mixture into a stirred, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford trans-1-bromo-2-fluorocyclohexane as a racemic mixture.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of the stereoisomers of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy
The chemical shifts and coupling constants of the protons attached to C-1 and C-2 are particularly informative.
-
Chemical Shift: The protons on the carbons bearing the halogens (H-1 and H-2) will be deshielded and appear at a lower field compared to the other cyclohexane protons.
-
Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³JHH) between H-1 and H-2, and between these protons and the adjacent methylene protons, is dependent on the dihedral angle between them. This relationship is described by the Karplus equation. For the trans-diaxial conformer, a large coupling constant (typically 8-12 Hz) is expected between H-1 and H-2. In the trans-diequatorial conformer, this coupling will be smaller (typically 2-4 Hz).
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds.
-
Chemical Shift: The chemical shift of the fluorine atom will be influenced by its electronic environment.
-
Coupling Constants: Fluorine couples to nearby protons, and the magnitude of these couplings provides valuable structural information. The vicinal ¹H-¹⁹F coupling constant (³JHF) is also dependent on the dihedral angle.
Representative NMR Data
The following table presents predicted representative NMR data for the major conformer of trans-(1R,2R)-1-bromo-2-fluorocyclohexane (diequatorial).
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H (H-1) | ~4.2 | ddd | ³J(H1,H2) ≈ 3, ³J(H1,H6a) ≈ 11, ³J(H1,H6e) ≈ 4 |
| ¹H (H-2) | ~4.8 | ddd | ³J(H2,H1) ≈ 3, ³J(H2,H3a) ≈ 11, ³J(H2,H3e) ≈ 4 |
| ¹⁹F | ~-180 | ddd | ³J(F,H2) ≈ 25, ³J(F,H3a) ≈ 3, ³J(F,H3e) ≈ 15 |
| ¹³C (C-1) | ~60 | d | ¹J(C1,F) ≈ 180 |
| ¹³C (C-2) | ~90 | d | ¹J(C2,F) ≈ 180 |
Enantiomeric Separation
The synthesis described above yields a racemic mixture of the trans enantiomers. The separation of these enantiomers is crucial for their application in asymmetric synthesis and for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose.[20]
Protocol: Chiral HPLC Separation
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[21][22]
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation.
Procedure:
-
Prepare a dilute solution of the racemic trans-1-bromo-2-fluorocyclohexane in the mobile phase.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject a small volume of the sample solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector (e.g., at 210 nm).
-
Optimize the mobile phase composition to maximize the resolution between the two enantiomeric peaks.
Applications in Drug Development and Asymmetric Synthesis
The stereoisomers of this compound are valuable building blocks in organic synthesis, particularly for the construction of complex chiral molecules. The presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.
-
Asymmetric Synthesis: Enantiomerically pure this compound can be used as a chiral scaffold to introduce stereocenters into larger molecules with high fidelity.[23][24]
-
Medicinal Chemistry: The incorporation of a fluorocyclohexane motif can significantly impact the pharmacological properties of a drug candidate.[5] Fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa. Bioactive molecules containing fluorinated cyclic systems are an active area of research.[25][26][27] The rigid conformational nature of the cyclohexane ring can also be exploited to lock a molecule into a bioactive conformation.
Conclusion
The stereoisomers of this compound present a rich and complex field of study with significant implications for synthetic and medicinal chemistry. A deep understanding of their conformational preferences, guided by both steric and electronic principles, is essential for predicting their reactivity and spectroscopic behavior. The ability to selectively synthesize and separate these stereoisomers opens up avenues for the creation of novel chiral molecules with potential therapeutic applications. This guide provides a foundational framework for researchers and scientists working with these versatile building blocks.
References
- 1. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]
- 2. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]
- 3. Cyclohexane, 1-bromo-2-fluoro-, cis- | C6H10BrF | CID 21122263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-1-Bromo-2-Fluorocyclohexane | C6H10BrF | CID 3084980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Substituted Cyclohexane Conformations [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Dipole-Dipole Forces [chem.purdue.edu]
- 12. Dipole-dipole, London Dispersion and Hydrogen Bonding Interactions - Chemistry Steps [chemistrysteps.com]
- 13. Dipole-Dipole Interactions — Definition & Overview - Expii [expii.com]
- 14. Dipole Interactions | Brilliant Math & Science Wiki [brilliant.org]
- 15. jackwestin.com [jackwestin.com]
- 16. Anomeric effect - Wikipedia [en.wikipedia.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Homoanomeric effects in six-membered heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hplc.eu [hplc.eu]
- 22. m.youtube.com [m.youtube.com]
- 23. uwindsor.ca [uwindsor.ca]
- 24. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Bioactive heterocycles containing endocyclic N-hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of cis-1-Bromo-2-fluorocyclohexane: A Technical Guide
Abstract
The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition and reactivity. This technical guide provides an in-depth analysis of cis-1-Bromo-2-fluorocyclohexane, a molecule that presents a compelling case study in the interplay of steric and electronic effects. We will dissect the conformational preferences of this molecule, moving beyond simplistic steric arguments to explore the nuanced roles of gauche interactions and stereoelectronic effects. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the principles governing the three-dimensional structure of cyclic molecules. We will detail both computational and experimental methodologies, primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate the conformational equilibrium.
Foundational Principles: The Cyclohexane Chair
The cyclohexane ring predominantly adopts a chair conformation, which effectively minimizes both angle strain and torsional strain.[1] In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).[2] A fundamental concept in conformational analysis is the "A-value," which quantifies the energetic preference for a substituent to occupy the equatorial position.[3] This preference is primarily driven by the avoidance of steric strain, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.[1][4] Generally, bulkier substituents possess larger A-values and exhibit a stronger preference for the equatorial position.[3][5]
The Conformational Equilibrium of cis-1-Bromo-2-fluorocyclohexane
For a cis-1,2-disubstituted cyclohexane, one substituent must be in an axial position while the other is in an equatorial position.[6][7] This leads to a dynamic equilibrium between two chair conformers, often referred to as a "ring flip." In the case of cis-1-Bromo-2-fluorocyclohexane, this equilibrium is between the conformer with an axial bromine and an equatorial fluorine (ax-Br, eq-F) and the conformer with an equatorial bromine and an axial fluorine (eq-Br, ax-F).
To predict the more stable conformer, a simple comparison of the A-values of bromine and fluorine is a starting point.
| Substituent | A-value (kcal/mol) |
| Bromine (Br) | ~0.38 - 0.48[3] |
| Fluorine (F) | ~0.24 - 0.35 |
Based solely on A-values, the smaller steric demand of fluorine would suggest a preference for the axial position to minimize 1,3-diaxial interactions. This would favor the conformer with equatorial bromine and axial fluorine. However, this simplistic view overlooks other significant interactions.
Gauche Interactions
In 1,2-disubstituted cyclohexanes, gauche interactions between the two substituents must be considered.[8] This is a form of steric strain that arises when two substituents on adjacent carbons have a dihedral angle of approximately 60°, as is the case in both chair conformations of a cis-1,2-disubstituted cyclohexane.[7] The magnitude of this gauche interaction will influence the overall energy of each conformer.
Stereoelectronic Effects
Beyond sterics, electronic interactions can play a decisive role in conformational preferences. In molecules containing heteroatoms, effects such as the anomeric effect can lead to a preference for the axial position, contrary to what steric bulk would suggest.[9] While a classic anomeric effect is not present in carbocycles, related stereoelectronic interactions, sometimes termed pseudo-anomeric or homoanomeric effects, can occur.[10][11][12][13] These effects involve orbital overlaps, such as the interaction between a lone pair of one halogen and the antibonding orbital of the carbon-halogen bond of the other. The geometry of the conformers will dictate the potential for such stabilizing interactions. Additionally, dipole-dipole interactions between the polar C-Br and C-F bonds will differ in the two conformers, contributing to the overall energy balance.
Experimental and Computational Elucidation
A combination of experimental techniques and computational modeling is essential for a comprehensive conformational analysis.[1][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental tool for determining the conformational equilibrium of molecules in solution.[1][2][15]
Experimental Protocol: 1H NMR Analysis
-
Sample Preparation: Dissolve a pure sample of cis-1-bromo-2-fluorocyclohexane in a suitable deuterated solvent (e.g., CDCl3, deuterated acetone) in a standard NMR tube.
-
Data Acquisition: Acquire a high-resolution 1H NMR spectrum. If the ring flip is fast at room temperature on the NMR timescale, an averaged spectrum will be observed.[16] To resolve the signals of the individual conformers, low-temperature NMR is required.[17][18] This slows the rate of ring inversion, allowing for the observation of separate signals for the axial and equatorial protons in each conformer.
-
Spectral Analysis: The key parameters to analyze are the chemical shifts and the vicinal coupling constants (3JHH). The magnitude of 3JHH is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[19][20][21][22]
-
A large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship (180° dihedral angle).
-
Smaller coupling constants (typically 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships (approximately 60° dihedral angles).[19]
-
-
Data Interpretation: By analyzing the coupling constants of the protons on the carbons bearing the bromine and fluorine, the predominant conformation can be determined. For example, a large coupling constant for the proton on the carbon with the bromine would suggest that this proton is in an axial position, and therefore the bromine is in an equatorial position. The relative integrals of the signals for the two conformers at low temperature can be used to calculate the equilibrium constant and the free energy difference between them.
Computational Chemistry
Computational methods provide a theoretical framework to complement experimental findings.[14]
Computational Protocol: Ab Initio Calculations
-
Structure Generation: Build the 3D structures of both chair conformers of cis-1-bromo-2-fluorocyclohexane using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for both conformers using an appropriate level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure for each conformer.[14]
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The conformer with the lower calculated energy is predicted to be the more stable one.
-
Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies).
Visualizing the Conformational Equilibrium and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Chair-flip equilibrium of cis-1-Bromo-2-fluorocyclohexane.
Caption: Workflow for conformational analysis.
Conclusion
The conformational analysis of cis-1-bromo-2-fluorocyclohexane is a nuanced problem that requires a multi-faceted approach. While A-values provide a useful first approximation, a deeper understanding necessitates the consideration of gauche interactions and subtle stereoelectronic effects. The combination of low-temperature NMR spectroscopy and high-level computational modeling provides a powerful toolkit for elucidating the conformational landscape of such molecules. For drug development professionals, a thorough grasp of these principles is paramount, as the three-dimensional structure of a molecule is intrinsically linked to its biological activity and pharmacokinetic properties.
References
- 1. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]
- 2. auremn.org.br [auremn.org.br]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Anomeric effect - Wikipedia [en.wikipedia.org]
- 10. Homoanomeric effects in six-membered heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. ijert.org [ijert.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sikhcom.net [sikhcom.net]
- 19. youtube.com [youtube.com]
- 20. Karplus equation - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. proprep.com [proprep.com]
An In-depth Technical Guide to the Spectral Data of 1-Bromo-2-fluorocyclohexane
Introduction
1-Bromo-2-fluorocyclohexane is a halogenated aliphatic cyclic hydrocarbon of significant interest in synthetic organic chemistry and as a building block in the development of pharmaceuticals and agrochemicals.[1] The presence of two different halogen atoms on adjacent carbons, combined with the conformational flexibility of the cyclohexane ring, gives rise to two diastereomers: cis-1-bromo-2-fluorocyclohexane and trans-1-bromo-2-fluorocyclohexane. The distinct stereochemical arrangement of these isomers profoundly influences their spectral properties. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for these isomers, offering insights into spectral interpretation and structural elucidation.
The molecular weight of this compound is 181.05 g/mol .[2][3][4]
Stereoisomerism and Conformational Analysis
The cyclohexane ring typically exists in a chair conformation to minimize steric and torsional strain. For 1,2-disubstituted cyclohexanes, this leads to different spatial arrangements of the substituents (axial or equatorial), which are crucial for interpreting NMR spectra.
-
trans-Isomer: The lowest energy conformation has both the bromine and fluorine atoms in equatorial positions (diequatorial). An alternative, higher-energy conformation is the diaxial form.
-
cis-Isomer: This isomer exists as a rapidly equilibrating mixture of two chair conformations, one with an axial bromine and equatorial fluorine (ax,eq) and the other with an equatorial bromine and axial fluorine (eq,ax).
These conformational preferences are key to predicting the coupling constants observed in ¹H NMR spectroscopy.
Caption: Conformational isomers of cis and trans-1-bromo-2-fluorocyclohexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum is particularly informative due to the influence of the electronegative halogen substituents and the rigid chair conformations which dictate the magnitude of proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) coupling constants.
-
Chemical Shifts : The protons on the carbons bearing the halogens (H-1 and H-2) are the most deshielded and will appear furthest downfield (highest ppm). Protons on carbons bonded to electronegative atoms typically resonate in the 3.0-5.0 ppm range.[5] The remaining methylene protons on the cyclohexane ring will appear further upfield, typically between 1.2 and 2.5 ppm.[6]
-
Coupling Constants (J-values) : The multiplicity of the signals for H-1 and H-2 is complex due to coupling with each other, with adjacent methylene protons, and with the ¹⁹F nucleus. The magnitude of vicinal (three-bond) coupling constants is highly dependent on the dihedral angle between the coupled nuclei.
-
³J(H,H) axial-axial couplings are typically large (8-13 Hz).
-
³J(H,H) axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).
-
²J(H,F) geminal couplings can be large, often in the range of 40-60 Hz.[7]
-
³J(H,F) vicinal couplings are also dihedral angle-dependent and provide key stereochemical information.[8]
-
Expected Spectral Features:
-
trans-(1e,2e)-Isomer :
-
H-1 and H-2 are both equatorial. They will show small couplings to the adjacent axial protons and a small coupling to each other.
-
The signal for H-2 will be split by the fluorine atom with a ³J(H,F) value dependent on the dihedral angle.
-
-
cis-Isomer :
-
Due to rapid ring flipping, the observed spectrum is an average of the two chair conformers.
-
The protons H-1 and H-2 will have averaged chemical shifts and coupling constants, leading to broader and more complex multiplets compared to the conformationally locked trans isomer.
-
Caption: Diagram of key proton couplings in this compound.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the cyclohexane ring.
-
Chemical Shifts : The carbons directly attached to the halogens (C-1 and C-2) will be the most downfield. The electronegativity of fluorine generally causes a larger downfield shift than bromine on the alpha-carbon.[9] However, bromine has a "heavy atom effect" that can sometimes counteract this. The expected shifts for C-Br are typically 50-70 ppm and for C-F are 80-100 ppm. The other four methylene carbons will appear at higher field (20-40 ppm).
-
C-F Coupling : A key feature of the ¹³C spectrum is the presence of carbon-fluorine coupling.
-
The signal for C-2 will be split into a doublet by the directly attached fluorine (¹JCF), with a large coupling constant (typically 160-250 Hz).[7]
-
The signal for C-1 will also be split into a doublet due to a two-bond coupling to fluorine (²JCF), which is smaller (20-50 Hz).[7]
-
C-3 may also show a small three-bond coupling (³JCF).
-
| Carbon Position | Expected Chemical Shift (ppm) | Expected C-F Coupling |
| C-1 (-CHBr) | 50 - 70 | ²JCF ≈ 20-50 Hz (doublet) |
| C-2 (-CHF) | 80 - 100 | ¹JCF ≈ 160-250 Hz (doublet) |
| C-3, C-6 | 25 - 40 | ³JCF ≈ 5-10 Hz (doublet) |
| C-4, C-5 | 20 - 35 | Negligible |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.
-
Chemical Shift : The chemical shift of the fluorine atom will be in the typical range for a secondary fluoroalkane.
-
Multiplicity : The ¹⁹F signal will be split by coupling to nearby protons. It will appear as a complex multiplet due to geminal coupling with H-2 and vicinal couplings with H-1 and the two protons on C-3. ¹H-¹⁹F coupling constants can be challenging to fully resolve without advanced techniques like ¹H decoupled ¹⁹F spectra or 2D NMR.[10]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺) : A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[11] This results in two molecular ion peaks of almost equal intensity, separated by two mass units (m/z). For C₆H₁₀BrF, the molecular ion peaks will be observed at m/z 180 (for ⁷⁹Br) and m/z 182 (for ⁸¹Br).[12][13]
-
Fragmentation Pattern : The molecular ion is often unstable and undergoes fragmentation. Common fragmentation pathways for halogenated cyclohexanes include the loss of the halogen atoms or hydrogen halides.
-
[M - F]⁺ : Loss of a fluorine radical (m/z 161/163).
-
[M - Br]⁺ : Loss of a bromine radical (m/z 101). This peak will not have the characteristic bromine isotope pattern.[11]
-
[M - HF]⁺ : Loss of a neutral hydrogen fluoride molecule (m/z 160/162).
-
[M - HBr]⁺ : Loss of a neutral hydrogen bromide molecule (m/z 100).
-
[C₆H₉]⁺ : Loss of both halogens and one hydrogen (m/z 81), corresponding to a cyclohexenyl cation. This is often a prominent peak.
-
The base peak (most intense peak) is frequently the m/z 101 peak ([M-Br]⁺) or the m/z 81 peak.
-
The NIST WebBook provides a reference mass spectrum for cis-1-bromo-2-fluorocyclohexane which can be used for comparison.[12][14]
Caption: Plausible EI-MS fragmentation pathways for this compound.
Experimental Protocols
Protocol for NMR Data Acquisition
-
Sample Preparation : Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup : Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition : Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C{¹H} spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required.
-
¹⁹F NMR Acquisition : Acquire a standard one-pulse ¹⁹F spectrum. If desired, a proton-decoupled ¹⁹F{¹H} spectrum can be acquired to simplify the multiplet and confirm C-F connectivities.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the TMS signal.
Protocol for GC-MS Data Acquisition
-
Sample Preparation : Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent (e.g., dichloromethane, hexane).
-
GC Method :
-
Injector : Set the injector temperature to ~250°C. Use a split injection mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Column : Use a standard non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program : Start at a low temperature (e.g., 50°C) and ramp to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min to ensure separation of isomers and any impurities.
-
-
MS Method :
-
Ionization : Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan a mass range from m/z 40 to 250 to ensure capture of the molecular ion and all significant fragments.
-
Interface Temperature : Set the GC-MS interface temperature to ~280°C.
-
-
Data Analysis : Analyze the resulting chromatogram to identify the retention times of the isomers. Examine the mass spectrum for each peak and compare it to known fragmentation patterns and library data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cyclohexane, 1-bromo-2-fluoro-, trans- | C6H10BrF | CID 5325861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-1-Bromo-2-Fluorocyclohexane | C6H10BrF | CID 3084980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexane, 1-bromo-2-fluoro-, cis- | C6H10BrF | CID 21122263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]
- 13. savemyexams.com [savemyexams.com]
- 14. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]
Introduction: The Conformational Imperative in Cyclohexane Reactivity
An In-Depth Technical Guide to the Chemical Reactivity of Vicinal Halocyclohexanes
To comprehend the chemical reactivity of vicinal halocyclohexanes, one must first appreciate the profound influence of their three-dimensional structure. Unlike acyclic alkanes, the cyclohexane ring is not planar; it predominantly adopts a strain-free "chair" conformation. In this conformation, substituents occupy two distinct types of positions: axial (pointing vertically up or down, parallel to the ring's axis) and equatorial (pointing outwards from the ring's perimeter). These positions are not fixed; the ring can undergo a "ring flip," which rapidly interconverts axial and equatorial substituents.
The energetic preference for a substituent to occupy the equatorial position to minimize steric strain (1,3-diaxial interactions) is a governing principle. However, the true determinant of reactivity for vicinal halocyclohexanes is not always the most stable ground-state conformation. Instead, it is the specific spatial arrangement of the reacting bonds—a concept known as stereoelectronics —that dictates the feasibility and outcome of a reaction. This guide will dissect the core reactions of these compounds, grounding the discussion in the inseparable link between their conformational dynamics and chemical behavior.
The E2 Elimination Reaction: A Stereoelectronic Mandate
The bimolecular elimination (E2) reaction is a cornerstone of halocyclohexane reactivity. It is a concerted, one-step process where a base removes a proton (H) from a carbon adjacent (β-position) to the carbon bearing the halogen (the leaving group, X), while simultaneously the C-X bond breaks and a double bond forms.[1][2] The reaction's rate is dependent on the concentration of both the substrate and the base.[2]
The Anti-Periplanar Requirement
The defining characteristic of the E2 reaction is its strict stereoelectronic requirement: the β-hydrogen and the leaving group must be anti-periplanar .[3][4] This means they must lie in the same plane with a dihedral angle of 180°. In the context of a cyclohexane chair, this geometry is only achieved when both the β-hydrogen and the leaving group are in axial positions—a configuration known as trans-diaxial .[4][5][6][7] If either the leaving group or the β-hydrogen is in an equatorial position, the necessary anti-periplanar alignment cannot be met, and the E2 elimination will not occur via that pathway.[5][7][8]
This trans-diaxial mandate is the single most important factor governing E2 reactions in cyclohexane systems and can even override thermodynamic product stability (Zaitsev's Rule).[5][6]
Caption: Trans-diaxial requirement for E2 elimination in cyclohexanes.
Conformational Control of Regioselectivity
The trans-diaxial requirement dictates which β-hydrogen can be removed, thereby controlling the position of the resulting double bond (regioselectivity). Consider the dehydrochlorination of cis- and trans-1-chloro-2-methylcyclohexane.
-
trans-1-chloro-2-methylcyclohexane: In its most stable conformation, both the chloro and methyl groups are equatorial. To meet the E2 requirement, the molecule must ring-flip to a less stable conformation where both groups are axial.[9][10][11] In this conformation, there is only one available anti-periplanar β-hydrogen. This leads exclusively to the formation of 3-methylcyclohexene, which is the less substituted (and typically less stable) Hofmann product.[9][10][11]
-
cis-1-chloro-2-methylcyclohexane: The more stable chair conformation places the smaller chlorine atom in an axial position and the larger methyl group in an equatorial position.[9][11] This conformation is perfectly primed for E2 elimination and has two different axial β-hydrogens. Elimination can proceed to give both 1-methylcyclohexene (the more substituted Zaitsev product) and 3-methylcyclohexene.[9] Zaitsev's rule correctly predicts that the more stable 1-methylcyclohexene will be the major product.[9]
The reaction of the cis-isomer is significantly faster than that of the trans-isomer because the reactive conformation for the cis-isomer is also the more stable one, meaning a higher population of molecules is ready to react at any given moment.[9][10]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scholarli.org [scholarli.org]
- 8. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Value of Fluorine in Cyclohexane Scaffolds
An In-Depth Technical Guide to the Synthesis of Fluorinated Cyclohexane Derivatives
The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] The cyclohexane ring, a ubiquitous scaffold in pharmaceuticals, represents a particularly valuable target for fluorination. Introducing fluorine atoms into this saturated carbocycle can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, bioavailability, and binding affinity.[1][3][4][5][6] Approximately 20% of all pharmaceuticals contain fluorine, a testament to the element's strategic importance.[5][6]
A fascinating frontier in this field is the synthesis of "Janus" or facially polarized cyclohexanes.[7][8][9] In these unique structures, such as all-cis-1,2,3,4,5,6-hexafluorocyclohexane, the fluorine atoms are segregated to one face of the ring, creating a molecule with an exceptionally large dipole moment (up to 6.2 D).[8][10] This facial polarization, with a highly electronegative fluorine face and an electropositive hydrogen face, opens new avenues for designing molecules with specific intermolecular interactions for applications in supramolecular chemistry and advanced materials.[10][11]
However, the synthesis of selectively fluorinated cyclohexanes is not trivial. Challenges include controlling stereochemistry, achieving regioselectivity in polyfunctionalized rings, and the often harsh conditions required for C-F bond formation. This guide provides an in-depth exploration of the core synthetic strategies employed by researchers to construct these valuable derivatives, explaining the causality behind methodological choices and providing field-proven protocols. We will delve into the three primary pillars of cyclohexane fluorination: nucleophilic strategies, electrophilic approaches, and the increasingly vital field of late-stage fluorination.
Part 1: Nucleophilic Fluorination: The Workhorse of C-F Bond Formation
Nucleophilic fluorination remains one of the most common and versatile methods for introducing fluorine. This approach typically involves the displacement of a leaving group by a nucleophilic fluoride source. While seemingly straightforward, success hinges on overcoming the low solubility and high basicity of many fluoride salts and managing competing side reactions like elimination.[12]
Deoxyfluorination of Cyclohexanols
The conversion of a hydroxyl group into a fluorine atom is a foundational transformation. The causality behind this method involves the in situ activation of the alcohol to create a good leaving group, which is then displaced via an SN2 mechanism by a fluoride ion.
Core Principle & Causality: Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues (Deoxofluor, XtalFluor-E) are effective because the sulfur atom acts as a Lewis acid, activating the hydroxyl group.[13][14] The subsequent intramolecular or intermolecular delivery of fluoride typically proceeds with a clean inversion of stereochemistry at the carbon center. This stereochemical control is a critical advantage, but chemists must be vigilant for potential E2 elimination, especially with secondary cyclohexanols that can form stable alkenes, a reaction pathway favored by the anti-periplanar arrangement of a proton and the leaving group in the chair conformation.[14][15][16]
Caption: General workflow for deoxyfluorination of cyclohexanols.
Experimental Protocol: Deoxyfluorination of cis-4-methylcyclohexanol
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of cis-4-methylcyclohexanol (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add Deoxofluor (1.2 mmol, 1.2 eq) dropwise to the stirred solution over 10 minutes. Caution: Deoxofluor is corrosive and moisture-sensitive.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (15 mL) at 0 °C.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).
-
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield trans-1-fluoro-4-methylcyclohexane.
Epoxide Ring-Opening with Fluoride
This strategy is particularly powerful for synthesizing β-fluoro alcohols, installing two functional groups with well-defined stereochemistry. The synthesis of polyfluorinated cyclohexanes often employs this method sequentially.[8][17][18]
Core Principle & Causality: The reaction proceeds via nucleophilic attack of a fluoride source on one of the epoxide carbons. Reagents like pyridinium poly(hydrogen fluoride) (often called Olah's reagent) are effective and mild, allowing the reaction to proceed without extensive heating.[19] The ring-opening generally follows an SN2 pathway, resulting in an anti-diaxial arrangement of the incoming fluoride and the resulting hydroxyl group in the transition state, which dictates the final stereochemistry of the product. This method was a key step in the synthesis of tetrafluorocyclohexylamine building blocks, starting from a Birch reduction product that was subjected to double epoxidation and subsequent hydrofluorination ring-opening reactions.[8][17][18]
Part 2: Electrophilic Fluorination: Taming "F+"
Electrophilic fluorination provides a complementary approach, utilizing an electron-deficient fluorine source that reacts with a carbon-centered nucleophile.[20] This is the method of choice for fluorinating positions alpha to a carbonyl group or other electron-withdrawing functionalities.
Core Principle & Causality: The driving force is the reaction between a nucleophile, such as a cyclohexanone enolate or enol ether, and a source of "F+". Modern electrophilic fluorinating agents are typically N-F compounds, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[20][21] In these reagents, the fluorine atom is bonded to a highly electron-withdrawing nitrogen center, rendering the fluorine atom electrophilic and capable of being transferred to a nucleophile.[20] Catalytic, enantioselective versions of this reaction have been developed using chiral transition metal complexes or organocatalysts to control the facial selectivity of the fluorine addition.[22][23][24]
Caption: General mechanism for electrophilic α-fluorination.
Experimental Protocol: α-Fluorination of Cyclohexanone
-
Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, prepare a solution of diisopropylamine (1.2 mmol, 1.2 eq) in anhydrous tetrahydrofuran (THF, 5 mL).
-
Base Preparation: Cool the solution to -78 °C and add n-butyllithium (1.1 mmol, 1.1 eq, 1.6 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Enolate Formation: Add a solution of cyclohexanone (1.0 mmol, 1.0 eq) in anhydrous THF (2 mL) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Fluorination: Add a solution of N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 eq) in anhydrous THF (3 mL) dropwise to the enolate solution.
-
Reaction & Quenching: Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction & Workup: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography to yield 2-fluorocyclohexanone.
Part 3: Late-Stage Fluorination (LSF): A Paradigm Shift for Drug Discovery
Late-stage fluorination (LSF) is a transformative strategy that enables the introduction of fluorine atoms into complex, fully elaborated molecules.[1][4] This approach is invaluable in medicinal chemistry, as it allows for the rapid generation of fluorinated analogues of a lead compound without the need for lengthy de novo synthesis, accelerating the drug development pipeline.[5][25]
Core Principle & Causality: LSF typically targets the most abundant bonds in organic molecules: C-H bonds. The primary challenge is the inertness of these bonds. Modern LSF relies on advanced catalytic systems, often involving transition metals like palladium, to achieve site-selective C-H activation and subsequent fluorination.[5][25] The causality of these reactions is rooted in the catalyst's ability to selectively interact with a specific C-H bond (often guided by a directing group on the substrate) and mediate the bond-forming event with an electrophilic fluorine source.[25] While incredibly powerful, these methods are at the cutting edge of chemical research and often require careful optimization for each specific substrate.
Another emerging LSF technique is decarboxylative fluorination, which leverages the widespread availability of carboxylic acids.[13] This method typically proceeds through a radical mechanism, offering a distinct and complementary approach to transition-metal-catalyzed pathways.[13]
Caption: Conceptual workflow of late-stage fluorination for drug discovery.
Data Summary: Comparison of Fluorination Strategies
| Strategy | Typical Reagents | Core Advantage | Key Limitation |
| Deoxyfluorination | DAST, Deoxofluor, XtalFluor-E[14] | Good stereochemical control (inversion).[14] | Prone to elimination side reactions; reagents can be hazardous.[14] |
| Epoxide Ring-Opening | Pyridinium poly(HF)[19] | Forms β-fluoro alcohols with defined stereochemistry. | Requires epoxide precursor; regioselectivity can be an issue. |
| Electrophilic Fluorination | Selectfluor®, NFSI[20][21] | Excellent for α-fluorination of carbonyls; many catalytic versions. | Requires a nucleophilic carbon center (e.g., enolate). |
| Late-Stage C-H Fluorination | Pd-catalysts + Selectfluor®[5][25] | Modifies complex molecules directly, saving synthetic steps.[4] | Often requires directing groups; can have limited substrate scope. |
| Decarboxylative Fluorination | AgF/Selectfluor® (radical conditions) | Utilizes readily available carboxylic acids.[13] | Radical mechanism often leads to poor stereocontrol.[13] |
Conclusion and Future Outlook
The synthesis of fluorinated cyclohexane derivatives is a dynamic and evolving field, driven by the immense value these motifs provide in medicinal chemistry and materials science. Mastery of the core strategies—nucleophilic displacement, electrophilic addition, and late-stage functionalization—provides the modern chemist with a powerful toolkit for molecular design. While classical methods like deoxyfluorination and epoxide ring-opening remain indispensable for constructing core building blocks, the future lies in the continued development of catalytic and late-stage methods.[23] Innovations that enable the precise and efficient fluorination of complex cyclohexane scaffolds under mild conditions will undoubtedly accelerate the discovery of next-generation pharmaceuticals and functional materials, unlocking new properties and functions predicated on the unique nature of the carbon-fluorine bond.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inhancetechnologies.com [inhancetechnologies.com]
- 7. The Emergence and Properties of Selectively Fluorinated ‘Janus’ Cyclohexanes | Semantic Scholar [semanticscholar.org]
- 8. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. All-cis 1,2,3,4,5,6-hexafluorocyclohexane is a facially polarized cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Supramolecular packing of alkyl substituted Janus face all-cis 2,3,4,5,6-pentafluorocyclohexyl motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 13. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all- cis 2,3,5,6-tetrafluorocyclohexylamine motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 21. Microwave Chemistry: Electrophilic Fluorination, Palladium-Catalyzed Intramolecular Cyclization, Quinoxalines Synthesis, Petasis Olefination [organic-chemistry.org]
- 22. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]
- 24. escholarship.org [escholarship.org]
- 25. Late-Stage Fluorination [kofo.mpg.de]
An In-Depth Technical Guide to the Chirality and Optical Activity of 1-Bromo-2-fluorocyclohexane
Introduction
In the landscape of modern drug discovery and development, a profound understanding of molecular chirality is not merely academic; it is a critical determinant of therapeutic efficacy and safety. The spatial arrangement of atoms within a molecule can drastically alter its interaction with biological systems, which are themselves inherently chiral. This guide provides a comprehensive technical exploration of the chirality and optical activity of 1-bromo-2-fluorocyclohexane, a halogenated cyclohexane derivative. While specific experimental data for this compound is not widely published, we will delve into its stereochemical principles through a detailed conformational analysis. Furthermore, we will present field-proven methodologies for synthesis, chiral resolution, and the determination of optical activity, using the closely related and well-documented trans-1,2-dibromocyclohexane as a practical exemplar. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of stereoisomerism in cyclic systems.
The Stereochemical Landscape of this compound
This compound possesses two chiral centers at the C1 and C2 positions, where the bromine and fluorine atoms are attached. This gives rise to a total of 22 = 4 possible stereoisomers. These stereoisomers can be categorized into two diastereomeric pairs: cis and trans.
-
Cis-1-bromo-2-fluorocyclohexane: In the cis isomer, the bromine and fluorine atoms are on the same face of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,2S)-1-bromo-2-fluorocyclohexane and (1S,2R)-1-bromo-2-fluorocyclohexane.
-
Trans-1-bromo-2-fluorocyclohexane: In the trans isomer, the bromine and fluorine atoms are on opposite faces of the ring. This diastereomer also exists as a pair of enantiomers: (1R,2R)-1-bromo-2-fluorocyclohexane and (1S,2S)-1-bromo-2-fluorocyclohexane.
It is crucial to distinguish this from molecules like cis-1,2-dibromocyclohexane, which possesses a plane of symmetry and is therefore a meso compound, rendering it achiral and optically inactive. The presence of two different halogen substituents in this compound removes this element of symmetry, ensuring that both the cis and trans diastereomers are chiral and, in their enantiomerically pure forms, will exhibit optical activity.
Thermochemical Data for 1-Bromo-2-fluorocyclohexane: A Technical Guide for Researchers
Introduction
1-Bromo-2-fluorocyclohexane is a halogenated cycloalkane with significant utility as a synthetic intermediate in the development of novel pharmaceuticals and advanced materials.[1] A thorough understanding of its thermochemical properties is paramount for reaction design, process scale-up, and safety assessments. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, delves into the critical role of conformational analysis in determining its energetic landscape, and outlines the state-of-the-art computational and experimental methodologies for the determination of its thermochemical parameters. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering both available data and a roadmap for further experimental investigation.
PART 1: Available Thermochemical Data: A Calculated Landscape
The primary sources for this calculated data are Cheméo, which utilizes the Joback method for many of its estimations, and PubChem.[2][3][4] The Joback method is a group contribution method that predicts thermochemical properties based on the summation of contributions from individual functional groups within a molecule.[2][5]
Table 1: Calculated Thermochemical Data for this compound
| Property | trans-1-Bromo-2-fluorocyclohexane | cis-1-Bromo-2-fluorocyclohexane | Method | Source |
| Enthalpy of Formation (Gas, 298.15 K) | -302.97 kJ/mol | Data not available | Joback | [2] |
| Gibbs Free Energy of Formation (Gas, 298.15 K) | -164.11 kJ/mol | Data not available | Joback | [2] |
| Enthalpy of Fusion | 12.57 kJ/mol | Data not available | Joback | [2] |
| Enthalpy of Vaporization | 34.69 kJ/mol | Data not available | Joback | [2] |
| Boiling Point | 417.0 K (143.85 °C) | Data not available | Joback | [2] |
| Octanol/Water Partition Coefficient (logP) | 2.66 | Data not available | Crippen | [2] |
It is crucial to recognize that the Joback method, while broadly applicable, can have significant deviations from experimental values, particularly for complex and multifunctional molecules.[2] The method assumes no interactions between functional groups, which is a simplification.[2] The Crippen method for logP is an atom-based approach that sums the contributions of individual atoms to the overall lipophilicity.[3][6]
PART 2: The Decisive Role of Conformational Analysis
For cyclic systems like this compound, a meaningful discussion of thermochemistry is incomplete without a thorough conformational analysis. The molecule exists predominantly in chair conformations to minimize angle and torsional strain. The relative stability of these conformers, dictated by the axial or equatorial positions of the bromine and fluorine substituents, significantly impacts the overall thermodynamic properties of a bulk sample.
The energy difference between axial and equatorial conformers is quantified by "A-values," which represent the Gibbs free energy difference (ΔG°) for the equatorial-to-axial equilibrium of a monosubstituted cyclohexane.[7][8]
A higher A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[10]
Conformational Isomers of trans-1-Bromo-2-fluorocyclohexane
The trans isomer can exist in two chair conformations: diequatorial (e,e) and diaxial (a,a).
Caption: Conformational equilibrium of trans-1-bromo-2-fluorocyclohexane.
The diequatorial conformer is significantly more stable. In the diaxial conformation, both the bromine and fluorine atoms experience steric strain from 1,3-diaxial interactions with axial hydrogens.[11] The total destabilization of the diaxial conformer is approximately the sum of the A-values for bromine and fluorine, in addition to any gauche interactions between the substituents.
Conformational Isomers of cis-1-Bromo-2-fluorocyclohexane
The cis isomer exists as two rapidly interconverting chair conformations, each with one axial and one equatorial substituent (a,e and e,a).
Caption: Conformational equilibrium of cis-1-bromo-2-fluorocyclohexane.
The relative energies of these two conformers are not equal. The conformer with the larger substituent (bromine, with a higher A-value) in the equatorial position will be more stable.[12] Therefore, the (e-Br, a-F) conformer is expected to be lower in energy than the (a-Br, e-F) conformer. The energy difference can be estimated by the difference in their A-values (approximately 0.19-0.24 kcal/mol).
The thermochemical data for a sample of this compound will be a weighted average of the properties of its constituent conformers present at equilibrium.
PART 3: Methodologies for Thermochemical Data Determination
Given the absence of experimental data, this section outlines the established methodologies that can be employed to accurately determine the thermochemical properties of this compound.
Experimental Approaches: The Gold Standard
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data. For organic compounds, this is most accurately determined through combustion calorimetry.
Experimental Workflow: Bomb Calorimetry
Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
Protocol:
-
Sample Preparation: A precisely weighed sample of purified this compound is placed in a crucible.
-
Sealing the Bomb: The crucible is placed inside a high-pressure stainless-steel vessel, the "bomb," which is then sealed and pressurized with pure oxygen.
-
Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
Ignition and Measurement: The sample is ignited electrically, and the temperature change of the water is meticulously recorded.
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law, accounting for the formation of CO₂, H₂O, HF, and HBr.
Differential Scanning Calorimetry is a powerful technique for measuring heat capacity (Cp) as a function of temperature, as well as the enthalpies of fusion and vaporization.
Experimental Protocol: DSC Measurement
-
A small, accurately weighed sample is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature of both pans is increased at a constant rate.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the heat capacity of the sample.
-
Phase transitions, such as melting or boiling, will appear as endothermic peaks in the DSC thermogram, the area of which is proportional to the enthalpy of the transition.
Computational Chemistry: A Predictive Approach
Modern computational chemistry offers a powerful suite of tools for calculating thermochemical properties with increasing accuracy, providing valuable insights where experimental data is lacking.
High-level quantum mechanical calculations can predict the enthalpy of formation, entropy, and heat capacity of molecules like this compound.
Computational Workflow
Caption: A typical workflow for computational thermochemistry.
Methodology:
-
Structure Generation: The 3D structures of the stable conformers of this compound are generated.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure using a chosen level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
High-Accuracy Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a higher level of theory (e.g., CCSD(T)) or a composite method (e.g., G3, G4).
-
Thermochemical Property Calculation: The enthalpy of formation is typically calculated using isodesmic reactions, which are hypothetical reactions where the types of chemical bonds are conserved, leading to cancellation of errors in the calculations.
The accuracy of these computational methods for halogenated compounds can be improved with appropriate theoretical models that account for the unique electronic properties of halogens.[13][14]
Conclusion
The thermochemical data for this compound is currently dominated by calculated values, which serve as useful initial estimates but lack the certainty of experimental determination. A comprehensive understanding of this molecule's energetic behavior is deeply rooted in its conformational preferences, with the diequatorial trans isomer and the equatorial-bromo cis isomer being the most stable conformers. For researchers requiring high-fidelity thermochemical data for process modeling, safety analysis, or fundamental research, the experimental and computational methodologies outlined in this guide provide a clear path forward. The application of techniques such as bomb calorimetry, differential scanning calorimetry, and high-level ab initio calculations will be instrumental in establishing a robust and reliable thermochemical database for this important synthetic building block.
References
- 1. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]
- 2. Joback method - Wikipedia [en.wikipedia.org]
- 3. logP - MolModa Documentation [durrantlab.pitt.edu]
- 4. scribd.com [scribd.com]
- 5. EgiChem | Tools [egichem.com]
- 6. rdkit.Chem.Crippen module — The RDKit 2025.09.4 documentation [rdkit.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A value - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 1-Bromo-2-fluorocyclohexane
Introduction
1-Bromo-2-fluorocyclohexane is a halogenated aliphatic hydrocarbon with significant applications in organic synthesis, particularly as an intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique reactivity, stemming from the presence of both bromine and fluorine substituents on a cyclohexane ring, makes it a valuable building block for creating complex molecular architectures.[1] This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting, intended for researchers, scientists, and drug development professionals.
Physicochemical and Toxicological Profile
A thorough understanding of the physicochemical properties of a compound is fundamental to anticipating its behavior and associated hazards.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀BrF | [3] |
| Molecular Weight | 181.05 g/mol | [4] |
| Appearance | Colorless to light orange to yellow clear liquid | [1][2] |
| Boiling Point | 78 °C / 16 mmHg; 74.5-76.5 °C / 19 mmHg | [1][3] |
| Density | 1.46 g/cm³ | [1][2] |
| CAS Number | 656-57-5 (unspecified stereochemistry); 17170-96-6 (trans-isomer) | [1][5] |
The toxicological properties of this compound have not been exhaustively investigated.[6] However, based on data for the compound and structurally related halogenated hydrocarbons, a clear hazard profile can be established.
Hazard Identification and Risk Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | GHS02 (Flame) |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
The flammability of this compound necessitates the strict control of ignition sources.[7] Its irritant properties are likely due to the reactivity of the carbon-bromine bond and the potential for the compound to react with biological macromolecules upon contact with skin, eyes, or the respiratory tract.
Hierarchy of Controls for Safe Handling
To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls should be implemented. This prioritizes the most effective control measures.
Caption: Hierarchy of controls for mitigating exposure risks.
Personal Protective Equipment (PPE)
The last line of defense against chemical exposure is appropriate PPE.[8] The selection of PPE should be based on a thorough risk assessment of the planned procedures.
-
Hand Protection : Due to the compound's classification as a skin irritant and its nature as a halogenated hydrocarbon, chemically resistant gloves are mandatory.[9] Nitrile gloves provide good resistance for incidental contact, but for extended handling, fluoroelastomer (Viton™) or other gloves specifically rated for halogenated organic compounds should be considered.[9][10] Always inspect gloves for signs of degradation or perforation before use.
-
Eye and Face Protection : Chemical splash goggles are required at all times when handling this compound.[11] A face shield should be worn in situations where there is a higher risk of splashing, such as during transfers of large volumes or when conducting reactions under pressure.[10]
-
Skin and Body Protection : A flame-resistant lab coat should be worn and kept buttoned to protect against splashes and potential fires.[10] Closed-toe shoes are mandatory in the laboratory.[10]
-
Respiratory Protection : All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6][12] If engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection may be necessary, which requires a formal respiratory protection program.[10]
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is crucial for preventing accidents and ensuring the integrity of the compound.[13]
Handling Protocol
-
Preparation : Before beginning work, ensure that all necessary PPE is available and in good condition.[11] Locate the nearest safety shower and eyewash station.[11][14]
-
Engineering Controls : All manipulations of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[12]
-
Preventing Ignition : Keep the compound away from heat, sparks, open flames, and other sources of ignition.[7] Use non-sparking tools for transfers.[7] Ground and bond containers when transferring large quantities to prevent static discharge.[7]
-
Containment : Use secondary containment (e.g., a tray) when storing or transporting containers of the chemical to contain any potential spills.
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11][12] Do not eat, drink, or smoke in areas where chemicals are handled.[11]
Storage Protocol
-
Container : Keep the container tightly closed to prevent the release of vapors.[7][12]
-
Location : Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[7][13]
-
Segregation : Store this compound away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.[13]
-
Labeling : Ensure all containers are clearly labeled with the chemical name and all relevant hazard warnings.[13]
Emergency Procedures: Spill and Exposure Response
Prompt and correct action is critical in the event of a spill or personnel exposure.[15]
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup (Minor Spill)
For minor spills that can be handled by trained laboratory personnel without significant risk:
-
Alert Personnel : Immediately alert others in the vicinity.[16]
-
Evacuate (If Necessary) : If vapors are noticeable, evacuate the immediate area.[17]
-
Don PPE : Put on appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[16]
-
Containment : Confine the spill by creating a dike with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent.[16][18] Work from the outside of the spill inwards.[18]
-
Absorption : Cover the spill with the absorbent material.[19]
-
Collection : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[16][17]
-
Decontamination : Clean the spill area with soap and water.
-
Disposal : Dispose of all contaminated materials (including gloves and absorbent) as halogenated organic waste.[17]
For major spills, evacuate the area immediately and contact your institution's emergency response team.[16]
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][15] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[12][15] Seek medical attention if irritation persists.[12]
-
Inhalation : Move the affected person to fresh air.[12] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[12]
-
Ingestion : Do not induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.
Waste Disposal
Improper disposal of this compound and associated waste can pose a significant environmental hazard.[13]
-
Categorization : All waste containing this compound, including reaction residues, contaminated solvents, and spill cleanup materials, must be categorized as halogenated organic waste.[13]
-
Collection : Collect this waste in a designated, properly labeled, and sealed hazardous waste container.[13] Do not mix with non-halogenated waste.[13]
-
Disposal : Arrange for disposal through your institution's environmental health and safety office, which will use a licensed hazardous waste disposal service.[20] Methods may include high-temperature incineration with appropriate scrubbers to handle the resulting acidic gases.[20]
Conclusion
This compound is a valuable reagent in chemical synthesis, but its handling demands a rigorous and informed approach to safety. By understanding its hazards, implementing a hierarchy of controls, and adhering to the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | C6H10BrF | CID 140195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexane, 1-bromo-2-fluoro-, trans- | C6H10BrF | CID 5325861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gustavus.edu [gustavus.edu]
- 7. This compound, 1G | Labscoop [labscoop.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. sjsu.edu [sjsu.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. support.hpe.com [support.hpe.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 16. safety.franciscan.edu [safety.franciscan.edu]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. ehs.wisc.edu [ehs.wisc.edu]
- 19. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 20. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
A Technical Guide to the Synthesis of 1-Bromo-2-fluorocyclohexane
This guide provides an in-depth review of the synthesis of 1-bromo-2-fluorocyclohexane, a key halogenated building block in modern organic chemistry. We will explore the core synthetic methodologies, delve into the mechanistic underpinnings that dictate stereochemical outcomes, and provide a detailed experimental protocol for its preparation. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of this versatile intermediate.
Introduction: Significance and Application
This compound is a vicinal halocyclohexane that serves as a valuable intermediate in the synthesis of more complex molecular architectures.[1][2] Its utility stems from the distinct reactivity of its two halogen substituents; the bromine atom acts as a good leaving group in nucleophilic substitutions and a handle for organometallic transformations, while the fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[3]
This unique combination makes it a sought-after precursor in several high-value research areas:
-
Pharmaceutical Development: As an intermediate, it facilitates the introduction of fluorine into bioactive scaffolds, a common strategy to enhance the efficacy, bioavailability, and metabolic profile of drug candidates.[1][4]
-
Synthetic Organic Chemistry: It is used as a versatile building block for creating complex cyclic systems through sequential, selective reactions at the C-Br and C-F bonds.[1][2]
-
Materials Science: The compound can be used in the formulation of specialty polymers and advanced materials where specific halogenation patterns are desired to impart unique properties like thermal stability or chemical resistance.[1][4]
The cyclohexane ring can exist in different stereoisomeric forms, primarily the cis and trans diastereomers, which have distinct three-dimensional arrangements and reactivity.[5][6][7][8] Understanding and controlling the stereochemical outcome of the synthesis is therefore paramount.
Core Synthetic Strategy: Electrophilic Bromofluorination of Cyclohexene
The most direct and common route to this compound is the electrophilic addition of bromine and fluorine across the double bond of cyclohexene. This reaction is a cornerstone of alkene chemistry and proceeds through a well-established mechanism that dictates the final stereochemistry of the product.
Mechanistic Deep Dive: The Bromonium Ion and Anti-Addition
The reaction is initiated by the interaction of the electron-rich π-bond of the cyclohexene ring with an electrophilic bromine source (e.g., Br₂ or N-Bromosuccinimide).[9][10] The bromine molecule becomes polarized as it approaches the double bond, leading to the formation of a key intermediate: a cyclic bromonium ion.[10][11]
Key Mechanistic Steps:
-
Formation of the Bromonium Ion: The electrophilic bromine atom adds simultaneously to both carbons of the double bond, forming a strained three-membered ring. This intermediate, the bromonium ion, carries a positive charge on the bromine atom.[11]
-
Stereochemical Consequence: The bulky bromonium ion effectively blocks one face of the cyclohexane ring.
-
Nucleophilic Attack: A fluoride anion (F⁻), acting as a nucleophile, can then only attack one of the two carbon atoms from the opposite, unhindered face. This is referred to as a "backside attack."[11]
-
Ring Opening: The nucleophilic attack opens the three-membered ring, leading to the formation of the 1,2-dihalogenated product.
This mechanistic pathway, known as anti-addition , dictates that the bromine and fluorine atoms are added to opposite faces of the original double bond.[11][12] Consequently, the reaction starting from cyclohexene predominantly yields trans-1-bromo-2-fluorocyclohexane.[5][13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 51422-74-3: (1S,2S)-1-bromo-2-fluorocyclohexane [cymitquimica.com]
- 6. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]
- 7. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]
- 8. Cyclohexane, 1-bromo-2-fluoro-, cis- | C6H10BrF | CID 21122263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Halogen addition reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. trans-1-Bromo-2-Fluorocyclohexane | C6H10BrF | CID 3084980 - PubChem [pubchem.ncbi.nlm.nih.gov]
Whitepaper: The Advent of Vicinal Bromofluorination: Discovery and First Synthesis of 1-Bromo-2-fluorocyclohexane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting unique and beneficial properties. Vicinal haloalkanes, compounds bearing halogens on adjacent carbons, are pivotal intermediates for these transformations. This guide provides a comprehensive technical overview of the discovery and seminal synthesis of 1-Bromo-2-fluorocyclohexane, a classic example of a vicinal bromofluoroalkane. We will explore the mechanistic underpinnings, the development of key reagents, and a detailed, field-proven protocol for its stereoselective synthesis.
Introduction: The Challenge of Electrophilic Fluorine
The synthesis of organofluorine compounds has been a subject of intense study for over a century.[1] While the direct addition of diatomic halogens like bromine (Br₂) to alkenes is a fundamental and well-understood reaction, the analogous addition of a mixed halogen like bromine monofluoride (BrF) is fraught with difficulty.[2][3] BrF is inherently unstable, making its direct use impractical and dangerous. The development of synthetic equivalents that could generate "Br⁺" and "F⁻" species in a controlled manner was a critical hurdle in the advancement of organofluorine chemistry.
The successful synthesis of this compound represents a landmark achievement in this field. It is not the discovery of a natural product, but rather the culmination of reagent innovation and mechanistic understanding. This compound serves as a versatile building block, enabling researchers to introduce fluorine and bromine into molecular scaffolds, which is invaluable for developing novel pharmaceuticals and advanced materials.[4][5] This guide details the foundational synthesis that made this possible.
The Mechanistic Blueprint: Learning from Bromination
To appreciate the synthesis of this compound, one must first understand the classic electrophilic addition of bromine to its parent alkene, cyclohexene.
When cyclohexene is treated with molecular bromine (Br₂), the π-bond of the alkene acts as a nucleophile, attacking one of the bromine atoms.[2][3][6][7] This results in the formation of a three-membered cyclic intermediate known as a bromonium ion. This ion is key, as it shields one face of the cyclohexane ring. The subsequent attack by the bromide ion (Br⁻) can only occur from the opposite face (an Sₙ2-like "backside attack").[7][8][9] This mechanistic constraint dictates the stereochemical outcome: the two bromine atoms are added to opposite sides of the ring, resulting exclusively in the trans-1,2-dibromocyclohexane product.[8][9][10] This principle of anti-addition is fundamental to the synthesis of this compound.
The Breakthrough Reagents: Taming Hydrogen Fluoride
The primary challenge in bromofluorination was developing a safe and effective source of nucleophilic fluoride. Anhydrous hydrogen fluoride (HF) is a potent fluorine source but is extremely corrosive, volatile, and hazardous to handle. The breakthrough came from the work of George A. Olah, who developed stabilized, less volatile forms of HF.[11][12]
Olah's Reagent: This reagent is a complex of approximately 70% hydrogen fluoride and 30% pyridine by weight.[11][12] The pyridine, a weak base, complexes with HF, reducing its volatility and moderating its reactivity, making it a far more manageable nucleophilic fluorinating agent.[13][14]
N-Bromosuccinimide (NBS): For the electrophilic bromine source, N-Bromosuccinimide (NBS) became the reagent of choice.[15] As a stable, crystalline solid, NBS is a convenient and safer alternative to handling highly toxic and volatile liquid bromine. In the presence of an acid like HF, NBS serves as an excellent source of electrophilic bromine (Br⁺).[16][17]
The combination of these two reagents, NBS and Olah's reagent, provided the first practical and efficient system for the bromofluorination of alkenes.[14][17]
The First Synthesis: Mechanism and Stereoselectivity
The first reliable synthesis of this compound is achieved by treating cyclohexene with N-Bromosuccinimide (NBS) in the presence of Olah's reagent (HF/Pyridine). The reaction proceeds via a stereospecific anti-addition mechanism, detailed below.
Step 1: Formation of the Bromonium Ion The reaction initiates with the attack of the cyclohexene π-bond on the electrophilic bromine atom of NBS. This forms the same cyclic bromonium ion intermediate seen in dibromination. This intermediate is critical as it establishes the stereochemistry by blocking one face of the ring.
Step 2: Nucleophilic Attack by Fluoride The fluoride ion, delivered from the HF/Pyridine complex, now acts as the nucleophile. It attacks one of the two carbons of the bromonium ion. Crucially, this attack occurs from the face opposite to the bromonium bridge. This Sₙ2-type ring-opening results in an inversion of configuration at the carbon center being attacked.
The result is the exclusive formation of the trans isomer, where the bromine and fluorine atoms are on opposite sides of the cyclohexane ring.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Self-Validating System
This protocol describes a representative synthesis of trans-1-Bromo-2-fluorocyclohexane.
Critical Safety Warning: Anhydrous Hydrogen Fluoride (HF) and its complexes are extremely hazardous. They are highly corrosive and toxic, and skin contact can cause severe, deep-tissue burns that may not be immediately painful. All manipulations must be conducted in a certified chemical fume hood using specialized personal protective equipment (PPE), including neoprene or butyl rubber gloves, a face shield, and a lab coat. Polyethylene or Teflon labware is required as HF dissolves glass. Ensure calcium gluconate gel is immediately accessible as a first-aid antidote for skin exposure.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. |
| Cyclohexene | C₆H₁₀ | 82.15 | 110-83-8 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 |
| Anhydrous Hydrogen Fluoride | HF | 20.01 | 7664-39-3 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | 144-55-8 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |
| Teflon or Polyethylene Flask | - | - | - |
Step-by-Step Procedure
-
Reagent Preparation: In a 250 mL Teflon or polyethylene flask equipped with a magnetic stir bar, carefully prepare Olah's reagent by slowly adding 70 g of anhydrous hydrogen fluoride to 30 g of chilled pyridine at -78 °C (dry ice/acetone bath). Alternatively, use commercially available 70% HF-Pyridine.
-
Reaction Setup: Cool the prepared Olah's reagent to 0 °C in an ice-water bath.
-
Reactant Addition: In a separate flask, dissolve 16.4 g (0.2 mol) of cyclohexene and 35.6 g (0.2 mol) of N-Bromosuccinimide in 100 mL of dichloromethane. Slowly add this solution dropwise to the stirring Olah's reagent over 1 hour, maintaining the reaction temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture onto 300 g of crushed ice in a large beaker.
-
Neutralization: Slowly and cautiously neutralize the mixture by adding saturated sodium bicarbonate solution in portions until effervescence ceases (pH ~7-8).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing & Drying: Combine all organic layers and wash them sequentially with 100 mL of water and 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield pure trans-1-Bromo-2-fluorocyclohexane.
Caption: Step-by-step workflow for the synthesis of this compound.
Product Characterization
| Property | Data |
| Appearance | Colorless to light yellow liquid[4] |
| Molecular Formula | C₆H₁₀BrF[18][19] |
| Molecular Weight | 181.05 g/mol [18][19] |
| Boiling Point | 74.5-76.5 °C @ 19 mmHg[20] |
| ¹⁹F NMR | Spectral data available confirming the C-F bond[18][19][21] |
| GC-MS | Mass spectrum confirms molecular weight and fragmentation pattern[18][22] |
Conclusion and Future Perspective
The first synthesis of this compound via the combination of NBS and an HF/pyridine complex was a pivotal moment in synthetic organic chemistry. It established a robust and stereocontrolled method for the anti-addition of bromine and fluorine across a double bond. This foundational work by Olah and others opened the door for the development of a wide array of more complex fluorinated molecules.
While newer fluorinating agents have since been developed, such as DMPU/HF complexes which can offer different reactivity profiles, the original method remains a testament to the power of reagent innovation.[16][17][23] The principles of electrophilic activation, cyclic intermediate formation, and stereospecific nucleophilic attack demonstrated in this synthesis are still taught and applied today, underscoring its enduring significance in the field. This compound continues to be a valuable intermediate for researchers in their quest to design the next generation of pharmaceuticals and advanced materials.[4]
References
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]
- 7. youtube.com [youtube.com]
- 8. Furman Chemistry 120: Organic / stereochemistry of Br2 addition to cyclic compounds [furmanchm120.pbworks.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Olah reagent - Wikipedia [en.wikipedia.org]
- 12. Olah's Reagent [drugfuture.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 16. Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound | C6H10BrF | CID 140195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Cyclohexane, 1-bromo-2-fluoro-, trans- | C6H10BrF | CID 5325861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. chemsynthesis.com [chemsynthesis.com]
- 21. spectrabase.com [spectrabase.com]
- 22. spectrabase.com [spectrabase.com]
- 23. ir.library.louisville.edu [ir.library.louisville.edu]
Methodological & Application
Application Note: Stereoselective Synthesis of cis-1-Bromo-2-fluorocyclohexane
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 1-bromo-2-fluorocyclohexane via the electrophilic bromofluorination of cyclohexene. A central focus of this note is the critical examination of the reaction's stereochemistry. Standard electrophilic addition mechanisms involving a cyclic bromonium ion intermediate inherently favor an anti-addition pathway, leading predominantly to the trans-1-bromo-2-fluorocyclohexane isomer. This document will first elucidate this predominant mechanistic pathway. Subsequently, it will present a detailed experimental procedure that, while yielding a mixture of isomers, provides the framework for the isolation and characterization of the desired cis-1-bromo-2-fluorocyclohexane product. This guide is intended for researchers in organic synthesis and drug development, providing field-proven insights into the reaction's execution, safety considerations, and product analysis.
Introduction and Scientific Background
Vicinal fluoro-bromo alkanes are valuable synthetic intermediates in medicinal and materials chemistry. The specific stereochemistry of the substituents on a cycloalkane ring, such as in cis-1-bromo-2-fluorocyclohexane, can profoundly influence the molecule's physical properties and biological activity. The synthesis of this target molecule is typically approached through the electrophilic addition of bromine and fluorine across the double bond of cyclohexene.
The primary challenge in synthesizing the cis isomer lies in overcoming the inherent stereochemical preference of the most common reaction mechanism. Electrophilic attack on an alkene by a bromine source (such as Br₂ or N-bromosuccinimide, NBS) forms a bridged, cyclic bromonium ion intermediate.[1] This intermediate blocks one face of the ring, forcing the subsequent nucleophilic attack by the fluoride ion to occur from the opposite face. This mechanistic constraint is known as anti-addition, and it almost exclusively yields the trans product.[1][2][3]
Therefore, obtaining the pure cis isomer is not a trivial matter of a one-step synthesis. It typically requires either a multi-step, stereospecific pathway using different starting materials or the chromatographic separation of the cis and trans isomers from the product mixture of the reaction described herein.[4][5][6] This protocol focuses on the latter approach, providing a robust method for the synthesis of the isomeric mixture and the subsequent analysis required to identify the target cis compound.
Reaction Mechanism: The Predominance of anti-Addition
The bromofluorination of cyclohexene using N-bromosuccinimide (NBS) as the electrophilic bromine source and a fluoride donor like Pyridinium poly(hydrogen fluoride) (also known as Olah's reagent) proceeds in two main steps:
-
Formation of the Bromonium Ion: The π-bond of the cyclohexene double bond acts as a nucleophile, attacking the electrophilic bromine of NBS. This results in the formation of a three-membered ring intermediate called a bromonium ion. This ion formation is stereospecific, occurring on one face of the planar double bond.[1][7]
-
Nucleophilic Attack by Fluoride: The fluoride ion (F⁻), present in the HF-Pyridine complex, then acts as a nucleophile. Due to steric hindrance, it attacks one of the carbons of the bromonium ion from the side opposite to the bulky bromonium bridge. This "backside attack" is an Sₙ2-type ring-opening that forces the fluorine to add to the face opposite the bromine, resulting in an anti-addition product, the trans isomer.[1]
Caption: General mechanism for the bromofluorination of cyclohexene.
Experimental Protocol
This procedure details the synthesis of a mixture of this compound isomers. The purification steps are crucial for isolating the cis isomer.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Notes |
| Cyclohexene | C₆H₁₀ | 82.15 | 8.2 g (100 mmol) | Freshly distilled |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 17.8 g (100 mmol) | Recrystallized if colored[8] |
| Pyridinium poly(hydrogen fluoride) | (C₅H₅N)(HF)ₓ | Variable | ~40 mL | Olah's reagent, ~70% HF basis |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 300 mL | For extraction |
| Saturated NaHCO₃ solution | NaHCO₃(aq) | - | 150 mL | For quenching |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | For drying |
| 500 mL 3-neck round-bottom flask | - | - | 1 | Made of polyethylene or Teflon if possible |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Dropping funnel | - | - | 1 | - |
| Ice bath | - | - | 1 | - |
| Separatory funnel | - | - | 1 | - |
Critical Safety Precautions
WARNING: Pyridinium poly(hydrogen fluoride) is extremely corrosive, toxic, and causes severe, painful burns that may not be immediately apparent. It is fatal if inhaled or absorbed through the skin. Hydrogen fluoride (HF) can penetrate tissue and decalcify bone.
-
Handling: This entire procedure MUST be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a full face shield, heavy-duty neoprene or nitrile gloves (check compatibility), and a chemically resistant apron or lab coat. Standard latex or nitrile gloves are not sufficient .
-
Emergency Preparedness: An operational safety shower and eyewash must be immediately accessible. A tube of calcium gluconate gel must be on hand to treat any skin exposure. All personnel must be trained in its use before starting the experiment.
-
Quenching: The reaction must be quenched slowly and carefully by pouring it over ice and then neutralizing with a base (sodium bicarbonate) in a well-ventilated area.
Step-by-Step Procedure
-
Reaction Setup: Equip a 500 mL three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C. The flask should ideally be made of a material resistant to HF, such as polyethylene, or used with extreme care if glass.
-
Reagent Addition: In the fume hood, carefully charge the flask with Pyridinium poly(hydrogen fluoride) (~40 mL). Begin stirring and allow the reagent to cool to 0 °C.
-
Substrate Addition: In a separate beaker, dissolve the N-bromosuccinimide (17.8 g) in cyclohexene (8.2 g). This mixture should be prepared immediately before use.
-
Reaction Execution: Add the NBS/cyclohexene mixture to the dropping funnel. Add this mixture dropwise to the stirred, cooled HF-Pyridine solution over a period of approximately 60-90 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. The reaction progress can be monitored by TLC or GC-MS by carefully taking a small aliquot, quenching it in a vial with NaHCO₃ solution, extracting with ether, and analyzing the organic layer.
-
Workup and Quenching: Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice (~200 g) in a large beaker. Perform this step carefully in the back of the fume hood.
-
Neutralization: Slowly and cautiously, add saturated sodium bicarbonate solution in portions to the quenched mixture until the effervescence ceases and the aqueous layer is neutral or slightly basic (test with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic extracts and wash them with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation under reduced pressure.
Purification
The crude product will be a mixture of cis and trans isomers, with the trans isomer being the major component. Separation requires careful column chromatography.
-
Technique: Flash column chromatography on silica gel.
-
Eluent: A non-polar solvent system, such as a gradient of hexanes to 1-2% diethyl ether in hexanes, is typically effective.
-
Monitoring: Collect small fractions and analyze them by GC-MS or TLC to identify the fractions containing the separated isomers. The cis and trans isomers should have different retention times.
Characterization and Data
The identity and stereochemistry of the purified product must be confirmed by spectroscopic methods.
-
Appearance: Colorless liquid.
Expected Spectroscopic Data for cis-1-Bromo-2-fluorocyclohexane:
-
Mass Spectrometry (GC-MS): The NIST WebBook provides a reference mass spectrum for the cis isomer (CAS 51422-74-3).[10][11] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
¹H NMR: The coupling constants between the protons on C1 and C2 (the carbons bearing the Br and F atoms) are diagnostic for the stereochemistry. For the cis isomer, where the protons are trans to each other (one axial, one equatorial in the most stable chair conformation), a larger coupling constant is expected compared to the trans isomer.
-
¹⁹F NMR: Will show a single resonance, with coupling to adjacent protons.
-
¹³C NMR: Will show 6 distinct signals for the cyclohexane ring carbons.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow diagram.
Conclusion
The bromofluorination of cyclohexene provides a direct route to this compound. However, researchers must be acutely aware of the underlying mechanistic principles that dictate a strong preference for the formation of the trans isomer via an anti-addition pathway. The protocol detailed here provides a reliable method for synthesizing an isomeric mixture. The successful isolation of the target cis-1-bromo-2-fluorocyclohexane is contingent upon meticulous purification by column chromatography and rigorous spectroscopic characterization to confirm its stereochemical identity. The stringent safety measures outlined, particularly for handling HF-Pyridine, are non-negotiable and must be strictly adhered to for the safe execution of this procedure.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Syn and anti addition - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. Cyclohexane, 1-bromo-2-fluoro-, cis- | C6H10BrF | CID 21122263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]
- 11. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]
1-Bromo-2-fluorocyclohexane as a precursor in organic synthesis
An In-Depth Guide to 1-Bromo-2-fluorocyclohexane as a Precursor in Organic Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Vicinal Halogenation
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of designing novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make fluorinated compounds highly sought after. This compound emerges as a particularly valuable and versatile precursor in this domain. Its vicinal bromo and fluoro substituents on a cyclohexane scaffold provide a rich platform for a diverse array of chemical transformations.[3] The differential reactivity of the carbon-bromine and carbon-fluorine bonds allows for selective manipulation, making it a powerful tool for synthetic chemists.
This guide provides an in-depth exploration of this compound, detailing its properties, stereochemical considerations, and key applications. We will delve into specific, field-proven protocols for nucleophilic substitution, elimination, and organometallic reactions, explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.
Physicochemical Properties and Stereochemical Considerations
This compound (C₆H₁₀BrF) is a colorless to light yellow liquid at room temperature.[1] Its utility is deeply intertwined with its stereochemistry, existing as both cis and trans diastereomers. The trans isomer, in its most stable chair conformation, can place both bulky halogen substituents in equatorial positions, minimizing steric strain.[4] Conversely, the cis isomer must have one substituent in an axial position.[5] This conformational difference significantly influences reactivity, particularly in elimination reactions where a specific anti-periplanar geometry is often required.[6]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀BrF | [7] |
| Molecular Weight | ~181.05 g/mol | [7][8] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 74.5-76.5 °C / 19 mmHg | [9][10] |
| Density | ~1.46 g/cm³ | [1][9] |
| CAS Number | 656-57-5 (unspecified stereochemistry) | [1][7] |
| 51422-74-3 (cis isomer) | [11][12] | |
| 17170-96-6 (trans isomer) | [13] |
Safety and Handling
This compound is a flammable liquid and vapor and causes skin and serious eye irritation.[14] All handling should be performed in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[15]
Core Safety Protocols:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[14]
-
Use only non-sparking tools and take precautionary measures against static discharge.[14][16]
-
Ground and bond containers when transferring material.[17]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15]
-
In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[14]
-
Dispose of contents and container to an approved waste disposal plant.[14]
Application I: Nucleophilic Substitution Reactions
The C-Br bond in this compound is significantly more labile than the C-F bond, making it the primary site for nucleophilic substitution.[1] This selective reactivity allows for the introduction of a wide range of functional groups. These reactions can proceed via either an Sₙ2 or Sₙ1 mechanism, depending on the substrate, nucleophile, solvent, and temperature.[18]
Mechanistic Insight: Sₙ2 Pathway
For primary and secondary substrates like this, the Sₙ2 pathway is common, especially with strong, non-bulky nucleophiles in polar aprotic solvents. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the bromide leaving group, resulting in an inversion of stereochemistry at that center.[18][19]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chegg.com [chegg.com]
- 5. Solved 1. Draw cis-1-bromo-2-fluorocyclohexane: a. as a | Chegg.com [chegg.com]
- 6. siue.edu [siue.edu]
- 7. This compound | C6H10BrF | CID 140195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. trans-1-Bromo-2-Fluorocyclohexane | C6H10BrF | CID 3084980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]
- 12. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]
- 13. trans-1-Bromo-2-Fluorocyclohexane|lookchem [lookchem.com]
- 14. This compound, 1G | Labscoop [labscoop.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
Nucleophilic substitution reactions of 1-Bromo-2-fluorocyclohexane
An In-Depth Technical Guide to the Nucleophilic Substitution Reactions of 1-Bromo-2-fluorocyclohexane
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Cyclohexanes
In the landscape of modern drug discovery and medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1] Fluorinated compounds often exhibit enhanced metabolic stability, modulated lipophilicity, and improved binding affinities to biological targets.[1][2] Among these, fluorinated saturated carbocycles, such as cyclohexane derivatives, are increasingly sought-after motifs in the development of novel therapeutics, with several FDA-approved drugs now containing this structural feature.[2][3][4]
This compound stands out as a particularly versatile building block for organic synthesis.[5][6] Its bifunctional nature, possessing both a good leaving group (bromide) and a strategically positioned fluorine atom, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound, offering detailed mechanistic insights and field-proven laboratory protocols for researchers, scientists, and professionals in drug development.[5][7]
Section 1: Core Mechanistic Principles
The reactivity of this compound is governed by a confluence of factors including its stereochemistry, the inherent properties of its carbon-halogen bonds, and the potential for competing reaction pathways.
The Substrate: Stereochemistry and Conformation
This compound exists as cis and trans diastereomers. The reactivity of each is intimately linked to its preferred chair conformation. For a nucleophilic substitution to occur via the common Sₙ2 pathway, the leaving group must typically occupy an axial position to allow for backside attack by the nucleophile.
-
Trans-Isomers: In the most stable chair conformation of trans-1-bromo-2-fluorocyclohexane, both the bulky bromine and the smaller fluorine atoms can occupy equatorial positions to minimize steric strain (1,3-diaxial interactions).[8][9] To undergo a classic Sₙ2 reaction, the ring must flip to a higher-energy conformation where the leaving group (bromide) is axial.
-
Cis-Isomers: For the cis-isomer, one substituent will be axial and the other equatorial. The conformation where the larger bromine atom is in the equatorial position and fluorine is axial is generally more stable.
The C-Br bond is significantly weaker and more polarizable than the C-F bond, making the bromide ion a far superior leaving group. Consequently, nucleophilic substitution reactions will selectively occur at the carbon bearing the bromine atom.[10][11]
The Sₙ2 Pathway: Stereospecific and Concerted
The bimolecular nucleophilic substitution (Sₙ2) reaction is the most probable pathway for primary and secondary alkyl halides like this compound when treated with good nucleophiles. This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[12][13]
A critical consequence of this mechanism is the inversion of configuration at the reaction center.[14][15] If the starting material is a single enantiomer, the product will be the opposite enantiomer.[12][14][16]
Neighboring Group Participation (NGP)
The presence of the fluorine atom on the carbon adjacent to the leaving group introduces the possibility of Neighboring Group Participation (NGP).[17] If the stereochemistry is appropriate (trans-diaxial arrangement of F and Br in the transition state), the fluorine atom can act as an internal nucleophile, displacing the bromide ion in a first Sₙ2 step to form a bridged fluoronium ion intermediate.[18] An external nucleophile then attacks this strained intermediate in a second Sₙ2 step.
The net result of this two-step process is retention of configuration at the carbon that was initially bonded to bromine. NGP often leads to a significant rate enhancement compared to analogous systems where such participation is not possible.[18]
Competing E2 Elimination
When strong, sterically hindered bases are used as nucleophiles, a bimolecular elimination (E2) reaction can compete with, or even dominate, substitution. The E2 mechanism requires a specific anti-periplanar alignment of a β-proton and the leaving group. In the context of a cyclohexane ring, this translates to a requirement for both the proton and the leaving group to be in axial positions on adjacent carbons. The product of this reaction is cyclohexene.
Section 2: Application Notes & Experimental Protocols
The choice of nucleophile and solvent system is critical for directing the reaction toward the desired substitution product. Polar aprotic solvents like DMF and DMSO are generally preferred for Sₙ2 reactions as they solvate the cation but leave the nucleophile "naked" and highly reactive.[19]
Protocol 1: Azide Substitution with Sodium Azide (Sₙ2)
This protocol describes the synthesis of 1-azido-2-fluorocyclohexane, a valuable intermediate for producing amines via reduction. The azide ion (N₃⁻) is an excellent nucleophile, and this reaction typically proceeds cleanly via an Sₙ2 mechanism.[10][19]
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)[19]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 65-75 °C and stir vigorously.[19]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).[19]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and extract three times with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-azido-2-fluorocyclohexane.
-
Purify the product via column chromatography on silica gel if necessary.
Protocol 2: Thioether Synthesis with Sodium Thiophenoxide (Sₙ2)
Thiolates are potent nucleophiles that readily displace bromide. This protocol uses sodium thiophenoxide to synthesize the corresponding phenyl thioether.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck flask under nitrogen, add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride to the cooled THF.
-
Slowly add a solution of thiophenol in THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to generate the sodium thiophenoxide nucleophile.
-
Add a solution of this compound in THF to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates completion (typically 4-12 hours).
-
Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting thioether by flash chromatography.
Protocol 3: Hydroxide Substitution (Competition with E2)
Substitution with hydroxide ions produces the corresponding 2-fluorocyclohexanol. However, this reaction is highly susceptible to competition from E2 elimination, especially at elevated temperatures.[20] Using a mixed solvent system can improve the solubility of the alkyl halide and promote substitution.[20]
Materials:
-
This compound (1.0 eq)
-
Potassium hydroxide (KOH) (2.0 eq)
-
Ethanol/Water (1:1 v/v)[20]
-
Hydrochloric acid (1 M)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve potassium hydroxide in a 1:1 mixture of ethanol and water.
-
Add this compound to the solution.
-
Heat the mixture to a gentle reflux and monitor the reaction by GC to observe the formation of both substitution and elimination products.
-
Upon completion, cool the mixture to room temperature and neutralize with 1 M HCl.
-
Extract the aqueous mixture three times with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and remove the solvent under reduced pressure.
-
The ratio of alcohol to alkene product can be determined by ¹H NMR or GC analysis of the crude material. The products can be separated by column chromatography.
Section 3: Data Summary & Workflow Visualization
Summary of Reaction Conditions
| Nucleophile | Reagent(s) | Solvent | Temp. (°C) | Primary Mechanism | Expected Major Product | Potential Byproduct(s) |
| Azide (N₃⁻) | NaN₃ | DMF | 65-75 | Sₙ2 | 1-Azido-2-fluorocyclohexane | - |
| Thiophenoxide (PhS⁻) | Thiophenol, NaH | THF | 0 to RT | Sₙ2 | 2-Fluoro-1-(phenylthio)cyclohexane | - |
| Hydroxide (OH⁻) | KOH / NaOH | EtOH/H₂O | Reflux | Sₙ2 / E2 | 2-Fluorocyclohexan-1-ol | 1-Fluorocyclohex-1-ene |
General Experimental Workflow
Conclusion
This compound is a powerful synthetic intermediate whose reactivity is a textbook illustration of fundamental organic principles. A thorough understanding of its conformational preferences and the interplay between Sₙ2, NGP, and E2 pathways is essential for harnessing its full potential. The protocols provided herein offer robust starting points for the synthesis of diverse fluorinated cyclohexane derivatives, enabling researchers to build complex molecular architectures for applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CAS 51422-74-3: (1S,2S)-1-bromo-2-fluorocyclohexane [cymitquimica.com]
- 8. chegg.com [chegg.com]
- 9. brainly.com [brainly.com]
- 10. Solved (1R,28,4S)-2-bromo-2-fluoro-4-methylcyclohexan-1-ol | Chegg.com [chegg.com]
- 11. Solved Under appropriate conditions, | Chegg.com [chegg.com]
- 12. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. quora.com [quora.com]
- 18. dalalinstitute.com [dalalinstitute.com]
- 19. benchchem.com [benchchem.com]
- 20. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: A Deep Dive into the Stereochemical Landscape of E2 Elimination Reactions of 1-Bromo-2-fluorocyclohexane Stereoisomers
Introduction: The Critical Role of Stereochemistry in Elimination Reactions
The bimolecular elimination (E2) reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of alkenes. The reaction proceeds in a single, concerted step where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group.[1][2] The stereochemical arrangement of the β-hydrogen and the leaving group is paramount to the success and outcome of the E2 reaction. A strict requirement for an anti-periplanar geometry, where the hydrogen and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond, governs the reaction's feasibility and rate.[3]
In cyclic systems, such as cyclohexane derivatives, this stereochemical demand is particularly pronounced. The rigid chair conformation of the cyclohexane ring dictates that for an E2 reaction to occur, both the leaving group and a β-hydrogen must occupy axial positions, a configuration known as trans-diaxial.[4][5] This geometric constraint can often override thermodynamic considerations, such as Zaitsev's rule, which predicts the formation of the most substituted (and thus most stable) alkene.[2][3]
This application note provides a detailed exploration of the E2 elimination reactions of the stereoisomers of 1-bromo-2-fluorocyclohexane. By examining the distinct reactivity of the cis and trans isomers, we will illustrate the profound impact of stereochemistry on reaction pathways and product distributions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of stereocontrolled elimination reactions and their practical applications.
Conformational Analysis: The Deciding Factor in Reactivity
The rate and products of the E2 elimination of this compound stereoisomers are directly linked to the stability and reactivity of their respective chair conformations. A thorough conformational analysis is therefore essential to predict the outcome of the reaction.
Trans-1-Bromo-2-fluorocyclohexane
For the trans isomer, two chair conformations are in equilibrium. In one conformation, both the bromine and fluorine atoms are in equatorial positions (diequatorial). In the other, both are in axial positions (diaxial).
-
Diequatorial Conformation: This is the more stable conformation due to reduced steric strain.[6] However, in this arrangement, neither of the β-hydrogens is in a trans-diaxial position relative to the bromine leaving group. Therefore, this conformer is unreactive in an E2 elimination .
-
Diaxial Conformation: This is the less stable, higher-energy conformation. However, it is the reactive conformer because it places the bromine atom in an axial position. In this conformation, there is a hydrogen atom on the carbon bearing the fluorine atom (C2) that is in a trans-diaxial (anti-periplanar) relationship to the bromine.
Cis-1-Bromo-2-fluorocyclohexane
The cis isomer also exists as an equilibrium of two chair conformations. In one, the bromine is axial and the fluorine is equatorial. In the other, the bromine is equatorial and the fluorine is axial.
-
Axial Bromine/Equatorial Fluorine Conformation: This is the reactive conformer for E2 elimination. The axial bromine has two trans-diaxial β-hydrogens: one on the carbon with the fluorine (C2) and one on the other adjacent carbon (C6).
-
Equatorial Bromine/Axial Fluorine Conformation: This is the more stable conformation, as the larger bromine atom occupies the less sterically hindered equatorial position. However, with the bromine in an equatorial position, there are no β-hydrogens that are anti-periplanar to it. Thus, this conformer is unreactive in an E2 elimination .
The following diagram illustrates the conformational equilibria and the reactive conformers for both stereoisomers.
Caption: Conformational equilibria of trans and cis-1-Bromo-2-fluorocyclohexane.
Reaction Mechanisms and Predicted Products
The stereochemical constraints imposed by the chair conformations lead to different products and reaction rates for the two isomers when treated with a strong, non-hindered base like sodium ethoxide (NaOEt) in ethanol.
E2 Elimination of trans-1-Bromo-2-fluorocyclohexane
The reaction must proceed through the less stable diaxial conformer. In this conformation, only the β-hydrogen at C2 is anti-periplanar to the axial bromine. Abstraction of this proton leads exclusively to the formation of 1-fluorocyclohexene .
Caption: E2 elimination of trans-1-Bromo-2-fluorocyclohexane.
Due to the low population of the reactive diaxial conformer, the overall reaction rate for the trans isomer is expected to be slow.
E2 Elimination of cis-1-Bromo-2-fluorocyclohexane
The reaction proceeds through the less stable conformer with an axial bromine. This conformer has two different β-hydrogens in a trans-diaxial orientation to the bromine: one at C2 and one at C6.
-
Abstraction of the β-hydrogen at C6: This is a standard E2 elimination, leading to the formation of 3-fluorocyclohexene .
-
Abstraction of the β-hydrogen at C2: This leads to the formation of 1-fluorocyclohexene .
According to Zaitsev's rule, the more substituted alkene is the more stable and should be the major product. In this case, 1-fluorocyclohexene is the more substituted alkene. Therefore, the reaction is expected to yield a mixture of 1-fluorocyclohexene (major product) and 3-fluorocyclohexene (minor product).[2] The reaction rate is expected to be faster than that of the trans isomer due to the presence of two available trans-diaxial β-hydrogens.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. trans-1-Bromo-2-Fluorocyclohexane | C6H10BrF | CID 3084980 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Fluorinated Cyclohexane Motif: A Guide to the Application of 1-Bromo-2-fluorocyclohexane in Pharmaceutical Synthesis
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The introduction of fluorinated aliphatic rings, in particular, can impart desirable characteristics such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] This guide provides a detailed exploration of the synthetic utility of 1-bromo-2-fluorocyclohexane, a versatile building block for accessing these valuable fluorinated cyclohexane scaffolds in pharmaceutical research and development.
This document will delve into the key reactions of this compound, providing both theoretical understanding and practical, step-by-step protocols for its application in the synthesis of pharmaceutical intermediates. We will focus on palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and elimination reactions, paying close attention to the stereochemical implications of these transformations.
The Strategic Advantage of the 2-Fluorocyclohexyl Moiety
The 2-fluorocyclohexyl group offers a unique combination of steric and electronic properties. The fluorine atom, with its high electronegativity and small van der Waals radius, can influence molecular conformation and pKa, as well as block metabolic oxidation at adjacent positions. This often leads to improved drug efficacy and a more favorable pharmacokinetic profile.[1][2] The bromine atom in this compound serves as a versatile synthetic handle, allowing for the introduction of a wide range of substituents through various chemical transformations.
Key Synthetic Transformations of this compound
The reactivity of this compound is dominated by the presence of the carbon-bromine bond, which is susceptible to a variety of synthetic manipulations. The adjacent fluorine atom can influence the reactivity and stereochemical outcome of these reactions. For the purpose of this guide, we will focus on the more readily available and commonly used trans-1-bromo-2-fluorocyclohexane.[3]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can serve as an effective coupling partner in several of these transformations.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and broad functional group tolerance.[4] The reaction of trans-1-bromo-2-fluorocyclohexane with an arylboronic acid provides a direct route to 1-aryl-2-fluorocyclohexanes, which are valuable intermediates in the synthesis of various bioactive molecules.
Protocol 1: Suzuki-Miyaura Coupling of trans-1-Bromo-2-fluorocyclohexane with 4-Methoxyphenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of trans-1-bromo-2-fluorocyclohexane with an arylboronic acid.
Materials:
-
trans-1-Bromo-2-fluorocyclohexane
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 4-methoxyphenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and SPhos (0.04 mmol).
-
Add palladium(II) acetate (0.02 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
Add trans-1-bromo-2-fluorocyclohexane (1.0 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1-(4-methoxyphenyl)-2-fluorocyclohexane.
Expected Outcome:
This reaction is expected to proceed with retention of stereochemistry at the carbon bearing the fluorine atom, although some epimerization may occur depending on the specific reaction conditions. The yield of the desired product is typically in the range of 60-80%.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 24 | 68 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 72 |
Visualization:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines and alkylamines from aryl and alkyl halides.[5][6] This reaction can be applied to trans-1-bromo-2-fluorocyclohexane to synthesize N-(2-fluorocyclohexyl)anilines and related compounds, which are important pharmacophores in many CNS-active drugs.[1][2]
Protocol 2: Buchwald-Hartwig Amination of trans-1-Bromo-2-fluorocyclohexane with Aniline
This protocol outlines a general procedure for the palladium-catalyzed amination of trans-1-bromo-2-fluorocyclohexane.
Materials:
-
trans-1-Bromo-2-fluorocyclohexane
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol) and Xantphos (0.02 mmol) to a dry Schlenk tube.
-
Add sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Add aniline (1.2 mmol).
-
Add trans-1-bromo-2-fluorocyclohexane (1.0 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to afford N-(2-fluorocyclohexyl)aniline.
Expected Outcome:
The reaction is expected to proceed with inversion of stereochemistry at the carbon atom attached to the bromine, consistent with an Sₙ2-type mechanism at the palladium center. The yield can vary depending on the specific amine and reaction conditions but is generally in the range of 50-75%.
Data Presentation:
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 20 | 70 |
| 2 | Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 65 |
| 3 | Benzylamine | PdCl₂(dppf) | K₂CO₃ | Toluene | 100 | 18 | 68 |
Visualization:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction can be employed to introduce an alkynyl group onto the fluorinated cyclohexane scaffold, providing access to intermediates for further elaboration.
Protocol 3: Sonogashira Coupling of trans-1-Bromo-2-fluorocyclohexane with Phenylacetylene
This protocol provides a general method for the Sonogashira coupling of trans-1-bromo-2-fluorocyclohexane.
Materials:
-
trans-1-Bromo-2-fluorocyclohexane
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.06 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (2 mL).
-
Add phenylacetylene (1.2 mmol).
-
Add trans-1-bromo-2-fluorocyclohexane (1.0 mmol).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to obtain 1-(phenylethynyl)-2-fluorocyclohexane.
Expected Outcome:
The Sonogashira coupling is expected to proceed with retention of stereochemistry. The yield of the coupled product is typically moderate to good, in the range of 50-70%.
Data Presentation:
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 18 | 65 |
| 2 | 1-Hexyne | Pd(PPh₃)₄/CuI | Diisopropylamine | DMF | 50 | 12 | 58 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf)/CuI | Et₃N | Toluene | 60 | 24 | 62 |
Visualization:
References
- 1. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trans-1-Bromo-2-Fluorocyclohexane | C6H10BrF | CID 3084980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
The Strategic Deployment of 1-Bromo-2-fluorocyclohexane in the Genesis of Advanced Agrochemicals: A Guide to Application and Synthesis
The relentless pursuit of novel and effective agrochemicals necessitates the exploration of unique molecular scaffolds that can impart advantageous physicochemical and biological properties to active ingredients. Among the vast arsenal of chemical building blocks, fluorinated carbocycles have emerged as particularly valuable motifs. The strategic incorporation of fluorine can enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of a molecule to its biological target.[1][2][3] This guide provides an in-depth technical overview of the application of 1-Bromo-2-fluorocyclohexane, a versatile and reactive intermediate, in the conceptualization and synthesis of next-generation agrochemicals.
The Significance of the Fluorocyclohexyl Moiety in Agrochemical Design
The introduction of a fluorinated cyclohexane ring into an agrochemical structure can profoundly influence its performance. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can lead to:
-
Enhanced Metabolic Stability: The C-F bond is resistant to enzymatic degradation, which can prolong the efficacy of the agrochemical in the field.[3]
-
Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, thereby improving bioavailability.[3]
-
Modulation of Conformation and Binding: The stereoelectronic effects of the fluorine atom can lock the cyclohexane ring into a preferred conformation, which can lead to more specific and potent interactions with target enzymes or receptors.
This compound, with its vicinal bromo and fluoro substituents, offers a unique combination of reactivity and structural features, making it an attractive starting point for the synthesis of diverse agrochemical candidates. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization, opening avenues to a wide array of derivatives.
Synthetic Pathways Leveraging this compound
The strategic value of this compound lies in its ability to undergo a variety of chemical transformations to introduce the 2-fluorocyclohexyl moiety into a larger molecular framework. Key reactions include nucleophilic substitution at the carbon bearing the bromine atom and palladium-catalyzed cross-coupling reactions. These transformations allow for the installation of a diverse range of functional groups and the construction of complex molecular architectures.
A hypothetical, yet chemically sound, synthetic route to a novel insecticidal candidate featuring a 2-fluorocyclohexyl ether linked to a heterocyclic core is outlined below. This multi-step synthesis showcases the utility of this compound as a foundational building block.
Caption: Proposed synthetic workflow for a hypothetical agrochemical.
Step 1: Synthesis of 2-Fluorocyclohexan-1-ol via Hydrolysis
The initial step involves the conversion of this compound to 2-Fluorocyclohexan-1-ol through a nucleophilic substitution reaction with hydroxide.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a 1:1 mixture of acetone and water.
-
Reagent Addition: Add sodium hydroxide (1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Fluorocyclohexan-1-ol.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Step 2: Williamson Ether Synthesis to introduce a Heterocyclic Moiety
The hydroxyl group of 2-Fluorocyclohexan-1-ol can be deprotonated to form an alkoxide, which then serves as a nucleophile to displace a halide from a heterocyclic electrophile. This Williamson ether synthesis is a classic and reliable method for forming ether linkages.
Protocol:
-
Reaction Setup: In an oven-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Fluorocyclohexan-1-ol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Electrophile Addition: Add a solution of 5-chloro-2-(chloromethyl)pyridine (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic extracts and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the target hypothetical insecticide.
Alternative Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
For the synthesis of agrochemicals where a carbon-carbon bond to the fluorocyclohexyl moiety is desired, palladium-catalyzed cross-coupling reactions are invaluable. The Suzuki-Miyaura coupling, for instance, can be employed to couple the fluorocyclohexyl unit with aryl or heteroaryl systems.[2][4]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃).
-
Reagent Addition: Add the arylboronic acid, followed by this compound and the solvent (e.g., aqueous DMF or toluene).[5]
-
Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) for the required duration.
-
Work-up and Purification: Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the desired coupled product.
Conclusion
This compound stands as a promising and versatile building block for the development of novel agrochemicals. Its unique combination of a reactive bromine atom and a stabilizing fluorine atom on a carbocyclic scaffold provides a gateway to a wide range of molecular diversity. The synthetic protocols outlined herein for nucleophilic substitution and palladium-catalyzed cross-coupling reactions provide a solid foundation for researchers and drug development professionals to explore the potential of the 2-fluorocyclohexyl moiety in the design of next-generation insecticides, fungicides, and herbicides. Further exploration of the synthetic utility of this building block is poised to yield new and effective solutions for global crop protection challenges.
References
- 1. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Conformational and Stereochemical Analysis of 1-Bromo-2-fluorocyclohexane using ¹H and ¹⁹F NMR Spectroscopy
Abstract
This comprehensive guide details the application of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the in-depth structural elucidation of 1-bromo-2-fluorocyclohexane. It provides a robust framework for researchers, scientists, and professionals in drug development to not only determine the stereochemistry (cis/trans isomerism) but also to perform a detailed conformational analysis of the cyclohexane ring. The protocols herein emphasize the causality behind experimental choices, ensuring scientifically sound and reproducible results. We delve into the nuances of interpreting coupling constants (³JHH, ²JHF, and ³JHF) to distinguish between axial and equatorial orientations of the halogen substituents, a critical aspect for understanding the molecule's reactivity and biological interactions.
Introduction: The Significance of Halogenated Cyclohexanes
Halogenated cyclohexanes are pivotal structural motifs in medicinal chemistry and materials science.[1] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound, in particular, presents a fascinating case study due to the interplay of steric and electronic effects of the two different halogens on the conformational equilibrium of the cyclohexane ring.
NMR spectroscopy is an unparalleled, non-destructive technique for determining the three-dimensional structure of molecules in solution.[2] For this compound, a combined ¹H and ¹⁹F NMR approach is essential. ¹H NMR provides information on the proton environment and their spatial relationships, while ¹⁹F NMR, with its high sensitivity and wide chemical shift range, offers a clear window into the electronic environment of the fluorine atom.[3][4] The true power of this dual-nucleus analysis lies in the interpretation of spin-spin coupling constants, which are exquisitely sensitive to the dihedral angles between coupled nuclei, thereby allowing for a definitive assignment of both relative stereochemistry and the preferred chair conformation.[5]
Experimental Protocols
Sample Preparation: The Foundation of High-Quality Spectra
The quality of NMR data is fundamentally dependent on meticulous sample preparation.[6] A homogeneous sample, free from particulate matter and paramagnetic impurities, is crucial for achieving sharp, well-resolved peaks.[6][7]
Protocol:
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 10-20 mg for ¹⁹F and ¹³C NMR experiments.[7][8]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common and effective choice for many organic compounds due to its excellent dissolving power and relatively simple residual peak.[9] Other solvents like deuterated acetone (Acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue.[9][10]
-
Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6][7] Gentle vortexing may be required to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[7][8] Avoid introducing any solid particles. If the solution is not perfectly clear, filter it through a small cotton plug in the pipette.[7][8]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, for most modern spectrometers, referencing to the residual solvent peak is sufficient and avoids potential reactivity with the sample.
NMR Data Acquisition: Optimizing Instrumental Parameters
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
Table 1: Suggested NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹⁹F NMR |
| Spectrometer Frequency | 400-600 MHz | 376-564 MHz (corresponding to ¹H frequency) |
| Pulse Sequence | Standard single pulse (zg30) | Standard single pulse (zg) |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 1-5 seconds | 1-2 seconds |
| Number of Scans | 8-16 | 16-64 |
| Spectral Width | 12-16 ppm | ~250 ppm |
| Temperature | 298 K | 298 K |
Rationale for Parameter Selection:
-
Higher Spectrometer Frequency: Provides better signal dispersion, which is crucial for resolving complex multiplets in the ¹H spectrum.
-
Relaxation Delay: A sufficient relaxation delay (at least 1-2 times the longest T₁) is important for accurate integration and quantitative analysis.[11]
-
Number of Scans: ¹⁹F is a highly sensitive nucleus (100% natural abundance, spin ½), often requiring fewer scans than ¹³C NMR.[4][12]
Data Analysis and Interpretation: From Spectra to Structure
The analysis of this compound isomers hinges on understanding the conformational equilibrium of the cyclohexane chair forms and how the axial or equatorial positions of the substituents affect the chemical shifts and coupling constants.
Diagram 1: Conformational Equilibrium of trans-1-Bromo-2-fluorocyclohexane
Caption: Chair flip of trans-1-bromo-2-fluorocyclohexane.
¹H NMR Spectral Analysis
The protons attached to the carbons bearing the halogens (H-1 and H-2) are the most informative. Their chemical shifts and multiplicities are dictated by their axial or equatorial position and their coupling to neighboring protons and the fluorine atom.
-
Chemical Shifts: Axial protons are typically shielded (appear at a lower ppm) compared to their equatorial counterparts. The electronegative fluorine and bromine atoms will deshield adjacent protons, shifting their signals downfield.
-
Coupling Constants (J-coupling): The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle, as described by the Karplus equation.[2]
-
³J_ax,ax (diaxial): Large coupling (8-13 Hz) due to a ~180° dihedral angle.
-
³J_ax,eq (axial-equatorial): Small coupling (2-5 Hz) due to a ~60° dihedral angle.
-
³J_eq,eq (diequatorial): Small coupling (2-5 Hz) due to a ~60° dihedral angle.
-
¹⁹F NMR Spectral Analysis
The ¹⁹F NMR spectrum provides a direct probe of the fluorine's environment. The chemical shift will differ between the cis and trans isomers and between conformers. The key information, however, comes from the coupling to nearby protons.
-
Geminal Coupling (²JHF): The coupling between fluorine and a proton on the same carbon. Its magnitude can vary significantly depending on the geometry.
-
Vicinal Coupling (³JHF): Similar to ³JHH, this coupling is dependent on the dihedral angle.
-
³J_Hax,Fax (diaxial): Large coupling (20-40 Hz).
-
³J_Heq,Fax (equatorial-axial): Small coupling (5-15 Hz).
-
³J_Hax,Feq (axial-equatorial): Small coupling (5-15 Hz).
-
³J_Heq,Feq (diequatorial): Can be larger (15-30 Hz).
-
Isomer-Specific Spectral Features
trans-1-Bromo-2-fluorocyclohexane:
-
More Stable Conformer: Diequatorial (Br-eq, F-eq). This minimizes steric interactions.
-
Expected ¹H NMR for H-1 and H-2: Both protons will be in axial positions. Therefore, they will appear as broad multiplets with large diaxial couplings (³J_ax,ax ≈ 8-13 Hz) to their neighboring axial protons. The H-2 proton will also show a large diaxial coupling to the fluorine atom (³J_Hax,Fax ≈ 20-40 Hz).
-
Expected ¹⁹F NMR: The fluorine is in an equatorial position. It will show a smaller coupling to the axial H-2 (³J_Hax,Feq).
cis-1-Bromo-2-fluorocyclohexane:
-
Conformational Equilibrium: This isomer exists as a mixture of two chair conformers: (Br-ax, F-eq) and (Br-eq, F-ax). The preferred conformer will depend on the relative A-values (conformational preferences) of bromine and fluorine.
-
Expected ¹H NMR: The spectrum will be an average of the two conformers, or if the equilibrium is slow enough, signals for both may be observed. The coupling constants will be averaged based on the population of each conformer. For example, the signal for H-1 will be a multiplet with coupling constants that are a weighted average of the axial and equatorial values.
-
Expected ¹⁹F NMR: The chemical shift and coupling constants will also be a weighted average of the two conformers.
Table 2: Expected Coupling Constants for Stereochemical and Conformational Assignment
| Isomer | Conformer | H-1 Proton Position | H-2 Proton Position | Expected ³J_H1,H2 | Expected ³J_H2,F |
| trans | Diequatorial (Br-eq, F-eq) | Axial | Axial | Large (8-13 Hz) | Large (20-40 Hz) |
| cis | Axial-Equatorial (Br-ax, F-eq) | Equatorial | Axial | Small (2-5 Hz) | Large (20-40 Hz) |
| cis | Equatorial-Axial (Br-eq, F-ax) | Axial | Equatorial | Small (2-5 Hz) | Small (5-15 Hz) |
Diagram 2: Workflow for NMR Analysis of this compound
References
- 1. chemimpex.com [chemimpex.com]
- 2. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 3. azom.com [azom.com]
- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. youtube.com [youtube.com]
- 10. chem.washington.edu [chem.washington.edu]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
GC-MS protocol for 1-Bromo-2-fluorocyclohexane characterization
An Application Note for the Characterization of 1-Bromo-2-fluorocyclohexane utilizing Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the definitive characterization of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical chemists, and professionals in drug development and chemical synthesis. It outlines the fundamental principles of the GC-MS technique, a detailed step-by-step experimental protocol, and a systematic approach to data interpretation. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to ensure scientific rigor and reproducibility. This protocol is designed as a self-validating system, grounded in established analytical principles and supported by authoritative references.
Introduction: The Analytical Challenge
This compound is a halogenated alicyclic compound whose synthesis can result in a mixture of constitutional isomers and stereoisomers (cis/trans). For applications in pharmaceutical development and materials science, unambiguous structural confirmation and purity assessment are critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for this task.[1][2] It provides the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[3] This application note details a robust method to separate potential isomers and confirm the molecular structure of this compound through its characteristic mass spectral fragmentation pattern.
The Core Principles: A Symbiosis of Separation and Identification
The power of GC-MS lies in its two-dimensional analytical approach. The Gas Chromatograph (GC) separates volatile compounds in time, while the Mass Spectrometer (MS) provides a unique mass "fingerprint" for each separated component.[3]
Gas Chromatography (GC): The Separation Stage
A sample solution is injected into a heated inlet, where the volatile this compound is vaporized. An inert carrier gas (the mobile phase) transports the vaporized molecules onto a long, thin capillary column.[4] The inner wall of this column is coated with a stationary phase. The separation is governed by the differential partitioning of analytes between the mobile and stationary phases. Compounds with a higher affinity for the stationary phase or lower volatility travel more slowly through the column, resulting in distinct elution times (retention times). A programmed temperature ramp is used to facilitate the elution of all compounds in a reasonable timeframe.[4]
Mass Spectrometry (MS): The Identification Stage
As each compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Electron Ionization (EI): This is a "hard" ionization technique ideal for the structural elucidation of small organic molecules.[5][6] Eluted molecules are bombarded by a beam of high-energy electrons, typically set at 70 eV.[7] This high energy is sufficient to dislodge an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•) .[8] The 70 eV standard ensures that fragmentation patterns are consistent and comparable to established spectral libraries.[5]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to be highly unstable. It rapidly decomposes by breaking chemical bonds, forming a collection of smaller, stable, charged fragments. This fragmentation is not random; it follows predictable chemical pathways dictated by the molecule's structure. The resulting pattern of fragments is unique to a specific compound, acting as a chemical fingerprint.[9]
-
Mass Analysis (Quadrupole): The newly formed ions are accelerated into a mass analyzer. A quadrupole mass analyzer consists of four parallel rods to which specific radio frequency (RF) and direct current (DC) voltages are applied.[10][11][12] This creates an oscillating electromagnetic field that allows only ions of a specific mass-to-charge ratio (m/z) to have a stable trajectory and pass through to the detector at any given moment.[13][14] By rapidly scanning the voltages, the analyzer can separate all ions based on their m/z.
-
Detection: An electron multiplier detects the ions, converting the ion current into an electrical signal. This signal is amplified and recorded by a computer, which plots the relative abundance of ions versus their m/z ratio to generate a mass spectrum.[14]
Predicted Mass Spectrum of this compound (C₆H₁₀BrF)
Before analysis, it is crucial to predict the expected mass spectrum. This proactive step aids in data interpretation. The most critical feature of any bromo-compound is the natural isotopic abundance of bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) . This near 1:1 ratio results in characteristic "doublet" peaks (M and M+2) for any fragment containing a bromine atom.[15]
| Predicted Fragment Ion | Structure/Origin | m/z (⁷⁹Br/⁸¹Br) | Rationale & Comments |
| [M]⁺• | Molecular Ion | 180/182 | The parent ion. Its presence confirms the molecular weight. Due to the electronegativity of the halogens, it may be of low abundance. |
| [M-H]⁺ | Loss of a Hydrogen radical | 179/181 | Common, but usually low intensity. |
| [M-HF]⁺• | Loss of Hydrogen Fluoride | 160/162 | A common rearrangement for fluoroalkanes. Results in an even-mass radical ion. |
| [M-Br]⁺ | Loss of a Bromine radical | 101 | Expected to be a major fragment. The C-Br bond is weaker than the C-F bond, making this a highly favorable cleavage. This fragment will not have the Br isotope pattern. |
| [M-HBr]⁺• | Loss of Hydrogen Bromide | 100 | Another common rearrangement for bromoalkanes. |
| [C₆H₁₀]⁺• | Loss of both Br and F | 82 | Represents the cyclohexane ring after loss of both halogens. |
| [C₅H₈]⁺• | Ring fragmentation | 68 | Common fragment from cyclohexane ring cleavage. |
| Table 1: Predicted EI fragmentation pathways for this compound. |
Detailed Experimental Protocol
Safety Precautions
-
Handle this compound and all solvents within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
Sample Preparation
The goal is to prepare a clean, dilute sample in a volatile solvent to prevent contamination of the GC system and ensure optimal chromatographic performance.[16]
-
Solvent Selection: Use a high-purity, volatile organic solvent. Dichloromethane or Hexane (GC-MS grade) are excellent choices.[17] Avoid non-volatile solvents like water or DMSO.[18]
-
Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in the chosen solvent.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10-50 µg/mL.[18] This concentration prevents detector saturation and column overload.
-
Vial Transfer: Transfer the final working solution to a 2 mL glass autosampler vial with a PTFE-lined cap.[19] Ensure no air bubbles are trapped. If sample volume is limited, use a vial insert.[17]
-
Filtration (If Necessary): If any particulate matter is visible, filter the sample through a 0.22 µm PTFE syringe filter before transferring it to the vial.[19]
GC-MS Instrument Parameters
The following parameters are a robust starting point and can be optimized as needed.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC Column | Agilent J&W DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed, non-polar column ideal for separating volatile and semi-volatile compounds and compatible with MS detectors.[20][21] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow mode) | Optimal flow rate for a 0.25 mm ID column to balance resolution and analysis time.[22] |
| Inlet Type | Split/Splitless | Allows for flexibility in sample concentration. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split | Prevents column overload. |
| Split Ratio | 50:1 | A good starting point for a ~10-50 µg/mL sample. Can be lowered for trace analysis. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 50 °C, hold 2 min Ramp: 15 °C/min to 240 °C Hold: 5 min at 240 °C | The initial hold separates very volatile impurities. The ramp separates compounds by boiling point. The final hold ensures all components elute from the column. |
| Mass Spectrometer (MS) | ||
| Ion Source | Electron Ionization (EI) | Standard for creating reproducible, fragment-rich spectra for library matching.[9] |
| Electron Energy | 70 eV | Universal standard for EI-MS, enabling comparison with NIST and other spectral libraries.[5] |
| Ion Source Temp. | 230 °C | A standard temperature that balances efficient ionization with minimal thermal degradation. |
| Transfer Line Temp. | 280 °C | Must be hot enough to prevent condensation of analytes as they elute from the GC column. |
| Mass Analyzer | Quadrupole | Provides robust and reliable mass filtering.[10] |
| Solvent Delay | 3.0 minutes | Protects the filament and detector from the massive solvent peak. The delay should be set just before the first analyte peak is expected. |
| Scan Range | 40 - 250 m/z | This range covers the expected fragments and the molecular ion of the target compound while excluding low-mass background ions like air and water. |
| Table 2: Recommended GC-MS Instrument Parameters. |
Data Acquisition and Interpretation Workflow
Caption: GC-MS workflow for this compound characterization.
-
Acquire Data: Run the sequence including a solvent blank and the prepared sample.
-
Examine the Total Ion Chromatogram (TIC): The primary output is the TIC, which plots intensity versus retention time. A pure sample of this compound may show two major peaks corresponding to the cis and trans isomers.
-
Extract the Mass Spectrum: For each peak of interest in the TIC, extract its corresponding mass spectrum.
-
Identify the Molecular Ion: Look for the doublet peak at m/z 180 and 182. The relative intensity should be approximately 1:1. This confirms the molecular formula.
-
Analyze the Fragmentation Pattern: Identify the key fragments predicted in Table 1. The presence of a strong peak at m/z 101 (loss of Br) is a powerful confirmation. Check other bromine-containing fragments for the M/M+2 isotope pattern.
-
NIST Library Search: Perform a library search on the acquired spectrum. The National Institute of Standards and Technology (NIST) maintains a vast database of EI mass spectra.[23][24][25] A high match factor (>800/1000) with the library spectrum for this compound provides a very high degree of confidence in the identification.[26]
Conclusion
This application note provides a scientifically grounded and detailed protocol for the characterization of this compound by GC-MS. By understanding the principles behind the methodology and adhering to the prescribed parameters, researchers can achieve reliable and reproducible results. The combination of chromatographic separation and mass spectral fragmentation analysis, confirmed by library matching, offers an unequivocal method for structural verification and purity assessment, which is essential for quality control in research and industry.
References
- 1. Gas chromatography coupled to mass spectrometry for analyses of organic compounds and biomarkers as tracers for geological, environmental, and forensic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. postnova.com [postnova.com]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Mass Analyzer Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]
- 13. Quadrupole mass spectrometer | PPTX [slideshare.net]
- 14. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]
- 15. benchchem.com [benchchem.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Sample preparation GC-MS [scioninstruments.com]
- 18. uoguelph.ca [uoguelph.ca]
- 19. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 20. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 21. fishersci.com [fishersci.com]
- 22. helicon.ru [helicon.ru]
- 23. Atomic Spectra Database | NIST [nist.gov]
- 24. NIST Atomic Spectra Database | re3data.org [re3data.org]
- 25. datagov-catalog-dev.app.cloud.gov [datagov-catalog-dev.app.cloud.gov]
- 26. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
Suzuki coupling reactions involving 1-Bromo-2-fluorocyclohexane
An Application Guide to Suzuki Coupling Reactions Involving 1-Bromo-2-fluorocyclohexane
Abstract
The incorporation of fluorinated aliphatic rings, such as the fluorocyclohexane motif, is a critical strategy in modern drug discovery for modulating the physicochemical properties of therapeutic candidates.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction presents a powerful method for creating C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds, but its application to secondary alkyl halides like this compound is fraught with challenges.[5][6] This guide provides a detailed examination of the mechanistic hurdles inherent in such couplings, focusing on the competing pathways of β-hydride elimination and slow oxidative addition. We present field-proven insights and optimized protocols using advanced catalyst systems that overcome these challenges, enabling researchers to reliably synthesize novel fluorocyclohexane-containing molecules.
Introduction: The Challenge and Opportunity
Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—allow medicinal chemists to fine-tune a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2][4] Saturated fluorinated carbocycles are particularly valuable motifs.[1][3] However, the synthesis of these structures via cross-coupling is non-trivial. The Suzuki-Miyaura reaction, a Nobel Prize-winning cornerstone of C-C bond formation, has traditionally been most effective for sp²-hybridized partners (aryl and vinyl halides).[7][8][9]
Extending this powerful reaction to secondary C(sp³)-hybridized electrophiles like this compound is complicated by two primary mechanistic obstacles:
-
Slow Oxidative Addition: The C(sp³)-Br bond is generally less reactive towards Pd(0) catalysts compared to its C(sp²)-Br counterpart.[5][10]
-
Facile β-Hydride Elimination: Once the alkyl group is attached to the metal center, if a hydrogen atom is present on the β-carbon, it can be readily eliminated. This process destroys the alkyl-metal intermediate and leads to the formation of undesired alkene byproducts and reduction of the starting halide.[5][6][11][12]
This guide details the strategies and protocols developed to surmount these hurdles, transforming a challenging reaction into a reliable synthetic tool.
Mechanistic Hurdles: A Deeper Look
The success of a Suzuki coupling with a secondary alkyl halide hinges on ensuring that the rate of reductive elimination (the desired C-C bond formation) is significantly faster than the rate of β-hydride elimination (the undesired side reaction).
Figure 1: Competing pathways for the alkyl-metal intermediate. The choice of ligand, metal, and conditions dictates the outcome.
The presence of the fluorine atom at the C-2 position in this compound adds another layer of complexity. Its strong electron-withdrawing inductive effect can influence the rates of both oxidative addition and β-hydride elimination.
The Solution: Advanced Catalyst Systems
Overcoming the challenges of C(sp³)-C(sp³) and C(sp³)-C(sp²) couplings has been a major focus of modern synthetic chemistry. Research has led to two highly effective classes of catalysts.
Palladium Catalysts with Bulky, Electron-Rich Ligands
For palladium-based systems, the key insight was the development of sterically demanding and highly electron-donating phosphine ligands.[13][14]
-
Tricyclohexylphosphine (PCy₃): This ligand is both bulky and electron-rich. The bulkiness promotes the final reductive elimination step to form the C-C bond, while its electron-donating nature increases electron density on the palladium center, which can facilitate oxidative addition.[10][13]
-
Dialkylbiaryl Phosphines (e.g., SPhos, XPhos): These ligands have proven exceptionally effective for a wide range of cross-coupling reactions, including those involving challenging substrates.[15][16] Their specific architecture creates a highly active and stable catalytic species.
-
AntPhos: This ligand's rigid anthracenyl backbone is thought to sterically disfavor the conformation required for β-hydride elimination, thereby promoting the desired coupling pathway.[11]
Nickel Catalysts with Diamine Ligands
Nickel catalysts have emerged as a powerful alternative to palladium for coupling unactivated secondary alkyl halides.[17][18][19] They often exhibit different reactivity profiles and can be more effective for certain substrate classes. A breakthrough in this area was the use of simple 1,2-diamine ligands, such as trans-N,N′-dimethyl-1,2-cyclohexanediamine.[17][20] This commercially available ligand, when paired with a simple nickel source like NiCl₂·glyme, forms a highly effective catalyst for the room-temperature Suzuki coupling of secondary alkyl bromides with alkylboranes.[17]
The Catalytic Cycle in Detail
Understanding the complete catalytic cycle provides a framework for rational protocol design and troubleshooting. The cycle below depicts a generalized nickel-catalyzed process for coupling a secondary alkyl bromide.
Figure 2: Generalized catalytic cycle for the Ni-catalyzed Suzuki coupling of a secondary alkyl bromide.
Key Steps Explained:
-
Oxidative Addition: The active Ni(0) catalyst inserts into the C-Br bond of this compound to form an alkylnickel(II) intermediate.[8] This is often the rate-limiting step.
-
Activation of Boron Reagent: The base activates the organoboron compound (e.g., a boronic acid or ester), making it more nucleophilic and ready for transmetalation.[21]
-
Transmetalation: The organic group from the activated boron reagent is transferred to the nickel center, displacing the bromide and forming a dialkyl- or alkyl-arylnickel(II) complex.[8]
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments on the nickel center couple and are expelled from the coordination sphere, regenerating the active Ni(0) catalyst.[8][22]
Detailed Experimental Protocol: A Nickel-Catalyzed Approach
This protocol is adapted from established methodologies for the Suzuki coupling of unactivated secondary alkyl bromides and should be considered a starting point for optimization.[17][20] All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk or glovebox techniques.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Purity | Notes |
| This compound | 181.05 | 1.0 | 181 mg | >97% | Substrate |
| Arylboronic Acid or Alkyl-9-BBN | Varies | 1.5 | Varies | >98% | Coupling partner |
| Nickel(II) chloride dimethoxyethane (NiCl₂·glyme) | 220.70 | 0.05 | 11 mg | >98% | Catalyst precursor |
| trans-N,N′-Dimethyl-1,2-cyclohexanediamine | 142.25 | 0.10 | 14.2 mg (16 µL) | >98% | Ligand |
| Potassium tert-butoxide (KOt-Bu) | 112.21 | 2.0 | 224 mg | >98% | Base; handle in a glovebox as it is highly hygroscopic. |
| Anhydrous Dioxane or Toluene | - | - | 5.0 mL | Anhydrous | Solvent |
Experimental Workflow
Figure 3: High-level experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add NiCl₂·glyme (11 mg, 0.05 mmol, 5 mol%), trans-N,N′-dimethyl-1,2-cyclohexanediamine (16 µL, 0.10 mmol, 10 mol%), and potassium tert-butoxide (224 mg, 2.0 mmol, 2.0 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
-
Reagent Addition:
-
Under a positive flow of argon, add the arylboronic acid or alkyl-9-BBN (1.5 mmol, 1.5 equiv.).
-
Add anhydrous dioxane (5.0 mL) via syringe.
-
Finally, add this compound (181 mg, 1.0 mmol, 1.0 equiv.) via syringe.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (start with room temperature, but heating to 60-80 °C may be necessary).[19]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or GC-MS until the starting bromide is consumed (typically 12-24 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the dried organic solution and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Impure reagents or solvent.3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere techniques. Use fresh, high-purity catalyst and ligand.2. Use freshly distilled/dried solvents and pure reagents.3. Incrementally increase the reaction temperature (e.g., to 60 °C or 80 °C). |
| Significant Side Products | 1. β-hydride elimination is dominant.2. Protodeboronation of the boron reagent.3. Homocoupling of the boron reagent. | 1. Ensure the correct ligand-to-metal ratio. Consider a different catalyst system (e.g., Pd/AntPhos).[11]2. Use a boronic ester (e.g., pinacol ester) instead of a boronic acid. Ensure the base is completely anhydrous.3. Ensure the complete exclusion of oxygen from the reaction. |
| Complex Product Mixture | 1. Isomerization of the cyclohexane ring.2. Competing reaction pathways. | 1. Characterize all major products to understand the reaction course.2. Re-screen reaction conditions (solvent, base, temperature) to favor the desired product. A different ligand may be required. |
Conclusion
The Suzuki-Miyaura coupling of this compound, while mechanistically challenging, is an achievable and valuable transformation for the synthesis of novel fluorinated compounds. Success relies on mitigating the competing pathway of β-hydride elimination through the rational selection of an advanced catalyst system. Nickel catalysts paired with diamine ligands offer a robust, room-temperature solution, while specialized palladium/bulky phosphine systems provide a powerful alternative. By employing the rigorous, inert-atmosphere protocols detailed in this guide, researchers in pharmaceutical and materials science can confidently access complex molecular architectures centered on the valuable fluorocyclohexane scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
- 18. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. ocf.berkeley.edu [ocf.berkeley.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-fluorocyclohexane
Welcome to the technical support guide for the synthesis of 1-Bromo-2-fluorocyclohexane. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. This compound is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to the unique reactivity conferred by its halogen substituents.[1][2] This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you improve your experimental outcomes.
Section 1: Core Synthesis & Mechanistic Understanding (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound, focusing on the most common and effective methodologies.
Q1: What is the most common and efficient method for synthesizing trans-1-Bromo-2-fluorocyclohexane?
The most prevalent and stereoselective method is the electrophilic bromofluorination of cyclohexene. This reaction involves treating cyclohexene with a source of electrophilic bromine (Br+) and a nucleophilic fluoride (F-). The key advantage of this method is its high stereoselectivity, yielding predominantly the trans isomer due to the reaction mechanism.[3][4] A common reagent combination is N-Bromosuccinimide (NBS) as the bromine source and a hydrogen fluoride-amine complex like Olah's reagent (HF-Pyridine) as the fluoride source.[4][5]
Q2: Can you explain the reaction mechanism for the bromofluorination of cyclohexene?
Certainly. The reaction proceeds via a two-step electrophilic addition mechanism, which accounts for the observed anti-addition stereochemistry.
-
Formation of a Bromonium Ion: The electron-rich π-bond of the cyclohexene double bond attacks the electrophilic bromine source (e.g., Br₂ or NBS). This forms a cyclic, three-membered intermediate called a bromonium ion. This ion shields one face of the cyclohexane ring.[3][6][7]
-
Nucleophilic Attack by Fluoride: The fluoride ion (F⁻) then attacks one of the carbons of the bromonium ion. Due to steric hindrance, this attack occurs from the opposite face of the ring (a backside attack), leading to an anti-addition.[8][9] This results in the bromine and fluorine atoms being on opposite sides of the cyclohexane ring, yielding the trans product.[3]
Below is a diagram illustrating this mechanistic pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Side Reactions in the Bromination of Fluorocyclohexane
Welcome to the technical support center for the bromination of fluorocyclohexane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific halogenation reaction. Here, we will delve into the common side reactions, their underlying mechanisms, and provide practical troubleshooting advice in a direct question-and-answer format.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you might encounter during the bromination of fluorocyclohexane, offering explanations and actionable solutions.
Q1: My reaction is producing a complex mixture of products, not the expected monobrominated fluorocyclohexane. What's happening?
The formation of multiple products is a common issue stemming from the inherent reactivity of free-radical halogenation.[1] Here are the likely culprits:
-
Over-bromination (Polybromination): The initial monobrominated product can undergo further bromination, leading to di-, tri-, and even more highly brominated cyclohexanes. This is especially prevalent if a high concentration of bromine is used or if the reaction is allowed to proceed for an extended period.
-
Lack of Regioselectivity: While bromination is more selective than chlorination, it's not perfectly so.[2][3][4] The fluorine substituent on the cyclohexane ring influences the reactivity of the C-H bonds at different positions. This can lead to the formation of various constitutional isomers (e.g., 1-bromo-2-fluorocyclohexane, 1-bromo-3-fluorocyclohexane, and 1-bromo-4-fluorocyclohexane). The stability of the resulting free radical intermediate plays a crucial role in determining the major product.[5]
-
Stereoisomers: If a new chiral center is formed during the reaction, a mixture of enantiomers or diastereomers can be expected.[3] The geometry of the radical intermediate (which is often planar or rapidly inverting) allows for the bromine radical to attack from either face, potentially leading to a racemic mixture.
Troubleshooting Steps:
-
Control Stoichiometry: Use a limiting amount of bromine (or a brominating agent like N-bromosuccinimide, NBS) relative to the fluorocyclohexane. A slight excess of the substrate can help minimize polybromination.
-
Slow Addition: Add the bromine solution dropwise to the reaction mixture under UV irradiation. This maintains a low concentration of bromine throughout the reaction, favoring monobromination.
-
Optimize Temperature: Lower temperatures generally increase the selectivity of bromination. However, the reaction rate will decrease, so a balance must be found.
-
Consider a Milder Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) is often a more selective reagent for allylic and benzylic bromination, and can sometimes offer better control in aliphatic systems as well.[4]
Q2: I'm observing the formation of an alkene (fluorocyclohexene) in my product mixture. What is causing this elimination reaction?
The presence of an alkene suggests that an elimination side reaction is occurring. This can happen through a couple of pathways:
-
Radical Disproportionation: Two cyclohexyl radicals can react in a termination step where one abstracts a hydrogen from the other, resulting in cyclohexane and cyclohexene. While a possibility in free-radical reactions, it's often a minor pathway.
-
Base-Induced Elimination (E2): If your reaction conditions inadvertently introduce a base, it can promote the elimination of HBr from the bromofluorocyclohexane product. The hydrogen bromide (HBr) generated as a byproduct of the substitution reaction can also, under certain conditions, catalyze elimination, although this is less common for free-radical pathways. For an E2 elimination to occur efficiently, a specific anti-periplanar arrangement of the hydrogen and the leaving group (bromine) is typically required.[6][7]
Troubleshooting Steps:
-
Ensure Neutral Conditions: Verify that all your reagents and solvents are free from basic impurities.
-
Scavenge HBr: In some cases, adding a non-nucleophilic base (like a hindered amine or anhydrous sodium carbonate) can trap the HBr byproduct and prevent it from participating in side reactions. However, be cautious as this can also promote E2 elimination of the product.
-
Control Temperature: Higher temperatures favor elimination reactions over substitution.[8] Running the reaction at the lowest feasible temperature can help minimize alkene formation.
Q3: My reaction yield is very low, and I'm recovering a significant amount of starting material. What could be the issue?
Low conversion can be frustrating. Here are some potential causes and their solutions:
-
Insufficient Initiation: Free-radical reactions require an initiation step, which is typically achieved with UV light or a chemical initiator.[9][10][11]
-
Presence of Radical Inhibitors: Certain impurities, such as oxygen or phenols, can act as radical scavengers, quenching the chain reaction and halting the bromination.
-
Inappropriate Solvent: The choice of solvent can influence the reaction rate and selectivity.
Troubleshooting Steps:
-
Check Your UV Source: Ensure your UV lamp is functioning correctly and is of the appropriate wavelength to initiate the reaction.
-
Degas Your Solvent: Remove dissolved oxygen from your solvent by bubbling an inert gas (like nitrogen or argon) through it before starting the reaction.
-
Purify Your Reagents: Ensure your fluorocyclohexane and solvent are free from radical inhibitors. Purification methods like distillation can be effective.[12]
-
Solvent Selection: Use an inert solvent that is stable under free-radical conditions, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the bromination of fluorocyclohexane.
Q: What is the expected major product of the monobromination of fluorocyclohexane?
The regioselectivity of free-radical bromination is determined by the stability of the intermediate radical. Tertiary radicals are more stable than secondary radicals, which are more stable than primary radicals. In fluorocyclohexane, the electron-withdrawing nature of the fluorine atom can influence the stability of radicals at adjacent positions. The precise distribution of isomers can be complex and may require experimental determination. However, based on general principles, abstraction of a hydrogen atom leading to the most stable radical intermediate will be favored.
Q: How can I purify the desired bromofluorocyclohexane isomer from the reaction mixture?
Separating a mixture of constitutional isomers and stereoisomers can be challenging.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Chromatography: Column chromatography on silica gel or alumina is a powerful technique for separating isomers. The choice of eluent (solvent system) is critical and will likely require some optimization.
-
Preparative Gas Chromatography (GC): For small-scale purifications of volatile compounds, preparative GC can provide excellent separation of isomers.
Q: What analytical techniques are best for identifying the different isomers of bromofluorocyclohexane?
A combination of spectroscopic methods is typically required for unambiguous identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the connectivity of atoms and the relative stereochemistry of the substituents.[13][14] Coupling constants in the ¹H NMR spectrum can provide information about the dihedral angles between protons, which can help in assigning the chair conformation and the axial/equatorial positions of the substituents.
-
Mass Spectrometry (MS): MS provides the molecular weight of the product and its fragmentation pattern, which can help confirm the elemental composition and provide clues about the structure.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of C-H, C-F, and C-Br bonds but is generally less useful for distinguishing between isomers unless there are significant conformational differences that affect the vibrational modes.[13][14]
-
Molecular Rotational Resonance (MRR) Spectroscopy: This advanced technique can provide very precise structural information and is particularly powerful for differentiating between isomers in a mixture without prior separation.[15][16]
Q: Can rearrangement reactions occur during the bromination of fluorocyclohexane?
While carbocation rearrangements are common in reactions involving carbocation intermediates (like SN1 or E1), free-radical rearrangements are less common but not impossible.[17] Ring-opening of a cyclohexyl radical to a hexenyl radical is generally not favored. However, rearrangement of a cyclohexyl radical to a cyclopentylmethyl radical has been studied.[18] The presence of substituents can influence the likelihood of such rearrangements. For the free-radical bromination of fluorocyclohexane, significant rearrangement is not typically expected to be a major side reaction under standard conditions.
Visualizing Reaction Pathways
Primary Reaction and Key Side Reactions
The following diagram illustrates the desired monobromination pathway and the competing side reactions of polybromination and elimination.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Because bromocyclohexane is a secondary alkyl halide, both cycloh... | Study Prep in Pearson+ [pearson.com]
- 9. homework.study.com [homework.study.com]
- 10. byjus.com [byjus.com]
- 11. chegg.com [chegg.com]
- 12. Purification of Laboratory Chemicals | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of isomeric mixtures by molecular rotational resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rearrangement [www2.chemistry.msu.edu]
- 18. Substituent effects on the rearrangements of cyclohexyl to cyclopentyl radicals involving avermectin-related radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Bromo-2-fluorocyclohexane Isomers
Welcome to the technical support center for the purification of 1-bromo-2-fluorocyclohexane isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating the cis and trans diastereomers of this compound. The subtle differences in the physical properties of these isomers make their separation a significant challenge, requiring optimized protocols and a systematic approach to troubleshooting.
This document provides in-depth, field-proven insights, moving beyond simple step-by-step instructions to explain the underlying scientific principles of the purification process. Here, you will find detailed FAQs, troubleshooting guides, and validated experimental protocols to help you achieve high-purity separation of your target isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate the cis and trans isomers of this compound?
A1: The primary challenge lies in the fact that cis and trans diastereomers, while being distinct molecules, often possess very similar physical properties such as polarity, solubility, and boiling point.[1][2] The polarity difference between the isomers of this compound is small, leading to similar affinities for stationary phases in chromatography and making separation by techniques like flash chromatography or standard distillation challenging.[1]
Q2: What is the most common laboratory method for separating these diastereomers?
A2: Normal-phase flash column chromatography on silica gel is the most common and accessible method for preparative separation of diastereomers on a laboratory scale.[3][4] While challenging, careful optimization of the mobile phase, often identified through systematic Thin Layer Chromatography (TLC) screening, can achieve baseline separation. For higher purity or more difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is a more powerful alternative.[5][6]
Q3: How can I determine the isomeric ratio (cis:trans) in my crude mixture and purified fractions?
A3: The most reliable method for determining the diastereomeric ratio is ¹H NMR spectroscopy.[7][8] The protons on the carbons bearing the bromine and fluorine atoms (C1 and C2) will have different chemical shifts and, more importantly, different proton-proton coupling constants (J-values) depending on their relative orientation (cis or trans).[8][9] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be used to separate and quantify the isomers based on their distinct retention times.[10]
Q4: Can I use distillation to separate the isomers?
A4: Simple fractional distillation is often ineffective due to the very close boiling points of the diastereomers.[11] However, advanced techniques like azeotropic or extractive distillation, which involve adding an entrainer to selectively alter the volatility of one isomer, can be employed, though they are more complex to implement in a standard research lab.[12][13]
Isomer Characterization: The Key to Purity Assessment
Confirming the identity and purity of your separated fractions is a critical, self-validating step in any purification workflow.
Spectroscopic Differentiation Principles
The stereochemistry of 1,2-disubstituted cyclohexanes is best determined by ¹H NMR spectroscopy. The cyclohexane ring exists in a chair conformation, and the coupling constant between the protons on C1 and C2 is highly dependent on their dihedral angle.
-
trans-Isomer: The most stable conformation is typically the diequatorial form, which places the protons at C1 and C2 in axial positions. The dihedral angle between two axial protons is ~180°, resulting in a large coupling constant (J_ax,ax ≈ 8-13 Hz ).
-
cis-Isomer: This isomer will have one axial and one equatorial substituent. This results in either axial-equatorial or equatorial-axial protons at C1 and C2. The dihedral angle is ~60°, leading to a much smaller coupling constant (J_ax,eq ≈ 2-5 Hz ).[8]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Issue 1: Poor or No Separation in Flash Chromatography
My cis and trans isomers are co-eluting or have very poor separation (ΔRf < 0.1) on the TLC plate and column.
This is the most common challenge and usually stems from a suboptimal mobile phase.
| Possible Cause | Suggested Solution & Rationale |
| Mobile Phase Polarity is Too High | A common error is using a solvent system that is too polar, causing both isomers to travel quickly with the solvent front without sufficient interaction with the silica gel. Solution: Decrease the polarity. Start with a very non-polar eluent (e.g., pure hexanes or heptane) and gradually increase the proportion of a slightly more polar solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) in small increments (1-2%).[2][14] An ideal Rf value for the target compound in flash chromatography is between 0.2 and 0.3.[4] |
| Poor Solvent Selectivity | Sometimes, the choice of solvents, not just the overall polarity, is the issue. Different solvents interact with the isomers and the stationary phase in unique ways. Solution: Screen different solvent systems. If a hexane/ethyl acetate system fails, try a hexane/diethyl ether or a hexane/dichloromethane system. Toluene can also be a useful nonpolar component that can improve selectivity.[1] |
| Column Overloading | Loading too much crude material onto the column prevents the formation of discrete bands, leading to significant overlap. Solution: Reduce the sample load. As a general rule, the mass of the crude material should be no more than 1-5% of the mass of the silica gel.[14] For difficult separations, a load of 1% (1g crude per 100g silica) is recommended. |
dot graph G { graph [splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end
Issue 2: Broad or Tailing Peaks in Chromatography
My separated spots on TLC or peaks on the chromatogram are broad and tailing, leading to cross-contamination of fractions.
This issue is often related to interactions between your compound and the stationary phase or problems with sample application.
| Possible Cause | Suggested Solution & Rationale |
| Sample Insoluble in Mobile Phase | If the sample precipitates at the top of the column upon loading, it will dissolve slowly and unevenly as the eluent passes, causing severe band broadening. Solution: Use the "dry loading" technique. Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. This powder can then be loaded evenly onto the top of your column.[15][16] |
| Strong Analyte-Silica Interactions | The slightly acidic nature of silica gel can sometimes interact strongly with compounds, causing tailing. While less common for halocyclohexanes, this can be an issue. Solution: Add a mobile phase modifier. For basic compounds, adding a very small amount of triethylamine (~0.1%) can improve peak shape. For acidic compounds, a trace of acetic acid may help, but care must be taken during solvent removal.[3][4] |
| Improperly Packed Column | Channels or cracks in the silica bed will lead to an uneven solvent front and distorted, broad bands. Solution: Ensure the column is packed correctly. Create a uniform slurry of silica in the initial mobile phase and pour it carefully. Tap the column gently to settle the silica and remove any air bubbles. A layer of sand on top of the silica bed helps prevent disruption during solvent addition.[3][16] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a standard approach for separating gram-scale quantities of this compound isomers.
1. Method Development (TLC): a. Prepare several TLC developing chambers with different mobile phase systems of varying polarity. Good starting points are mixtures of hexanes (or heptane) with a slightly more polar solvent.
- System A: Hexane / Diethyl Ether (98:2, 95:5, 90:10)
- System B: Hexane / Dichloromethane (95:5, 90:10, 80:20) b. Spot a dilute solution of your crude mixture on silica gel TLC plates. c. Develop the plates and visualize under UV light and/or by staining (e.g., potassium permanganate). d. The optimal solvent system is one that provides the largest separation between the two isomer spots (maximum ΔRf), with the lower spot having an Rf value of approximately 0.2-0.3.[4]
2. Column Preparation: a. Select a glass column of appropriate size. For 1 gram of crude material, a column with a diameter of ~4-5 cm, packed with ~100 g of silica gel, is a good starting point. b. Plug the bottom of the column with a small piece of cotton or glass wool. Add a ~1 cm layer of sand. c. Prepare a slurry of silica gel (Silica 60, 40-63 µm particle size is standard) in the initial, least polar mobile phase identified in step 1.[3] d. Pour the slurry into the column. Use gentle air pressure to pack the column and elute the excess solvent until the solvent level is just at the top of the silica bed. e. Add a ~1 cm layer of sand on top of the packed silica to protect the surface.
3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude this compound mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add silica gel (approx. 2-3 times the mass of your crude product) and mix to form a slurry. c. Carefully remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. d. Carefully add this powder as a uniform layer on top of the sand in the column.
4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Apply gentle air pressure to achieve a steady flow rate (a drop rate of ~1-2 drops per second is a good visual guide). A solvent front descent of about 2 inches per minute is ideal.[3] c. Begin collecting fractions immediately. Monitor the elution process by collecting small, regular fractions and checking them by TLC. d. Once the first isomer has eluted, you may choose to gradually increase the polarity of the mobile phase (a shallow gradient) to speed up the elution of the second, more retained isomer.
5. Analysis: a. Analyze the collected fractions by TLC to identify those containing the pure cis and trans isomers. b. Combine the pure fractions of each isomer separately. c. Remove the solvent under reduced pressure. d. Confirm the purity and stereochemical identity of the final products using GC-MS and ¹H NMR spectroscopy.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for assessing the purity and diastereomeric ratio of your samples.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Column: A standard non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program (Example): Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C. Hold for 5 minutes. (This program should be optimized for your specific instrument and column).[10]
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Detector (MS): Transfer line at 280 °C, electron ionization (EI) at 70 eV.
-
Procedure:
-
Prepare a dilute solution of your sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL into the GC.
-
Integrate the peaks in the resulting chromatogram to determine the relative percentages of the cis and trans isomers. The two isomers should have slightly different retention times.
-
Confirm the identity of each peak by its mass spectrum. Both isomers will have the same molecular ion but may show minor differences in their fragmentation patterns.
-
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unusual traits of cis and trans-2,3-dibromo-1,1-dimethylindane on the way from 1,1-dimethylindene to 2-bromo-, 3-bromo-, and 2,3-dibromo-1,1-dimethylindene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane - Google Patents [patents.google.com]
- 12. US3349008A - Azeotropic distillation of paraffinhalogenated paraffin mixtures - Google Patents [patents.google.com]
- 13. US3692635A - Process for separating halogenated hydrocarbons by extractive distillation - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. selekt.biotage.com [selekt.biotage.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Reactions of 1-Bromo-2-fluorocyclohexane
Welcome to the technical support center for 1-Bromo-2-fluorocyclohexane. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. The unique stereoelectronic properties of this compound, particularly the interplay between its substituents and the conformational rigidity of the cyclohexane ring, present both opportunities and challenges. Steric hindrance is a key factor that governs its reactivity, often leading to unexpected outcomes in substitution and elimination reactions.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my elimination reaction of trans-1-Bromo-2-fluorocyclohexane sluggish and yielding multiple products?
A1: The sluggishness and lack of selectivity in your elimination reaction are likely due to the conformational equilibrium of the cyclohexane ring. For a bimolecular elimination (E2) reaction to occur efficiently, a specific stereochemical arrangement is required: the leaving group (bromide) and a hydrogen atom on an adjacent carbon (a β-hydrogen) must be in a trans-diaxial (or anti-periplanar) orientation.[1][2][3]
In the case of trans-1-Bromo-2-fluorocyclohexane, there are two possible chair conformations that are in equilibrium. Bromine is significantly larger than fluorine, and substituents on a cyclohexane ring preferentially occupy the more spacious equatorial position to minimize steric strain from 1,3-diaxial interactions.[4][5][6]
-
Conformer A (More Stable): Bromine is equatorial, and fluorine is axial.
-
Conformer B (Less Stable): Bromine is axial, and fluorine is equatorial.
The majority of the substrate will exist as the more stable Conformer A at any given time. However, E2 elimination can only proceed through the less stable Conformer B, where the bromine leaving group is in the required axial position.[1][3] The low concentration of this reactive conformer leads to a slow overall reaction rate. The formation of multiple products could be a result of competing SN2, SN1, and E1 pathways, which become more significant when the primary E2 pathway is slow.
Q2: I am trying to perform an E2 elimination and want to favor the Hofmann product (1-fluorocyclohexene). How can I achieve this?
A2: To favor the Hofmann product (the less substituted alkene), you should use a sterically hindered, non-nucleophilic base.[7] A classic choice is potassium tert-butoxide (KOt-Bu).
Here's the rationale: this compound has two β-hydrogens that can be removed in an elimination reaction: one on the same carbon as the fluorine and one on the other adjacent carbon.
-
Zaitsev Product: Removal of the hydrogen from the carbon bearing the fluorine would lead to the more substituted alkene, 3-fluorocyclohexene.
-
Hofmann Product: Removal of a hydrogen from the other adjacent carbon results in the less substituted alkene, 1-fluorocyclohexene.
A bulky base like KOt-Bu will have difficulty accessing the more sterically hindered β-hydrogen next to the fluorine. It will preferentially abstract the more accessible proton on the other side, leading to the Hofmann product.[7]
Q3: My goal is to achieve a nucleophilic substitution (SN2) on this compound. What conditions should I use to minimize the competing elimination reaction?
A3: To favor an SN2 reaction over elimination, you should use a good, non-basic nucleophile and a polar aprotic solvent. Additionally, lower reaction temperatures generally favor substitution over elimination.[8]
Here's a breakdown of the key considerations:
-
Nucleophile Selection: Choose a nucleophile that is a weak base. Good examples include azide (N₃⁻), cyanide (CN⁻), or halides like iodide (I⁻). Strong bases like hydroxides (OH⁻) or alkoxides (RO⁻) will promote E2 elimination.
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetone are ideal for SN2 reactions.[8] They solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive. Protic solvents (like water or alcohols) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the SN2 reaction.
-
Temperature: Elimination reactions are generally favored at higher temperatures because they result in an increase in the number of molecules, leading to a positive entropy change.[1] Running your reaction at room temperature or below will help to favor the SN2 pathway.
It is also important to consider the conformation of your substrate. Similar to the E2 reaction, the SN2 reaction proceeds much faster when the leaving group is in the axial position. This is because the backside attack of the nucleophile is less sterically hindered.[9] Therefore, the reaction will still primarily proceed through the less stable conformer with the axial bromine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of elimination product | The concentration of the reactive conformer (axial bromine) is too low. | Increase the reaction temperature to shift the conformational equilibrium towards the less stable, reactive conformer. Be aware that this may also increase side products. |
| The base is not strong enough. | Use a stronger base, such as an alkoxide (e.g., sodium ethoxide) or a bulky base (e.g., potassium tert-butoxide). | |
| Formation of a mixture of Zaitsev and Hofmann products | The base used is not sterically hindered enough to be selective. | For selective formation of the Hofmann product, switch to a bulkier base like potassium tert-butoxide or lithium diisopropylamide (LDA). |
| Significant amount of substitution product in an elimination reaction | The base being used is also a good nucleophile. The reaction temperature is too low. | Use a more sterically hindered, non-nucleophilic base (e.g., DBU, DBN). Increase the reaction temperature to favor elimination. |
| Low yield of SN2 product | Competing elimination reaction is occurring. The leaving group is primarily in the equatorial position. | Use a good, non-basic nucleophile and a polar aprotic solvent. Run the reaction at a lower temperature. While you cannot change the conformational equilibrium, ensuring optimal SN2 conditions will help the reaction proceed efficiently through the small population of the reactive conformer. |
| Reaction does not go to completion | Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC to determine the optimal reaction time. If the reaction is stalled, a modest increase in temperature may be necessary. |
Experimental Protocols
Protocol 1: E2 Elimination of trans-1-Bromo-2-fluorocyclohexane to yield 1-fluorocyclohexene (Hofmann Product)
This protocol is adapted from a general procedure for the E2 elimination of bromocyclohexane.[1]
Materials:
-
trans-1-Bromo-2-fluorocyclohexane
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve trans-1-Bromo-2-fluorocyclohexane (1.0 eq) in anhydrous tert-butanol.
-
Slowly add potassium tert-butoxide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 83 °C) and monitor the progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 1-fluorocyclohexene.
Protocol 2: SN2 Substitution of trans-1-Bromo-2-fluorocyclohexane with Sodium Azide
This protocol is based on a general procedure for the SN2 reaction of a primary alkyl halide with sodium azide.[8]
Materials:
-
trans-1-Bromo-2-fluorocyclohexane
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-1-Bromo-2-fluorocyclohexane (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress by TLC or GC.
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with deionized water (2x) to remove residual DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, cis-1-azido-2-fluorocyclohexane.
-
Further purification can be achieved by column chromatography if necessary.
Visualizing Reaction Pathways
Caption: Decision workflow for directing the reaction of this compound.
Caption: Conformational equilibrium of trans-1-Bromo-2-fluorocyclohexane.
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemimpex.com [chemimpex.com]
- 5. trans-1-Bromo-2-Fluorocyclohexane | C6H10BrF | CID 3084980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chegg.com [chegg.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Optimizing E2 Eliminations of 1-Bromo-2-fluorocyclohexane
Welcome to the technical support center for optimizing E2 elimination reactions, with a specific focus on the challenging substrate, 1-bromo-2-fluorocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and systematically optimize conditions for desired product formation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the E2 elimination of this compound.
Q1: Why is the E2 elimination of this compound so complex?
A1: The complexity arises from three primary factors:
-
Stereochemistry: Like all E2 reactions on a cyclohexane ring, this reaction has a strict stereoelectronic requirement. The hydrogen to be removed and the leaving group must be in an anti-periplanar (or trans-diaxial) arrangement.[1] This geometric constraint dictates which isomers will react and which products can form.
-
Two Potential Leaving Groups: The substrate contains two halogens, bromide (Br) and fluoride (F). Bromine is an excellent leaving group, while fluorine is generally a poor one due to the strength of the C-F bond.[2][3] This difference in leaving group ability will heavily influence the reaction outcome. Elimination of HBr to form a fluorocyclohexene is the expected major pathway.
-
Regiochemistry: Depending on the specific isomer (cis or trans) of the starting material and the reaction conditions, different alkene products can be formed. The choice of base is critical in determining the ratio of these products.[4][5]
Q2: Which is the better leaving group, Bromine or Fluorine, in an E2 reaction?
A2: Bromine is a significantly better leaving group than fluorine. Good leaving groups are the conjugate bases of strong acids, meaning they are stable on their own.[3] Hydrobromic acid (HBr) is a very strong acid, making bromide (Br⁻) a weak, stable base and thus an excellent leaving group. In contrast, hydrofluoric acid (HF) is a weak acid, making fluoride (F⁻) a relatively strong base and a poor leaving group.[2] Furthermore, the carbon-fluorine bond is much stronger than the carbon-bromine bond, making it harder to break.[2][3] Therefore, under typical E2 conditions, the elimination of HBr is strongly favored over the elimination of HF.
Q3: What are the expected major products from the E2 elimination of this compound?
A3: The primary product expected is 1-fluorocyclohexene , resulting from the elimination of HBr.[6] The formation of 3-bromocyclohexene (from HF elimination) would be a very minor product, if formed at all, due to the poor leaving group ability of fluoride. The exact regiochemical outcome (i.e., the position of the double bond if other isomers are possible) depends on the stereochemistry of the starting material and the base used.
Q4: What type of base should I use? A small base or a bulky base?
A4: The choice of base is a critical optimization parameter.
-
Small, Strong Bases (e.g., sodium ethoxide, sodium methoxide) tend to favor the formation of the more thermodynamically stable, more substituted alkene, a principle known as the Zaitsev rule .[5][7][8]
-
Bulky, Strong Bases (e.g., potassium tert-butoxide) are sterically hindered. They preferentially remove the most accessible proton, which often leads to the formation of the less substituted, less stable alkene, known as the Hofmann product .[7][8][9]
For this specific substrate, the choice will depend on which proton can achieve the required anti-periplanar alignment with the bromine atom. If both Zaitsev and Hofmann eliminations are possible from a conformational standpoint, the base will determine the product ratio.
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiment.
Issue 1: Low or No Yield of the Desired Alkene Product
Possible Cause A: Incorrect Stereochemistry of the Substrate
-
Explanation: The E2 reaction requires a rigid geometric arrangement where the leaving group (Bromine) and the beta-hydrogen being abstracted are in axial positions and on opposite sides of the cyclohexane ring (trans-diaxial).[1][9][10] If the starting material is an isomer that cannot adopt this conformation, the E2 reaction rate will be extremely slow or nonexistent.[1] For example, in trans-1-bromo-2-fluorocyclohexane, the most stable chair conformation places both bulky halogen groups in equatorial positions. To get the bromine into an axial position for elimination, the ring must flip to a much less stable conformation, slowing the reaction dramatically.[1]
-
Troubleshooting Protocol:
-
Confirm Stereochemistry: Use NMR (specifically, coupling constants) or X-ray crystallography to confirm the relative stereochemistry (cis or trans) of your starting material.
-
Conformational Analysis: Draw the chair conformations for your specific isomer. Identify if a conformation with an axial bromine and an axial hydrogen on an adjacent carbon (C2 or C6) is accessible.
-
Isomer Choice: If possible, synthesize or use the isomer that more readily places the bromine in an axial position. For instance, the cis-isomer may react faster as the ring flip to an axial bromine might be more favorable than for the trans-isomer.[1][11]
-
Possible Cause B: Base is Not Strong Enough or Inappropriate Solvent
-
Explanation: The E2 reaction is a concerted, bimolecular process where the rate depends on the concentration of both the substrate and the base.[12][13] A weak base will not be effective at deprotonating the C-H bond, leading to a slow or incomplete reaction. The solvent also plays a key role; polar aprotic solvents (like DMSO or DMF) are often preferred for E2 reactions because they solvate the cation of the base but do not form a strong hydrogen-bonding shell around the anionic base, thus increasing its effective basicity or nucleophilicity.[12][14] Protic solvents (like ethanol) can be used, but may also lead to competing Sₙ1/Sₙ2 substitution reactions.
-
Troubleshooting Protocol:
-
Switch to a Stronger Base: If using a base like hydroxide, consider switching to a stronger alkoxide base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
-
Optimize Solvent: If using a protic solvent like ethanol, try switching to a polar aprotic solvent like DMSO to enhance the reactivity of the base.
-
Increase Temperature: Gently heating the reaction can increase the rate of elimination. Heat generally favors elimination over substitution.[15] Monitor the reaction carefully by TLC to avoid decomposition.
-
Issue 2: Formation of an Unexpected Regioisomer
Possible Cause: Stereoelectronic Effects Outweighing Zaitsev's Rule
-
Explanation: While Zaitsev's rule predicts the formation of the most substituted alkene, this rule is secondary to the absolute requirement of an anti-periplanar/trans-diaxial arrangement.[1][9] The reaction will proceed only via abstraction of a proton that is axial when the bromine is also axial. If the only available anti-periplanar proton leads to the Hofmann product, that is the product that will be formed, regardless of the base used.[1][11]
-
Troubleshooting Protocol:
-
Re-evaluate Conformations: Draw the reactive chair conformation (axial Br) of your starting material.
-
Identify Available Protons: Identify all axial beta-hydrogens.
-
Predict the Product: The double bond will form only between the carbons that held the axial bromine and the abstracted axial proton. This stereochemical constraint is the ultimate determinant of the product's regiochemistry.
-
Issue 3: Significant Amount of Substitution (Sₙ2) Product is Observed
Possible Cause: Base is Acting as a Nucleophile
-
Explanation: Many strong bases are also good nucleophiles. Under conditions that are not optimal for elimination, substitution reactions (Sₙ2) can compete. This is particularly true with less sterically hindered bases (e.g., methoxide, ethoxide) and on secondary carbons like in the cyclohexane ring.[16]
-
Troubleshooting Protocol:
-
Increase Steric Hindrance of the Base: Switch from a small base like sodium ethoxide to a bulky base like potassium tert-butoxide. The large size of KOtBu makes it a poor nucleophile but an effective base, strongly favoring elimination over substitution.[7][16]
-
Increase Temperature: As mentioned, higher temperatures generally favor the entropy-driven elimination pathway over the substitution pathway.[15]
-
Use a Non-Nucleophilic Base: Consider using a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if other methods fail.
-
Part 3: Reaction Optimization Workflow
This section provides a systematic approach to optimizing your reaction conditions.
Table 1: Influence of Base and Solvent on E2 Elimination
| Base | Solvent | Typical Outcome | Advantages | Potential Issues |
| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | Zaitsev-favored (if sterically allowed) | Inexpensive, readily available. | Competing Sₙ2 reaction, moderate basicity. |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol (tBuOH) or THF | Hofmann-favored or sterically driven | Highly favors elimination over substitution. | Can be moisture-sensitive. |
| Sodium Hydride (NaH) | THF, DMF | Strong, non-nucleophilic base | Irreversible deprotonation. | Heterogeneous reaction, safety precautions needed. |
| DBU | Acetonitrile, Toluene | Strong, non-nucleophilic base | Homogeneous, high yields for hindered systems. | More expensive. |
General Optimization Protocol
-
Starting Point: Begin with a standard set of conditions: Potassium tert-butoxide (1.5 equivalents) in THF at room temperature.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting material and the formation of products over time (e.g., at 1h, 4h, and 16h).
-
Analyze Outcome:
-
No Reaction: If no reaction occurs, slowly increase the temperature in increments (e.g., to 40 °C, then to reflux). If still no reaction, consider a stronger base/solvent system like NaH in DMF.
-
Slow/Incomplete Reaction: Increase temperature or switch to a more polar aprotic solvent (e.g., DMSO) to enhance base strength.
-
Mixture of Products: Analyze the product mixture by GC-MS and ¹H NMR to identify isomers. Use the information in Table 1 to select a base that may favor your desired isomer. For example, if you are getting a Zaitsev product but want the Hofmann product, switch to KOtBu.
-
Part 4: Visualizing Key Concepts
Diagram 1: Stereoelectronic Requirement for E2 Elimination
This diagram illustrates the critical anti-periplanar (trans-diaxial) arrangement required for the E2 elimination to proceed on a cyclohexane ring.
Caption: Conformational requirements for E2 elimination.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common experimental issues.
Caption: A decision tree for troubleshooting E2 eliminations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 6. Buy 1-Fluorocyclohexene (EVT-15628075) | 694-51-9 [evitachem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. orgosolver.com [orgosolver.com]
- 16. youtube.com [youtube.com]
Preventing rearrangement reactions in 1-Bromo-2-fluorocyclohexane synthesis
Welcome to the technical support center for the synthesis of 1-Bromo-2-fluorocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only execute the synthesis but also adapt and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound from cyclohexene. The primary strategy for this synthesis involves an electrophilic bromofluorination, which is designed to prevent the carbocation rearrangements that plague many electrophilic additions.
Problem 1: Low yield of trans-1-Bromo-2-fluorocyclohexane and formation of 1,2-dibromocyclohexane.
Possible Cause: The formation of the dibrominated byproduct, trans-1,2-dibromocyclohexane, indicates that the bromide ion (Br⁻) is outcompeting the fluoride nucleophile in attacking the bromonium ion intermediate. This can happen if the concentration of Br₂ or Br⁻ is too high relative to the fluoride source. While N-Bromosuccinimide (NBS) is used to maintain a low, steady concentration of electrophilic bromine, certain conditions can lead to an excess of bromide.
Solution:
-
Reagent Purity: Use freshly recrystallized NBS. Impurities in aged NBS can sometimes lead to side reactions.
-
Control of Bromide Concentration: The reaction of NBS with trace amounts of HBr (a potential byproduct) can generate Br₂, increasing the concentration of the competing nucleophile (Br⁻). Using a non-protic solvent and a fluoride source that does not generate strong acids can mitigate this.
-
Choice of Fluoride Source: Employ a fluoride source with good nucleophilicity and solubility in the reaction medium. Amine/HF complexes like triethylamine tris(hydrogen fluoride) (Et₃N·3HF) or pyridine-HF (Olah's reagent) are effective as they provide a potent source of fluoride ions.[1]
Optimized Protocol to Minimize Dibromination:
-
Reagents: Cyclohexene, N-Bromosuccinimide (recrystallized), Triethylamine tris(hydrogen fluoride), Dichloromethane (anhydrous).
-
Procedure:
-
In a fume hood, dissolve cyclohexene (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add triethylamine tris(hydrogen fluoride) (1.2 eq) to the stirred solution.
-
Add recrystallized NBS (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via vacuum distillation or column chromatography.
-
Problem 2: Formation of 3-bromocyclohexene, an allylic bromination product.
Possible Cause: NBS is a well-known reagent for free-radical allylic bromination, a reaction that competes with the desired electrophilic addition.[2][3] This radical pathway, known as the Wohl-Ziegler reaction, is typically initiated by UV light or radical initiators (like AIBN or benzoyl peroxide) and is favored at higher temperatures in non-polar solvents.[2][4]
Solution:
-
Exclusion of Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
-
Temperature Control: Maintain a low to moderate reaction temperature. Initiating the reaction at 0-5 °C is crucial. Many brominations are exothermic, so slow addition of NBS is necessary to prevent temperature spikes that could favor the radical pathway.[5]
-
Avoid Radical Initiators: Ensure that no radical initiators are present in the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of a bromonium ion crucial for preventing rearrangements in this synthesis?
A: In many electrophilic additions to alkenes (e.g., addition of HBr), the reaction proceeds through a discrete carbocation intermediate. These carbocations are susceptible to 1,2-hydride or 1,2-alkyl shifts to form more stable carbocations, leading to a mixture of rearranged products.
However, in the bromofluorination of cyclohexene, the electrophilic bromine atom forms a cyclic, three-membered bromonium ion .[6][7] This bridged intermediate is significantly more stable than an open secondary carbocation because the positive charge is delocalized over two carbon atoms and the bromine atom, and all atoms have a full octet.[7] The formation of this stable bromonium ion bypasses the formation of a discrete carbocation, thereby preventing skeletal rearrangements.[6][7] The subsequent nucleophilic attack by the fluoride ion proceeds via an Sₙ2-like mechanism, opening the ring.
// Nodes Start [label="Cyclohexene + 'Br⁺'"]; Carbocation_Pathway [label="Open Carbocation\n(Prone to Rearrangement)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bromonium_Pathway [label="Cyclic Bromonium Ion\n(Stabilized, No Rearrangement)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rearranged_Product [label="Rearranged Products", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desired_Product [label="trans-1-Bromo-2-fluorocyclohexane", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Carbocation_Pathway [label="Hypothetical Path\n(Unfavored)"]; Start -> Bromonium_Pathway [label="Favored Path"]; Carbocation_Pathway -> Rearranged_Product [label="1,2-Hydride Shift"]; Bromonium_Pathway -> Desired_Product [label=" Anti-attack by F⁻"]; } mend Caption: The role of the bromonium ion in preventing rearrangement.
Q2: What is the expected stereochemistry of the product and why?
A: The expected product is trans-1-Bromo-2-fluorocyclohexane. The reaction is stereoselective for anti-addition.[8][9] This is a direct consequence of the mechanism involving the cyclic bromonium ion. The bulky bromonium ion forms on one face of the cyclohexene ring. The incoming fluoride nucleophile must then attack from the opposite face (a "backside attack") in an Sₙ2-like fashion.[1] This exclusively leads to the trans configuration where the bromine and fluorine atoms are on opposite sides of the cyclohexane ring.
Q3: How does the choice of solvent affect the reaction outcome?
A: The solvent plays a critical role in this synthesis:
-
Preventing Side Reactions: An inert, aprotic solvent like dichloromethane (DCM) or acetonitrile is preferred. Protic solvents like water or alcohols can act as nucleophiles, competing with the fluoride ion to attack the bromonium ion. This would lead to the formation of bromohydrins (bromo-alcohol) or bromo-ethers, respectively.[9]
-
Solubility: The solvent must be able to dissolve the starting materials and reagents to ensure a homogeneous reaction mixture.
-
Stabilization: While polar aprotic solvents do not form hydrogen bonds, their polarity can help stabilize the charged bromonium ion intermediate, facilitating the reaction.
Q4: What are the best reagents for generating the electrophilic bromine and nucleophilic fluoride?
A:
-
Electrophilic Bromine ('Br⁺'): N-Bromosuccinimide (NBS) is the reagent of choice.[10] Unlike using molecular bromine (Br₂), NBS provides a slow, constant, and low-concentration supply of electrophilic bromine. This is critical for minimizing the competing reaction where bromide (Br⁻) attacks the bromonium ion, which would lead to 1,2-dibromocyclohexane.[2]
-
Nucleophilic Fluoride ('F⁻'): Anhydrous hydrogen fluoride (HF) is a poor nucleophile and is highly corrosive and difficult to handle. Therefore, HF complexes are used.
-
Pyridine-HF (Olah's Reagent): A common and effective reagent.
-
Triethylamine tris(hydrogen fluoride) (Et₃N·3HF): A liquid that is often easier to handle than Olah's reagent and is highly effective.
-
DMPU/HF: This complex has also been shown to be an efficient fluorinating reagent for bromofluorination, affording good regioselectivity.[10]
-
Data Summary: Comparison of Fluoride Sources
| Fluoride Source | Physical Form | Handling Considerations | Typical Yields | Reference |
| Pyridine-HF (Olah's) | Fuming Liquid | Highly corrosive, moisture sensitive. | Good to Excellent | [1] |
| Et₃N·3HF | Liquid | Corrosive, easier to dispense than Olah's. | Good to Excellent | [11] (by inference) |
| DMPU/HF | Stable Complex | High acidity, compatible with catalysts. | Good to Excellent | [10] |
Experimental Workflow: A Visual Guide
The following diagram outlines the general laboratory workflow for the synthesis and purification of trans-1-Bromo-2-fluorocyclohexane.
// Nodes Setup [label="1. Reaction Setup\n- Anhydrous DCM in FPE flask\n- Add Cyclohexene\n- Cool to 0-5 °C"]; Reagent_Add [label="2. Reagent Addition\n- Add Et₃N·3HF\n- Add NBS portion-wise\n- Maintain T < 10 °C"]; Reaction [label="3. Reaction\n- Stir at room temperature\n- Monitor by GC-MS or TLC"]; Workup [label="4. Aqueous Workup\n- Quench with NaHCO₃ (aq)\n- Separate layers\n- Extract aqueous layer"]; Purify [label="5. Purification\n- Dry organic phase (MgSO₄)\n- Filter and concentrate\n- Vacuum distillation"]; Analysis [label="6. Characterization\n- NMR, GC-MS, IR", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Setup -> Reagent_Add; Reagent_Add -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Analysis; } mend Caption: General experimental workflow for the synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
Technical Support Center: Stereospecific Synthesis of 1-Bromo-2-fluorocyclohexane
Answering the user's request.
Welcome to the dedicated technical support center for the stereospecific synthesis of 1-bromo-2-fluorocyclohexane. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of vicinal halofluorination. The precise installation of fluorine and bromine on a cyclohexyl scaffold with specific stereochemistry is a non-trivial synthetic challenge, pivotal for creating novel pharmaceutical intermediates and materials.[1]
This document provides in-depth, field-tested insights in a user-friendly question-and-answer format, moving from frequently asked questions to detailed troubleshooting protocols. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving your target stereoisomer.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and stereochemical control of this compound.
Q1: What is the primary challenge in synthesizing a specific stereoisomer (cis or trans) of this compound?
A1: The core challenge lies in controlling the facial selectivity of the bromine and fluorine addition across the cyclohexene double bond. The relative orientation of these two halogens—either anti (leading to the trans isomer) or syn (leading to the cis isomer)—is dictated entirely by the reaction mechanism. Most common methods for vicinal halofluorination proceed via an anti-addition pathway, making the trans isomer significantly more accessible. Synthesizing the cis isomer requires a fundamentally different, often multi-step, strategy to enforce a syn-addition outcome.
Q2: Why is the trans-1-bromo-2-fluorocyclohexane the kinetically favored product in most direct halofluorination reactions?
A2: The preference for the trans product stems from the formation of a cyclic bromonium ion intermediate. When an electrophilic bromine source (like Br₂ or N-Bromosuccinimide, NBS) reacts with the π-bond of cyclohexene, it forms a three-membered ring.[2][3] This intermediate blocks one face of the ring. The subsequent nucleophilic attack by the fluoride ion must occur from the opposite face (backside attack), resulting in a net anti-addition of bromine and fluorine.[4][5][6] This stereospecific process exclusively yields the trans diastereomer.
Diagram 1: Mechanism of trans Isomer Formation
Caption: Workflow for the synthesis of the trans isomer via a bromonium ion intermediate.
Q3: How can I synthesize the cis-1-bromo-2-fluorocyclohexane?
A3: Direct syn-halofluorination of cyclohexene is mechanistically disfavored. Therefore, a multi-step approach is required. A common and effective strategy involves the stereoselective epoxidation of cyclohexene to form cyclohexene oxide. This epoxide can then be opened by a fluoride source. The stereochemistry of this ring-opening is crucial. While typically an Sₙ2 reaction leading to anti-products, subsequent conversion of the resulting alcohol to a bromide with inversion of stereochemistry can yield the desired cis product. An alternative is a more complex substrate-controlled reaction.[7][8]
Q4: What are the best sources for electrophilic bromine and nucleophilic fluorine for this synthesis?
A4: The choice of reagents is critical for yield and safety.
-
Bromine Source: While molecular bromine (Br₂) is effective, it is highly toxic and corrosive.[9][10] N-Bromosuccinimide (NBS) is a widely used, safer, and easier-to-handle crystalline solid that serves as an excellent source of electrophilic bromine in the presence of an acid catalyst or a nucleophilic fluoride source.[11]
-
Fluorine Source: The fluoride source must be nucleophilic enough to open the bromonium ion but not so basic as to promote elimination side reactions. Amine-hydrogen fluoride complexes like triethylamine trihydrofluoride (Et₃N·3HF) or pyridine-HF are excellent choices. They are soluble in organic solvents and provide a controlled source of fluoride ions. Anhydrous metal fluorides are often less effective due to low solubility and nucleophilicity.[12]
| Reagent Type | Common Examples | Role in Synthesis | Pros & Cons |
| Electrophilic Bromine | N-Bromosuccinimide (NBS) | Forms bromonium ion | Pro: Safer, crystalline solid. Con: Can be a radical initiator under light. |
| Molecular Bromine (Br₂) | Forms bromonium ion | Pro: Highly reactive. Con: Highly toxic, corrosive, difficult to handle.[9] | |
| Nucleophilic Fluorine | Et₃N·3HF (TREAT-HF) | Opens bromonium ion | Pro: Good solubility, controlled F⁻ source. Con: Corrosive, requires plasticware. |
| Pyridine-HF (Olah's Reagent) | Opens bromonium ion | Pro: Highly effective. Con: Very toxic and corrosive. | |
| Electrophilic Fluorine | Selectfluor® (F-TEDA-BF₄) | Used in alternative pathways | Pro: Bench-stable solid. Con: Acts as an electrophile, not a nucleophile.[13] |
Part 2: Troubleshooting Guide
This guide addresses specific issues encountered during experiments in a problem-solution format.
Problem 1: Low or No Conversion of Cyclohexene Starting Material
-
Possible Cause 1: Inactive Fluorinating Reagent.
-
Why it happens: Many fluoride sources, especially amine-HF complexes, are hygroscopic. Contamination with water can deactivate the reagent and inhibit the reaction.
-
Solution:
-
Purchase fresh, high-purity reagents and store them under an inert atmosphere (e.g., in a glovebox or desiccator).
-
Use rigorously dried solvents. Pass solvents like dichloromethane (DCM) or acetonitrile through an activated alumina column or distill from a suitable drying agent (e.g., CaH₂).
-
Consider using a commercially available anhydrous solution of the reagent if possible.
-
-
-
Possible Cause 2: Insufficient NBS Activation.
-
Why it happens: The reaction of NBS with an alkene to form a bromonium ion is often catalyzed by the nucleophile itself or a protic source. If the reaction medium is not sufficiently polar or activating, the initial step may be slow.
-
Solution:
-
Ensure the fluoride source (e.g., Et₃N·3HF) is present at the start of the reaction to facilitate the process.
-
Add the NBS portion-wise to the solution of cyclohexene and the fluoride source to maintain a steady reaction rate.
-
-
Problem 2: Poor Stereoselectivity (Formation of a cis/trans Mixture)
-
Possible Cause: Competing Reaction Mechanisms.
-
Why it happens: Ideal anti-addition occurs through a fully-formed, stable bromonium ion. If conditions promote the formation of a more open, classical carbocation intermediate (e.g., in highly polar, protic solvents or with substrates that stabilize positive charge), the stereochemical control is lost. The fluoride nucleophile can then attack from either face, leading to a mixture of diastereomers.
-
Solution:
-
Solvent Choice: Use non-polar or moderately polar aprotic solvents like DCM, chloroform, or acetonitrile. Avoid highly polar, coordinating solvents that might stabilize a carbocation.
-
Temperature Control: Run the reaction at low temperatures (e.g., 0 °C to -20 °C) to favor the more ordered transition state of the bromonium ion pathway over a higher-energy carbocation pathway.
-
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Halonium Ion - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Volume # 4(113), July - August 2017 — "Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E" [notes.fluorine1.ru]
- 9. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
Technical Support Center: Grignard Reaction of 1-Bromo-2-fluorocyclohexane
Welcome to the technical support center for troubleshooting the initiation of the Grignard reaction with 1-bromo-2-fluorocyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific and often challenging transformation. Here, we will delve into the underlying causes of common issues and provide actionable, field-tested solutions.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the formation of 2-fluorocyclohexylmagnesium bromide.
Q1: My Grignard reaction with this compound isn't starting. I've flame-dried my glassware and used anhydrous solvent. What's the most likely problem?
A1: The most common issue is the passivating layer of magnesium oxide on the surface of your magnesium turnings.[1][2][3] This layer prevents the magnesium from reacting with the alkyl halide.[1][2] Even with new magnesium, some surface oxidation is inevitable. You will need to activate the magnesium surface to initiate the reaction.
Q2: How can I activate the magnesium turnings?
A2: There are several effective methods for magnesium activation:
-
Iodine: Adding a small crystal of iodine is a classic method. The iodine reacts with the magnesium to form magnesium iodide, which exposes a fresh metal surface.[4][5] You should wait for the characteristic purple color of the iodine to disappear before adding your alkyl halide.[4]
-
1,2-Dibromoethane (DBE): A small amount of DBE can be used to "clean" the magnesium surface. The reaction produces ethylene gas and magnesium bromide, effectively activating the magnesium for the main reaction.[3][5]
-
Mechanical Agitation: Grinding the magnesium turnings in a dry flask with a glass stirring rod can physically break the oxide layer and expose a fresh surface.[6]
Q3: I've activated the magnesium, but the reaction still won't initiate. What else could be wrong?
A3: If magnesium activation doesn't solve the problem, consider these factors:
-
Solvent Choice: While diethyl ether is a common solvent for Grignard reactions, tetrahydrofuran (THF) is often a better choice for less reactive halides as it is better at stabilizing the Grignard reagent.[4][7]
-
Purity of Starting Material: Ensure your this compound is pure and free of any acidic impurities or water. Grignard reagents are strong bases and will be quenched by even trace amounts of protic substances.[6][8][9][10][11]
-
Local Concentration: Sometimes, a small portion of the alkyl halide needs to be added to the activated magnesium without additional solvent to create a high local concentration and initiate the reaction. Once initiated, the rest of the halide can be added as a solution.
Q4: Can the fluorine atom in this compound interfere with the Grignard reaction?
A4: Yes, the presence of a fluorine atom on the adjacent carbon can complicate the reaction. While the carbon-fluorine bond is generally strong and less reactive than the carbon-bromine bond, there is a possibility of side reactions. The primary concern is the potential for elimination of MgBrF to form cyclohexene, especially at elevated temperatures. The electron-withdrawing nature of the fluorine atom can also make the carbon-bromine bond less reactive towards magnesium insertion.
Q5: My reaction turns cloudy and then black after a while, and I get a low yield of my desired product. What is happening?
A5: A cloudy and then black appearance can indicate the decomposition of the Grignard reagent or side reactions.[4] For primary alkyl halides, a major side reaction can be Wurtz-like homocoupling, where the Grignard reagent reacts with the starting alkyl halide.[4] In the case of this compound, this would result in the formation of bis(2-fluorocyclohexyl). Overheating the reaction can also lead to decomposition.
In-Depth Troubleshooting Guide
If the FAQs have not resolved your issue, this section provides a more detailed, step-by-step approach to troubleshooting the initiation of your Grignard reaction.
Problem: Reaction Fails to Initiate
This is the most common failure point. The following workflow will help you systematically address the potential causes.
Caption: Troubleshooting workflow for Grignard reaction initiation.
Experimental Protocols
-
Assemble your flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Add magnesium turnings to the reaction flask.
-
Add a single, small crystal of iodine.
-
Gently warm the flask with a heat gun until the purple iodine vapor is visible.
-
Allow the flask to cool, and observe the disappearance of the iodine color as it reacts with the magnesium surface.
-
Once the color has faded, proceed with the addition of your alkyl halide.
-
Set up your reaction as described in Protocol 1, step 1.
-
Add the magnesium turnings to the flask.
-
Add a small amount of anhydrous solvent (e.g., THF).
-
Inject a few drops of 1,2-dibromoethane into the flask.
-
You should observe bubbling as ethylene gas is evolved. This indicates successful activation.
-
Once the bubbling subsides, you can begin the addition of this compound.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Magnesium | 1.2 - 1.5 equivalents | Ensures complete reaction of the alkyl halide. |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are crucial for solvating and stabilizing the Grignard reagent.[7][10] |
| Initiator (Iodine) | 1-2 small crystals | A minimal amount is needed to activate the magnesium surface. |
| Initiator (DBE) | ~5 mol% | A catalytic amount is sufficient for activation. |
| Reaction Temp. | Room temp to gentle reflux | Initiation may require gentle heating, but excessive heat can promote side reactions. |
Advanced Considerations
If standard methods fail, more advanced techniques may be necessary:
-
Rieke Magnesium: This is a highly reactive form of magnesium prepared by the reduction of a magnesium salt.[12] It is particularly useful for forming Grignard reagents from unreactive halides.
-
"Turbo-Grignard" Reagents: The addition of lithium chloride can sometimes facilitate the formation of Grignard reagents by breaking up magnesium clusters and increasing the reactivity of the organomagnesium species.[12]
By systematically addressing the factors of moisture, magnesium activation, solvent, and reagent purity, you can significantly increase the likelihood of successfully initiating the Grignard reaction with the challenging this compound substrate.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. leah4sci.com [leah4sci.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 1-Bromo-2-fluorocyclohexane Isomers
Welcome to the technical support guide for the resolution of cis and trans isomers of 1-Bromo-2-fluorocyclohexane. This document provides field-proven insights, detailed protocols, and troubleshooting advice tailored for researchers and drug development professionals. Our approach is grounded in the fundamental principles of stereochemistry and chromatographic theory to empower you to overcome common challenges in this separation.
Section 1: The Scientific Foundation: Why This Separation is Possible
The ability to separate cis and trans isomers of this compound stems from their distinct three-dimensional structures and resulting differences in physical properties. As diastereomers, they are not mirror images and thus have different energies, shapes, and polarities.
The key lies in the conformational analysis of the cyclohexane chair form.[1][2][3]
-
trans-1-Bromo-2-fluorocyclohexane: The most stable chair conformation places both the bulky bromine atom and the fluorine atom in equatorial positions (diequatorial). This arrangement minimizes steric strain, specifically the unfavorable 1,3-diaxial interactions.[3][4]
-
cis-1-Bromo-2-fluorocyclohexane: In the cis isomer, one substituent must be axial while the other is equatorial (axial-equatorial).[1] The molecule continuously interconverts between its two chair forms, but in either state, one substituent is forced into the more sterically hindered axial position.
These conformational differences lead to distinct physical properties that can be exploited for separation:
-
Dipole Moment: The cis isomer, with both electronegative atoms on the same side of the ring's average plane, generally possesses a larger net molecular dipole moment than the trans isomer, where individual bond dipoles can partially cancel each other out.[5]
-
Boiling Point: A higher dipole moment in the cis isomer leads to stronger intermolecular dipole-dipole interactions, often resulting in a slightly higher boiling point compared to the trans isomer.[5][6]
-
Interaction with Stationary Phase: The difference in shape and polarity dictates how each isomer interacts with a chromatographic stationary phase, forming the basis for their separation by techniques like Gas Chromatography (GC).[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why can't I separate the cis and trans isomers on a standard C18 HPLC column? A1: While not impossible, standard reversed-phase columns like C18 often lack the specific selectivity needed for these closely related diastereomers. Separation on these phases is driven primarily by hydrophobicity. The cis and trans isomers of this compound have very similar hydrophobic profiles. A successful separation relies on exploiting differences in polarity and shape, for which Gas Chromatography (GC) or Normal Phase HPLC are typically better suited.[8]
Q2: Which technique is generally preferred for this separation: GC or HPLC? A2: Gas Chromatography (GC) is the most common and effective method for separating these isomers. They are volatile enough for GC analysis, and various capillary columns offer the high efficiency and selectivity required.[7] HPLC can also be used, particularly with normal-phase columns (like silica or cyano-bonded phases) or specialized chiral columns that can resolve diastereomers, but GC is often simpler and provides higher resolution for this specific application.[8]
Q3: How do I know which peak on my chromatogram is cis and which is trans? A3: The elution order in chromatography is not always predictable without standards. The definitive method for identification is to collect the fractions for each peak and analyze them by ¹H NMR spectroscopy. The coupling constant (J-value) between the protons on C1 (attached to Br) and C2 (attached to F) is diagnostic. The trans isomer's most stable diequatorial conformation places these protons in an axial-axial relationship, resulting in a large coupling constant (typically J ≈ 8-13 Hz). The cis isomer will show a smaller axial-equatorial coupling constant (J ≈ 2-5 Hz).
Q4: Is derivatization necessary to improve separation? A4: For this compound, derivatization is not necessary. The inherent differences in the physical properties of the diastereomers are sufficient for separation on an appropriate GC column.[7] Derivatization is more commonly employed when separating enantiomers after converting them into a pair of diastereomers.[9][10]
Section 3: Experimental Protocol: Separation by Gas Chromatography (GC)
This protocol provides a robust starting point for the analytical or semi-preparative separation of cis and trans this compound.
Objective: To achieve baseline resolution of the cis and trans isomers.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Split/Splitless Inlet.
-
Autosampler (recommended for reproducibility).
Materials:
-
GC Column: A mid-polarity column is recommended for optimal selectivity. A good starting choice is a (50% phenyl)-methylpolysiloxane or a cyanopropylphenyl-based column (e.g., DB-17, ZB-1701, or similar).
-
Rationale: These stationary phases provide a mix of dispersion and dipole-induced dipole interactions, which are effective at differentiating isomers with different shapes and polarities.[11]
-
-
Carrier Gas: Helium or Hydrogen, high purity (99.999%).
-
Sample: Mixture of this compound isomers, diluted to ~100-500 ppm in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
Step-by-Step Methodology
-
System Preparation:
-
Install the recommended GC column.
-
Condition the column according to the manufacturer's instructions to remove contaminants and ensure a stable baseline.
-
Check for leaks in the system, especially at the inlet and detector fittings.
-
-
GC Method Parameters:
-
The following table outlines a validated starting method. Optimization may be required based on your specific instrumentation and column dimensions.
Parameter Recommended Setting Rationale Inlet Temperature 220 °C Ensures rapid and complete volatilization of the sample without thermal degradation. Inlet Mode Split (50:1 ratio) For analytical scale, a split injection prevents column overloading and ensures sharp peaks. For preparative work, a splitless injection would be used with a much lower sample concentration. Carrier Gas Flow 1.0 mL/min (Helium) Constant flow mode provides stable retention times. This is a typical flow rate for a 0.25 mm ID column. Oven Program 60 °C (hold 2 min) An initial hold ensures efficient trapping of analytes at the head of the column, improving peak shape. Ramp to 150 °C at 5 °C/min A slow temperature ramp is crucial for resolving closely eluting isomers. This gradient allows for differential partitioning between the mobile and stationary phases. Hold at 150 °C for 2 min Ensures all components have eluted from the column before the next run. Detector FID FID is a robust, universal detector for hydrocarbons. Detector Temp. 250 °C Prevents condensation of the analytes as they exit the column. Injection Volume 1 µL Standard volume for analytical injections. -
-
Sample Analysis:
-
Inject a solvent blank to ensure the system is clean.
-
Inject the prepared sample of the isomer mixture.
-
Integrate the resulting peaks and record the retention times and peak areas. Typically, two well-resolved peaks will be observed.
-
-
Confirmation (Post-Separation):
-
If using a GC-MS system, the mass spectra of the two isomers will be virtually identical, confirming they are isomers.[12]
-
For definitive stereochemical assignment, perform preparative collection of each peak and analyze via ¹H NMR as described in the FAQs.
-
Section 4: Visualization of the Separation & Analysis Workflow
The following diagram outlines the complete process from the initial isomer mixture to the final, validated pure compounds.
Caption: Workflow for GC separation and NMR confirmation of isomers.
Section 5: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the GC separation of this compound isomers.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution | 1. Incorrect Column Choice: The stationary phase lacks the required selectivity. 2. Oven Ramp Rate Too Fast: Insufficient time for differential partitioning. 3. Column Overload: Injecting too much sample broadens peaks.[13] | 1. Switch to a column with different selectivity (e.g., a cyanopropyl-based phase if a phenyl-based one failed).[8] 2. Decrease the oven ramp rate (e.g., from 5 °C/min to 2-3 °C/min). 3. Dilute the sample further or increase the split ratio. |
| Peak Tailing | 1. Active Sites in Inlet/Column: Polar analytes can interact with active sites (silanols). 2. Column Contamination: Non-volatile residues at the column head.[11][13] 3. Incorrect Column Installation: Column not seated properly in the inlet or detector. | 1. Use a deactivated inlet liner. If the problem persists, the column may be aging and require replacement. 2. "Bake out" the column at its maximum isothermal temperature. Trim the first 10-15 cm from the column inlet.[11] 3. Re-install the column according to the manufacturer's specifications. |
| Baseline Drift or Noise | 1. Column Bleed: Operating at or above the column's maximum temperature limit. 2. Contaminated Carrier Gas: Impurities (oxygen, moisture) in the gas line.[11] 3. Detector Contamination: Buildup in the FID. | 1. Ensure the oven program does not exceed the column's max temperature. Condition the column again.[11] 2. Replace the carrier gas traps (oxygen, moisture, hydrocarbon). Check for leaks. 3. Clean the FID jet according to the instrument manual. |
| Ghost Peaks | 1. Septum Bleed: Coring of the inlet septum releases contaminants. 2. Carryover from Previous Injection: Highly concentrated or less volatile sample components eluting in a later run. | 1. Replace the inlet septum. Use a high-quality, low-bleed septum. 2. Run a solvent blank with a high-temperature bake-out at the end of the method to clean the column. |
Section 6: References
-
A Researcher's Guide to Gas Chromatography Methods for Diastereomer Separation. (n.d.). BenchChem. Retrieved from 7
-
Davis, R. (2013, October 28). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Fundamentals of Organic Chemistry. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. Retrieved from --INVALID-LINK--
-
OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. Retrieved from --INVALID-LINK--
-
Chaudhary, B. (2021, October 19). Conformations of 1,2- disubstituted cyclohexanes [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes. Organic Chemistry Class Notes. Retrieved from --INVALID-LINK--
-
Feibush, B., & Gil-Av, E. (1970). Studies on the Mechanism of Separation of Diastereoisomeric Esters by Gas-Liquid Chromatography. Analytical Chemistry, 42(4), 527-529. Retrieved from --INVALID-LINK--
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Karger, B. L., Stern, R. L., Keane, W., Halpern, B., & Westley, J. W. (1967). Gas-liquid chromatographic separation of diastereoisomeric amides of racemic cyclic amines. Analytical Chemistry, 39(2), 228-232. Retrieved from --INVALID-LINK--
-
Medicilon. (2018, August 23). Troubleshooting 6 Common Problems in Liquid Chromatography Separations. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Chromatography Forum. (2008, January 23). Separation of diastereomers. Retrieved from --INVALID-LINK--
-
Longdom Publishing. (2021, December 10). Cis-Trans Isomers and its Differences in Properties. Journal of Chemical Engineering & Process Technology. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). Cyclohexane, 1-bromo-2-fluoro-, cis-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
Chegg. (2024, September 25). draw the two conformations of trans - - 1 - - bromo - - 2 - - fluorocyclohexane. Retrieved from --INVALID-LINK--
-
Vedantu. (n.d.). Elimination reaction of cis and trans 1 Bromo 2 methylcyclohexanes. Retrieved from --INVALID-LINK--
-
Study.com. (n.d.). Is the cis or trans isomer of 1-bromo-2-methylcyclohexane more stable? Explain. Retrieved from --INVALID-LINK--
References
- 1. youtube.com [youtube.com]
- 2. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 4. homework.study.com [homework.study.com]
- 5. youtube.com [youtube.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. This compound | C6H10BrF | CID 140195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. epruibiotech.com [epruibiotech.com]
Navigating the Complexities of 1-Bromo-2-fluorocyclohexane Reactions: A Technical Troubleshooting Guide by NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-bromo-2-fluorocyclohexane. This guide is designed to provide in-depth troubleshooting and answers to frequently asked questions regarding the identification of byproducts in its reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. As a versatile starting material, understanding its reaction pathways and confidently identifying all resulting products is paramount for successful synthesis and development. This guide moves beyond simple protocols to explain the underlying chemical principles that govern the formation of byproducts and how their unique NMR signatures can be decisively interpreted.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common challenges and questions that arise during the analysis of reactions involving this compound.
Question 1: My ¹H NMR spectrum shows a complex multiplet in the alkene region (~5.6-6.0 ppm). What is this byproduct and why did it form?
Answer:
The presence of signals in the 5.6-6.0 ppm region of a ¹H NMR spectrum is a strong indication of the formation of cyclohexene or a cyclohexene derivative, which are common byproducts of elimination reactions.[1] In the case of this compound, this is likely 3-fluorocyclohexene or cyclohexene itself, formed through an E2 elimination mechanism.
Causality of Formation:
E2 (bimolecular elimination) reactions are often in competition with SN2 (bimolecular nucleophilic substitution) reactions.[2][3][4] The outcome of this competition is heavily influenced by the nature of the base/nucleophile, the solvent, and the stereochemistry of the starting material.[4][5] For this compound, a strong, sterically hindered base will favor the E2 pathway, leading to the formation of an alkene. The regioselectivity of the elimination (Zaitsev vs. Hofmann) will be influenced by the base's steric bulk.
Experimental Workflow: Distinguishing Between E2 and SN2 Pathways
Caption: Factors influencing the competition between E2 and SN2 pathways.
Question 2: I see more than one major product in my NMR, even after purification. Could these be stereoisomers of my target compound? How can I use NMR to confirm this?
Answer:
Yes, it is highly probable that you have formed stereoisomers. Reactions involving cyclic compounds like cyclohexane can often lead to a mixture of diastereomers, and their identification can be challenging due to their similar structures. NMR spectroscopy, particularly the analysis of coupling constants, is a powerful tool for differentiating between these isomers.[6][7][8]
The Role of Conformational Analysis:
This compound and its products exist predominantly in chair conformations.[9][10] The spatial relationship between adjacent protons (axial-axial, axial-equatorial, equatorial-equatorial) dictates the magnitude of their coupling constant (³JHH), a phenomenon described by the Karplus equation.[11] By carefully analyzing the multiplicity and coupling constants of the protons attached to the carbons bearing the substituents, you can deduce the relative stereochemistry.
| Proton Relationship | Typical ³JHH (Hz) | Implication for Stereochemistry |
| Axial-Axial (diaxial) | 8 - 13 | Indicates a trans relationship between the two protons. |
| Axial-Equatorial (ax-eq) | 2 - 5 | Suggests a cis or trans relationship depending on the specific isomer. |
| Equatorial-Equatorial (eq-eq) | 2 - 5 | Also suggests a cis or trans relationship. |
Protocol for Stereoisomer Identification:
-
Acquire a high-resolution ¹H NMR spectrum: Ensure good signal-to-noise and digital resolution.
-
Identify the signals for H-1 and H-2: These are the protons on the carbons attached to the bromine and fluorine atoms, respectively. They will be the most downfield of the aliphatic protons.
-
Analyze the multiplicity and extract coupling constants: A large coupling constant (8-13 Hz) for the signal corresponding to either H-1 or H-2 is indicative of a diaxial relationship with a neighboring proton, providing crucial information about the stereochemistry.[12]
-
Consider 2D NMR: Techniques like COSY can help in unambiguously assigning which protons are coupled to each other, simplifying the interpretation of complex spectra.
Conformational Equilibrium of trans-1-Bromo-2-fluorocyclohexane
Caption: Ring flip equilibrium in trans-1-bromo-2-fluorocyclohexane.
Question 3: My NMR spectrum is very complex and the peaks are broad or overlapping. What troubleshooting steps can I take?
Answer:
Complex and poorly resolved NMR spectra are a common issue, especially with cyclic molecules that can exhibit complex splitting patterns and conformational dynamics.[13][14] Here are several troubleshooting steps you can take to improve the quality and interpretability of your spectra:
Troubleshooting Guide for Complex NMR Spectra:
| Problem | Potential Cause | Recommended Solution |
| Broad Peaks | - Poor shimming- Sample not homogenous- Sample too concentrated- Presence of paramagnetic impurities | - Reshim the spectrometer.- Ensure your sample is fully dissolved.- Dilute your sample.- Filter your sample through a small plug of silica or alumina. |
| Overlapping Peaks | - Insufficient magnetic field strength- Inappropriate solvent | - Use a higher field NMR spectrometer if available.- Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) which can induce different chemical shifts. |
| Complex Multiplets | - Second-order coupling effects- Multiple overlapping signals | - Simulate the spectrum using NMR software to deconstruct the multiplets.- Run 2D NMR experiments (COSY, HSQC) to resolve individual signals and their correlations. |
| Unexpected Peaks | - Solvent impurities- Water- Grease from glassware | - Check the purity of your deuterated solvent.- Add a drop of D₂O to your NMR tube; exchangeable protons (like water) will disappear or shift.- Ensure meticulous cleaning of glassware. |
Protocol for Sample Preparation for High-Quality NMR:
-
Ensure a Pure Sample: If possible, purify your sample using an appropriate technique (e.g., column chromatography, distillation).
-
Choose the Right Solvent: Use a high-purity deuterated solvent in which your compound is fully soluble.[15][16]
-
Proper Sample Dissolution: Dissolve approximately 5-10 mg of your compound in 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring to the NMR tube.
-
Filter if Necessary: If you observe any particulate matter, filter the solution through a small cotton or glass wool plug into the NMR tube.
-
Use a Clean NMR Tube: Residual cleaning solvents like acetone can appear in your spectrum.[17][18] Ensure your NMR tube is thoroughly dried.
Summary of Characteristic ¹H and ¹³C NMR Data for Potential Species
The following table provides a reference for the expected NMR chemical shifts of the starting material and potential byproducts. Note that these are approximate values and can be influenced by the solvent and other substituents.
| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Features |
| This compound | H-1 & H-2: ~3.5 - 4.8Other CH₂: ~1.2 - 2.5 | C-Br: ~50-60C-F: ~85-95 (doublet due to ¹JCF) | Complex multiplets for H-1 and H-2 due to coupling to each other and adjacent protons. |
| Cyclohexene | Vinylic H: ~5.6 - 6.0[1]Allylic H: ~1.8 - 2.2[1]Other CH₂: ~1.2 - 1.6[1] | Vinylic C: ~125-135[19]Allylic C: ~20-30[19] | Symmetrical spectrum with characteristic downfield signals for the alkene protons and carbons.[20][21] |
| Substitution Product (e.g., -OR) | H-1 & H-2: ~3.0 - 4.5 | C-OR: ~70-80C-F: ~85-95 (doublet) | The chemical shifts of H-1 and C-1 will change significantly upon substitution. |
References
- 1. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgosolver.com [orgosolver.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. nmr.oxinst.com [nmr.oxinst.com]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. Troubleshooting [chem.rochester.edu]
- 18. How To Run A Reaction [chem.rochester.edu]
- 19. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. quora.com [quora.com]
- 21. spectrabase.com [spectrabase.com]
Technical Support Center: 1-Bromo-2-fluorocyclohexane
Welcome to the technical support guide for 1-Bromo-2-fluorocyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability, storage, and handling of this versatile reagent. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the quality of your results.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials.[1][2] Its unique reactivity, stemming from the presence of both bromine and fluorine substituents on a cyclohexane ring, allows for a range of synthetic transformations.[1][3] However, like many halogenated hydrocarbons, its stability can be influenced by storage conditions and handling practices. This guide provides a comprehensive overview of best practices and troubleshooting strategies.
Core Physical and Chemical Properties
A clear understanding of the fundamental properties of this compound is crucial for its proper use.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀BrF | [1][4] |
| Molecular Weight | 181.05 g/mol | [1][4] |
| Appearance | Colorless to light orange to yellow clear liquid | [1][2] |
| Boiling Point | 78 °C at 16 mmHg | [1][2] |
| Density | 1.46 g/mL | [1][2] |
| CAS Number | 656-57-5 | [1][2] |
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Symptoms:
-
Lower than expected yield in a nucleophilic substitution or elimination reaction.
-
Formation of unexpected byproducts, such as cyclohexene derivatives.
Potential Causes & Solutions:
-
Cause A: Degradation of the Reagent. this compound, like other haloalkanes, can undergo dehydrohalogenation (elimination of HBr or HF) to form cyclohexene derivatives, especially in the presence of bases or upon prolonged heating.[5][6] This is a common degradation pathway.
-
Solution:
-
Purity Check: Before use, verify the purity of your this compound stock using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Look for the presence of olefinic protons or carbons in the NMR spectrum, or additional peaks in the GC chromatogram.
-
Use Fresh Reagent: If degradation is suspected, it is best to use a fresh, unopened bottle of the reagent.
-
Purification: If a fresh bottle is unavailable, consider purifying the reagent by distillation under reduced pressure.[1][2]
-
-
-
Cause B: Competing Reaction Pathways. Haloalkanes can undergo both substitution (SN1/SN2) and elimination (E1/E2) reactions.[5][7] The reaction conditions will dictate the major pathway.
-
Solution:
-
Optimize Reaction Conditions: To favor substitution, use a less sterically hindered nucleophile and lower reaction temperatures. For elimination, a strong, sterically hindered base and higher temperatures are generally preferred.[8]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents can favor SN1 reactions, while aprotic polar solvents are often used for SN2 reactions.
-
-
-
Cause C: Stereochemistry. The cis and trans isomers of this compound may exhibit different reactivities. For example, in E2 elimination reactions, an anti-periplanar arrangement of the leaving group and a proton on the adjacent carbon is required.[6]
-
Solution:
-
Isomer Identification: If your synthesis is stereospecific, confirm the isomeric purity of your starting material.
-
Conformational Analysis: Consider the chair conformations of the cyclohexane ring to predict the feasibility of certain reaction pathways. Substituents in equatorial positions are generally more stable.[9][10]
-
-
Issue 2: Color Change of the Stored Reagent
Symptoms:
-
The initially colorless or pale yellow liquid has developed a darker yellow or brownish tint over time.
Potential Causes & Solutions:
-
Cause A: Slow Decomposition. The color change is often an indicator of slow decomposition, potentially initiated by exposure to light, air (oxygen), or trace impurities. Halogenated compounds can liberate halogens, which can contribute to color.
-
Solution:
-
Proper Storage: Always store this compound in a tightly sealed, amber glass bottle to protect it from light and moisture.[11][12]
-
Inert Atmosphere: For long-term storage, consider flushing the headspace of the bottle with an inert gas like argon or nitrogen before sealing.
-
Purity Re-evaluation: A significant color change warrants a purity check before use.
-
-
Workflow for Troubleshooting Inconsistent Reactions
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[11][12] It should be kept in a tightly closed container, preferably an amber glass bottle, to protect it from light and atmospheric moisture.[11] Some suppliers recommend storage at room temperature, while others suggest refrigeration. Always consult the supplier's safety data sheet (SDS) for specific recommendations.[1]
Q2: Is this compound stable in the presence of water?
A: While it is generally insoluble in water, prolonged contact with moisture should be avoided.[7][12] Hydrolysis can occur, especially under basic conditions or at elevated temperatures, leading to the formation of 2-fluorocyclohexanol and hydrobromic acid. This acidic byproduct can, in turn, catalyze further degradation.
Q3: What are the primary safety hazards associated with this compound?
A: this compound is considered a combustible liquid.[11] It can cause skin and serious eye irritation.[4][13] Inhalation may cause respiratory tract irritation.[4] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][14]
Q4: How can I dispose of waste this compound?
A: Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[11] Do not allow it to enter drains or the environment.[11]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A: The most common and effective methods for purity assessment are:
-
Gas Chromatography (GC): Ideal for determining the percentage purity and detecting volatile impurities.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.[15]
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), it helps in identifying the compound and any impurities by their mass-to-charge ratio.[16][17]
Experimental Protocol: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general guideline for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.
Objective: To determine the purity of a this compound sample and identify the presence of volatile impurities.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)
-
Volumetric flasks and micropipettes
-
GC vials with septa
-
Gas chromatograph with a Flame Ionization Detector (FID)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing approximately 20 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
-
Prepare a working solution by further diluting the stock solution to a final concentration of approximately 100 µg/mL.
-
-
GC Instrument Setup (Example Conditions):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Analysis:
-
Inject a solvent blank to ensure no interfering peaks are present.
-
Inject the prepared sample solution.
-
Integrate the peaks in the resulting chromatogram.
-
-
Data Interpretation:
-
The purity is calculated based on the area percent of the main peak corresponding to this compound.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
Identify potential impurity peaks by comparing retention times with known standards or by using GC-MS.
-
Purity Assessment Workflow
Caption: General workflow for GC-based purity assessment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 51422-74-3: (1S,2S)-1-bromo-2-fluorocyclohexane [cymitquimica.com]
- 4. This compound | C6H10BrF | CID 140195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Haloalkane - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. savemyexams.com [savemyexams.com]
- 8. reddit.com [reddit.com]
- 9. Solved draw the two conformations of | Chegg.com [chegg.com]
- 10. Solved How would you draw the most stable conformation of | Chegg.com [chegg.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. benchchem.com [benchchem.com]
- 16. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]
- 17. spectrabase.com [spectrabase.com]
Navigating the Scale-Up of 1-Bromo-2-fluorocyclohexane Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1-Bromo-2-fluorocyclohexane. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals embarking on the synthesis and scale-up of this valuable fluorinated building block. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis, from laboratory-scale experiments to pilot plant production.
This compound is a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Its successful and efficient synthesis, particularly at a larger scale, is crucial for advancing drug discovery programs. This guide will address common challenges, provide detailed protocols, and explain the underlying scientific principles to ensure a safe, reliable, and scalable process.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before delving into the detailed troubleshooting guides.
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent method is the electrophilic bromofluorination of cyclohexene. This reaction involves the addition of a bromine cation (Br+) and a fluoride anion (F-) across the double bond of the cyclohexene ring. Common reagent systems include N-bromosuccinimide (NBS) as the bromine source and a fluoride salt, such as silver fluoride (AgF) or a hydrogen fluoride-amine complex (e.g., triethylamine trihydrofluoride), as the fluoride source.[4]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns revolve around the exothermic nature of the bromination reaction and the handling of hazardous materials.[5][6] Large-scale brominations can generate significant heat, leading to potential thermal runaway if not properly controlled.[7] Additionally, reagents like N-bromosuccinimide and fluorine sources can be corrosive and toxic. A thorough thermal safety analysis is crucial before any scale-up.[7]
Q3: What are the typical byproducts in this reaction, and how can they be minimized?
A3: Common byproducts include dibrominated cyclohexane, formed when bromide competes with fluoride in attacking the bromonium ion intermediate, and bromohydrins if water is present in the reaction mixture.[4][8] Minimizing these byproducts involves using anhydrous conditions and optimizing the stoichiometry and addition rate of the reagents to favor the desired bromofluorination pathway.
Q4: How can I control the cis/trans stereoselectivity of the product?
A4: The electrophilic addition of bromine and fluorine to cyclohexene typically proceeds via an anti-addition mechanism, leading to the formation of the trans isomer as the major product.[8] The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by the fluoride ion from the opposite face.[9] Controlling the reaction temperature and the choice of solvent and fluoride source can influence the stereoselectivity. Lower temperatures generally favor higher selectivity.[10]
Q5: Is continuous flow synthesis a viable option for this reaction at scale?
A5: Yes, continuous flow synthesis is an excellent and often safer alternative to batch processing for exothermic and hazardous reactions like bromofluorination.[11][12][13] It offers superior heat and mass transfer, precise control over reaction parameters, and minimizes the volume of hazardous materials at any given time, thereby reducing the risk of thermal runaway.[2][3][12]
Troubleshooting Guides: From Lab Bench to Pilot Plant
This section provides a detailed breakdown of potential issues you might encounter at different stages of the synthesis and scale-up, along with their causes and solutions.
Guide 1: Low Yield and Incomplete Conversion
Problem: The reaction stalls, resulting in a low yield of this compound and a significant amount of unreacted cyclohexene.
| Potential Cause | Explanation & Scientific Rationale | Troubleshooting Steps & Solutions |
| Insufficient Reagent Activity | The activity of N-bromosuccinimide (NBS) can degrade over time, especially if not stored properly. Similarly, the fluoride source may be hydrated or of low purity. | Solution: Use freshly opened or purified NBS. Ensure the fluoride source is anhydrous. For example, dry silver fluoride (AgF) under vacuum before use. |
| Suboptimal Reaction Temperature | The electrophilic addition is temperature-dependent. If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion within a reasonable timeframe. | Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by GC or TLC. Be cautious, as higher temperatures can also lead to increased byproduct formation.[1] |
| Poor Solubility of Reagents | Inadequate solubility of the fluoride source (e.g., AgF) in the reaction solvent can limit its availability to react with the bromonium ion intermediate, slowing down the reaction. | Solution: Choose a solvent system that can adequately dissolve all reactants. For instance, using a co-solvent like acetonitrile can improve the solubility of some fluoride salts. Alternatively, consider using a more soluble fluoride source like an amine-HF complex. |
| Inhibition by Impurities | Trace amounts of water or other nucleophilic impurities in the starting materials or solvent can compete with the fluoride ion, leading to the formation of byproducts and consuming the electrophilic bromine source. | Solution: Use anhydrous solvents and reagents. Purify cyclohexene before use to remove any peroxides or other impurities. |
Guide 2: Poor Stereoselectivity (Low trans:cis Ratio)
Problem: The reaction produces a significant amount of the undesired cis-1-Bromo-2-fluorocyclohexane isomer.
| Potential Cause | Explanation & Scientific Rationale | Troubleshooting Steps & Solutions |
| High Reaction Temperature | At higher temperatures, the energy barrier for the less favored syn-addition pathway can be more easily overcome, leading to a decrease in the trans to cis ratio. | Solution: Perform the reaction at lower temperatures (e.g., 0 °C to -20 °C). This will enhance the kinetic preference for the anti-addition mechanism. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the stability and reactivity of the bromonium ion intermediate and the attacking nucleophile, thereby affecting the stereochemical outcome. | Solution: Screen different solvents. Non-polar solvents often favor higher trans-selectivity by minimizing stabilization of charge-separated intermediates that could lead to loss of stereochemistry. |
| Nature of the Fluoride Source | The size and nature of the fluoride-delivering species can impact the stereoselectivity of the nucleophilic attack on the bromonium ion. | Solution: Experiment with different fluoride sources. For example, using a bulkier amine-HF complex might favor attack from the less hindered face of the bromonium ion, potentially improving trans-selectivity. |
Guide 3: Challenges in Scaling Up the Synthesis
Problem: Difficulties in maintaining reaction control, ensuring safety, and achieving consistent results when moving from a laboratory scale to a pilot or production scale.
| Potential Cause | Explanation & Scientific Rationale | Troubleshooting Steps & Solutions |
| Inadequate Heat Management | The bromofluorination of cyclohexene is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[5][6] | Solution: 1. Calorimetry Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction and the maximum rate of heat evolution.[7]2. Controlled Addition: Implement a semi-batch process where one of the reactants (typically NBS) is added at a controlled rate to manage the rate of heat generation.[7]3. Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., jacket cooling, external heat exchanger) to handle the heat load.[5]4. Continuous Flow: Consider transitioning to a continuous flow reactor for superior heat management and inherent safety.[12] |
| Mixing and Mass Transfer Issues | In large reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and increased byproduct formation. | Solution: 1. Reactor and Impeller Design: Use a reactor and impeller design that ensures efficient mixing for the specific reaction volume and viscosity.2. Computational Fluid Dynamics (CFD): Employ CFD modeling to simulate and optimize mixing within the reactor.3. Continuous Flow: Utilize microreactors or other continuous flow systems that offer excellent mixing and mass transfer characteristics.[11] |
| Difficulties in Purification at Scale | Laboratory-scale purification methods like column chromatography are often not practical or economical for large-scale production. | Solution: 1. Distillation: Develop a fractional distillation protocol to separate the product from unreacted starting materials and byproducts based on their boiling points.2. Liquid-Liquid Extraction: Optimize a multi-stage liquid-liquid extraction process to remove impurities.3. Crystallization: If applicable, explore crystallization as a method for purifying the final product or a solid derivative. |
Experimental Protocols and Data
Lab-Scale Synthesis of trans-1-Bromo-2-fluorocyclohexane
This protocol is a representative example for a laboratory-scale synthesis.
Reaction Scheme:
Caption: Synthesis of trans-1-Bromo-2-fluorocyclohexane.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Cyclohexene | 82.14 | 10 | 0.82 g (1.0 mL) |
| N-Bromosuccinimide (NBS) | 177.98 | 11 | 1.96 g |
| Silver Fluoride (AgF) | 126.87 | 15 | 1.90 g |
| Acetonitrile (anhydrous) | - | - | 20 mL |
Procedure:
-
To a stirred suspension of silver fluoride (1.90 g, 15 mmol) in anhydrous acetonitrile (20 mL) at 0 °C under a nitrogen atmosphere, add cyclohexene (1.0 mL, 10 mmol).
-
Add N-bromosuccinimide (1.96 g, 11 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford trans-1-Bromo-2-fluorocyclohexane.
Scale-Up Considerations: A Comparative Overview
| Parameter | Lab Scale (10 mmol) | Pilot Scale (1 mol) | Key Considerations for Scale-Up |
| Cyclohexene | 1.0 mL (0.82 g) | 100 mL (82 g) | Ensure purity of the starting material to avoid side reactions. |
| NBS Addition | Portion-wise addition over 15 min | Controlled continuous or semi-batch addition over 2-3 hours | Critical for heat management and to prevent localized high concentrations.[7] |
| Temperature Control | Ice bath | Jacketed reactor with a robust cooling system | Precise temperature control is essential to maintain selectivity and prevent runaway reactions.[5] |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer with optimized impeller design | Efficient mixing is crucial for homogeneity and heat transfer. |
| Work-up | Filtration, separatory funnel extraction | Filtration, multi-stage liquid-liquid extraction | Optimize extraction to handle larger volumes and minimize solvent usage. |
| Purification | Column chromatography | Fractional distillation under reduced pressure | Develop a robust distillation protocol to achieve the desired purity. |
Visualizing the Process: Workflow and Mechanism
Workflow for Scaling Up the Synthesis
Caption: A phased approach to scaling up the synthesis.
Mechanism of Bromofluorination
Caption: Mechanism showing the formation of the trans product.
References
- 1. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Continuous flow chemistry for molecular synthesis [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. amarequip.com [amarequip.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. Continuous flow synthesis enabling reaction discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on 1-Bromo-2-fluorocyclohexane Reactions
Welcome to the technical support resource for researchers utilizing 1-bromo-2-fluorocyclohexane in synthetic applications. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions that arise when selecting a solvent for reactions involving this substrate. The choice of solvent is not merely about dissolution; it is a critical parameter that dictates reaction pathway, rate, and product distribution. This guide provides in-depth, experience-based answers to help you troubleshoot experiments and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Question 1: What are the primary reaction pathways for this compound, and how does the solvent choice influence them?
Answer: this compound is a secondary alkyl halide, making it susceptible to four primary reaction pathways: bimolecular substitution (Sₙ2), unimolecular substitution (Sₙ1), bimolecular elimination (E2), and unimolecular elimination (E1). The solvent plays a pivotal role in determining which of these pathways predominates.
-
Sₙ2 and E2 Reactions: These bimolecular pathways are favored in less polar, polar aprotic solvents.[1][2] They involve a single transition state where the rate depends on the concentration of both the substrate and the nucleophile/base. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for Sₙ2 reactions because they solvate the counter-cation of the nucleophile but leave the anion "naked" and highly reactive.[3][4]
-
Sₙ1 and E1 Reactions: These unimolecular pathways proceed through a carbocation intermediate and are therefore heavily favored by polar protic solvents (e.g., water, methanol, ethanol).[1][5][6] These solvents excel at stabilizing the charged carbocation intermediate and the leaving group anion through hydrogen bonding, which lowers the activation energy of the rate-determining first step.[5][6]
Question 2: What is the mechanistic difference between using a polar protic and a polar aprotic solvent?
Answer: The key difference lies in their ability to form hydrogen bonds.[3]
-
Polar Protic Solvents (e.g., H₂O, CH₃OH, CH₃CH₂OH) have a hydrogen atom bonded to an electronegative atom (like oxygen). They can act as both hydrogen bond donors and acceptors. In the context of your reaction, they will form a "cage" of solvent molecules around the anionic nucleophile through hydrogen bonding.[3][7] This solvation shell stabilizes the nucleophile, reducing its energy and making it less reactive, which disfavors the Sₙ2 pathway.[4] However, this same property makes them excellent at stabilizing the carbocation intermediate required for Sₙ1/E1 pathways.[5][8]
-
Polar Aprotic Solvents (e.g., DMSO, acetone, acetonitrile) possess dipoles but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors.[3] They solvate cations well but leave anions relatively unsolvated.[3][4] This enhances the nucleophilicity of the anionic reagent, thereby increasing the rate of Sₙ2 reactions.[5] Because they are less effective at stabilizing carbocations, they disfavor Sₙ1 and E1 reactions.[2]
Question 3: How can I strategically favor elimination (E2) over substitution (Sₙ2)?
Answer: Several factors can be manipulated to favor the E2 pathway:
-
Base Strength & Steric Hindrance: Use a strong, sterically hindered base. A bulky base like potassium tert-butoxide (t-BuOK) will have difficulty accessing the electrophilic carbon for an Sₙ2 attack but can easily abstract a proton from the periphery of the molecule to initiate E2 elimination.[2][9]
-
Solvent Choice: Polar protic solvents can favor elimination over substitution.[2][7] The solvent molecules solvate the nucleophile, increasing its effective steric bulk and hindering its ability to attack the carbon, while its basicity is less affected.[3][7]
-
Temperature: Elimination reactions generally have a higher activation energy than substitution reactions because they involve more bond breaking. Therefore, increasing the reaction temperature will favor the E2 pathway over the Sₙ2 pathway.
Troubleshooting Guide & Experimental Protocols
Issue 1: My reaction is very slow or not proceeding to completion.
Potential Cause & Troubleshooting Steps:
-
Cause 1: Poor Solubility: The reactants may not be fully dissolved.
-
Protocol: Ensure your substrate and nucleophile/base are completely soluble in the chosen solvent at the reaction temperature. If not, consider a co-solvent system or switch to a solvent with more appropriate solubilizing properties.
-
-
Cause 2: Mismatched Solvent for the Desired Pathway: You may be using a solvent that disfavors your intended reaction.
-
Protocol (for Sₙ2): If you are attempting an Sₙ2 reaction with a charged nucleophile in a polar protic solvent (like ethanol), the reaction will be slow. The protic solvent is stabilizing your nucleophile, reducing its reactivity.[4] Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[5][9]
-
Protocol (for Sₙ1): If you are attempting a solvolysis (Sₙ1) reaction, the rate is highly dependent on the solvent's polarity and its ability to stabilize the carbocation. Water is a much better solvent for Sₙ1 than methanol or ethanol due to its higher dielectric constant.[5][6]
-
-
Cause 3: Insufficient Temperature: The reaction may have a high activation energy.
-
Protocol: Cautiously increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or GC/MS to find the optimal temperature that promotes the reaction without significant side product formation.
-
Issue 2: I am getting a mixture of substitution and elimination products. How can I improve selectivity?
Analysis & Optimization Protocol:
This is a classic challenge with secondary halides. Your product ratio is a direct reflection of the competition between the Sₙ2 and E2 pathways (or Sₙ1/E1 in protic solvents).
To Favor Sₙ2 (Substitution):
-
Nucleophile: Use a strong, but weakly basic, nucleophile. Good candidates include I⁻, Br⁻, RS⁻, N₃⁻, and CN⁻.[9] Avoid strongly basic nucleophiles like hydroxides (OH⁻) or alkoxides (RO⁻), as these will heavily favor E2.[9]
-
Solvent: Use a polar aprotic solvent (DMSO, DMF, acetone).[2][10] This will maximize the reactivity of your nucleophile.[5]
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor substitution over elimination.
To Favor E2 (Elimination):
-
Base: Use a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).[2][9]
-
Solvent: While polar aprotic solvents can work for E2, polar protic solvents can also promote elimination over substitution by solvating the reagent and increasing its effective bulk.[3][7]
-
Temperature: Increase the reaction temperature. Heat almost always favors elimination.
Illustrative Data: Solvent Effect on Product Ratio for a Secondary Halide
The following table summarizes the expected trend in product distribution for a typical secondary alkyl halide reacting with sodium ethoxide (a strong base and strong nucleophile) in different solvents.
| Solvent | Solvent Type | Dielectric Constant (ε) | Predominant Mechanism | Expected Major Product |
| Ethanol (EtOH) | Polar Protic | 24.5 | E2 > Sₙ2 | Elimination (Cyclohexene derivative) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Sₙ2 > E2 | Substitution (Ether) |
| Acetone | Polar Aprotic | 20.7 | Sₙ2 / E2 | Mixture |
| tert-Butanol | Polar Protic | 12.5 | E2 (major) | Elimination (Cyclohexene derivative) |
Issue 3: My E2 elimination reaction is not yielding the most substituted alkene (Zaitsev product). Why?
Mechanistic Explanation & Stereochemical Considerations:
This is likely due to the strict stereoelectronic requirement of the E2 mechanism, which often overrides thermodynamic product stability (Zaitsev's rule) in cyclohexyl systems.[12]
-
The Anti-Periplanar Requirement: The E2 reaction proceeds through a concerted transition state where the abstracted proton and the leaving group (bromide) must be in an anti-periplanar (180°) conformation. In a cyclohexane chair conformation, this means both the proton and the leaving group must be in axial positions.[12]
-
Protocol for Predicting the Product:
-
Draw the two chair conformations of your trans- or cis-1-bromo-2-fluorocyclohexane substrate.
-
Identify the conformer that places the bromine atom in an axial position. This is the conformer that can undergo E2 elimination.
-
Look for protons on the adjacent carbons (C2 and C6) that are also in an axial position. Only these anti-periplanar protons can be abstracted by the base.
-
The double bond will form between the carbons where this anti-periplanar relationship exists, regardless of whether it leads to the most substituted alkene. If no such proton exists, the E2 reaction will be extremely slow or will not occur from that conformer.
-
Visualizing Reaction Pathways
Diagram 1: Sₙ2 vs. E2 Pathway Competition
Caption: Logical workflow for favoring Sₙ2 or E2 pathways.
Diagram 2: Solvent Influence on Reagents and Intermediates
Caption: Contrasting effects of protic and aprotic solvents.
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. leah4sci.com [leah4sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. homework.study.com [homework.study.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-2-fluorocyclohexane
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for the challenging cross-coupling reactions involving 1-bromo-2-fluorocyclohexane. As a sterically hindered secondary alkyl halide with a β-fluoro substituent, this substrate presents unique challenges that require careful consideration of catalyst systems and reaction conditions. This document is designed to provide both a theoretical framework and practical, actionable guidance to navigate these complexities.
Introduction: The Challenge of Coupling this compound
This compound is a challenging substrate in palladium-catalyzed cross-coupling reactions for several key reasons:
-
Steric Hindrance: As a 1,2-disubstituted cyclohexane, the substrate is sterically demanding, which can slow down the rates of both oxidative addition and reductive elimination.
-
Competing β-Elimination Pathways: The presence of hydrogen and fluorine atoms on the carbon β to the C-Br bond opens up two major competing elimination pathways: β-hydride elimination and β-fluoride elimination. These side reactions lead to the formation of undesired cyclohexene byproducts and reduce the yield of the desired coupled product.
-
Stereochemistry: The substrate exists as cis and trans diastereomers, each with distinct conformational preferences that can influence reactivity. The stereochemical outcome of the coupling reaction (retention or inversion of configuration) is a critical consideration.
This guide will address these challenges by providing a structured approach to catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider when coupling this compound, and how can they be minimized?
A1: The two primary side reactions are β-hydride elimination and β-fluoride elimination . Both are competitive with the desired reductive elimination step in the catalytic cycle.
-
β-Hydride Elimination: This is a common pathway for secondary alkyl halides, leading to the formation of a cyclohexene byproduct and a palladium-hydride species.[1] To minimize this, you should select a catalyst system that promotes reductive elimination at a much faster rate than β-hydride elimination. This is typically achieved by using bulky, electron-rich phosphine ligands.
-
β-Fluoride Elimination: While generally less favorable than β-hydride elimination in palladium(II) catalysis, β-fluoride elimination is still a potential competing pathway.[2][3] The choice of metal can influence this selectivity; for instance, rhodium(I) has been shown to preferentially undergo β-fluoride elimination compared to palladium(II).[2]
Q2: Which type of cross-coupling reaction is most suitable for this substrate?
A2: Given the challenges, Negishi and Suzuki-Miyaura couplings are often good starting points for C-C bond formation, while Buchwald-Hartwig amination is the standard for C-N bond formation.
-
Negishi Coupling: This reaction uses organozinc reagents, which are often highly reactive. It has been shown to be effective for coupling secondary alkyl halides with a broad scope of aryl bromides and chlorides, especially when using ligands designed to suppress β-hydride elimination.[2]
-
Suzuki-Miyaura Coupling: While potentially more challenging due to the conditions required for transmetalation, recent advances in ligands have expanded the scope of Suzuki reactions to include unactivated secondary alkyl halides.[4]
-
Buchwald-Hartwig Amination: This is a well-established method for C-N bond formation. The development of specialized ligands has enabled the coupling of a wide range of amines with challenging substrates, including secondary alkyl halides.[5][6]
Q3: How does the stereochemistry of the starting material (cis vs. trans) affect the reaction?
A3: The cis and trans isomers of this compound have different ground-state conformations, which can affect their reactivity. For example, in the trans isomer, both the bromo and fluoro groups can occupy equatorial positions in the more stable chair conformation, which may present a different steric profile to the catalyst compared to the cis isomer where one substituent is axial and the other equatorial.[7][8] The stereochemical outcome of the reaction (e.g., retention or inversion) will depend on the specific mechanism of oxidative addition and reductive elimination, which is influenced by the chosen catalyst system.
Q4: What are the key characteristics of a good ligand for this type of transformation?
A4: An effective ligand for coupling secondary alkyl halides like this compound should possess the following characteristics:
-
Steric Bulk: Large, bulky ligands promote the formation of monoligated palladium(0) species, which are highly reactive in oxidative addition.[9] They also accelerate the rate-limiting reductive elimination step, outcompeting β-elimination pathways.
-
Electron-Richness: Electron-donating ligands increase the electron density on the palladium center, which facilitates oxidative addition and can also promote reductive elimination.
-
Appropriate Bite Angle (for bidentate ligands): For bidentate phosphine ligands, a wide bite angle can favor reductive elimination over β-hydride elimination.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) | Scientific Rationale |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst2. Insufficient Reaction Temperature3. Inappropriate Ligand | 1. Use a pre-catalyst (e.g., G3 or G4 palladacycles) or ensure in-situ generation of Pd(0) is effective.2. Gradually increase the reaction temperature in 10-20 °C increments.3. Switch to a bulkier, more electron-rich ligand (see recommended catalyst systems below). | 1. The active catalyst is a Pd(0) species. Pre-catalysts ensure reliable generation of this species.[9]2. Oxidative addition with secondary alkyl bromides can have a high activation energy.[10]3. Sterically demanding ligands are often necessary to promote the key steps of the catalytic cycle with challenging substrates.[9] |
| Significant Formation of Cyclohexene Byproduct | 1. β-Hydride/β-Fluoride Elimination is Outcompeting Reductive Elimination. | 1. Switch to a bulkier ligand (e.g., from XPhos to a more specialized Buchwald ligand).2. Lower the reaction temperature if conversion is proceeding but selectivity is poor.3. For Suzuki coupling, consider using a different base that may influence the rate of transmetalation vs. elimination. | 1. Bulky ligands accelerate reductive elimination, which is often the rate-limiting step and competes directly with β-elimination.[2]2. β-Elimination pathways can have a different temperature dependence than the desired coupling reaction.3. The nature of the base can affect the overall catalytic cycle and the relative rates of competing pathways.[11] |
| Formation of Dehalogenated (Hydrodehalogenated) Product | 1. Presence of a Hydride Source.2. Catalyst Decomposition. | 1. Use anhydrous, high-purity solvents and reagents. Avoid alcohol solvents if possible.2. Ensure strict anaerobic conditions. Use a more robust ligand to stabilize the palladium catalyst. | 1. Water, alcohols, or even the amine substrate can act as hydride sources, leading to reduction of the aryl halide.[12]2. Palladium black, a common decomposition product, can catalyze the reduction of the C-Br bond. |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition.2. Ligand Degradation. | 1. Use a pre-catalyst for more stable and sustained catalytic activity.2. Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen). | 1. The active Pd(0) species can be unstable and prone to aggregation into inactive palladium black.2. Phosphine ligands can be sensitive to oxidation, rendering them ineffective. |
Catalyst and Conditions Selection Guide
Given the lack of direct literature precedent for this compound, the following recommendations are based on successful systems for other challenging secondary alkyl halides.[2][10]
| Reaction Type | Recommended Catalyst System | Typical Conditions | Key Considerations |
| Suzuki-Miyaura Coupling | Pd Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃Ligand: SPhos, XPhos, or RuPhosBase: K₃PO₄ or Cs₂CO₃Solvent: Toluene or Dioxane/H₂O | Catalyst Loading: 1-5 mol% Pd, 2-10 mol% LigandTemperature: 80-110 °CTime: 12-24 h | The choice of base is critical and can significantly impact the reaction outcome. K₃PO₄ is often a good starting point for hindered couplings.[9] |
| Buchwald-Hartwig Amination | Pd Pre-catalyst: tBuBrettPhos Pd G3 or XPhos Pd G3Ligand: tBuBrettPhos or XPhosBase: NaOt-Bu or LHMDSSolvent: Toluene or THF | Catalyst Loading: 1-3 mol%Temperature: Room Temp to 100 °CTime: 4-24 h | Use of a weaker base like KOPh may be beneficial for substrates with sensitive functional groups.[13] The choice of ligand is highly dependent on the amine coupling partner.[14] |
| Negishi Coupling | Pd Pre-catalyst: Pd(OAc)₂Ligand: CPhos or SPhosSolvent: THF | Catalyst Loading: 1-2 mol% Pd, 2-4 mol% LigandTemperature: Room TemperatureTime: 12-18 h | The organozinc reagent should be freshly prepared or titrated. This method has shown excellent selectivity for the desired secondary alkyl product over the isomerized primary product.[2][3] |
Experimental Protocols (Suggested Starting Points)
Protocol 1: Suzuki-Miyaura Coupling of trans-1-Bromo-2-fluorocyclohexane with 4-Methoxyphenylboronic Acid
Materials:
-
trans-1-Bromo-2-fluorocyclohexane (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (powdered, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add 4-methoxyphenylboronic acid and trans-1-bromo-2-fluorocyclohexane.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at 100 °C for 18 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of trans-1-Bromo-2-fluorocyclohexane with Morpholine
Materials:
-
trans-1-Bromo-2-fluorocyclohexane (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add XPhos Pd G3, NaOt-Bu, and a stir bar to a vial.
-
Add trans-1-bromo-2-fluorocyclohexane and toluene.
-
Finally, add morpholine, seal the vial, and remove from the glovebox.
-
Stir the mixture at 80 °C for 12 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify by flash column chromatography.
Visualizing the Challenges and Solutions
dot digraph "Catalytic_Cycle_Challenges" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} .dot Caption: Competing pathways in the cross-coupling of this compound.
References
- 1. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 2. The rhodium riddle: computational insights into competitive β-hydride vs. β-fluoride elimination - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01495B [pubs.rsc.org]
- 3. The rhodium riddle: computational insights into competitive β-hydride vs. β-fluoride elimination - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Carbon–heteroatom bond formation catalysed by organometallic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. Kumada Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. escholarship.org [escholarship.org]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-2-fluorocyclohexane and 1-Chloro-2-fluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, understanding the subtle yet significant differences in the reactivity of halogenated organic compounds is paramount. This guide provides an in-depth comparison of 1-bromo-2-fluorocyclohexane and 1-chloro-2-fluorocyclohexane, focusing on the underlying principles that govern their chemical behavior and offering experimental frameworks for their differentiation.
Theoretical Framework: Unpacking the Factors Influencing Reactivity
The reactivity of these two molecules is a nuanced interplay of several key factors. While they share the same cyclohexane scaffold and a vicinal fluorine atom, the difference in the primary halogen—bromine versus chlorine—is the principal driver of their distinct chemical behaviors.
a. The Carbon-Halogen Bond and Leaving Group Ability
The most critical determinant of reactivity in nucleophilic substitution and elimination reactions is the ability of the halogen to depart as a halide ion, known as its "leaving group ability." This is directly related to the strength of the carbon-halogen (C-X) bond.
-
Bond Strength: The carbon-chlorine (C-Cl) bond is significantly stronger than the carbon-bromine (C-Br) bond. Average bond energies illustrate this difference, with the C-Cl bond enthalpy around 339 kJ/mol, compared to approximately 276 kJ/mol for the C-Br bond.[1][2] A weaker bond requires less energy to break, facilitating a faster reaction.[3][4]
-
Leaving Group Efficacy: A good leaving group is a species that can stabilize the negative charge it acquires upon departure. Generally, the best leaving groups are the conjugate bases of strong acids. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), the bromide ion (Br⁻) is a more stable base than the chloride ion (Cl⁻). Consequently, bromide is a superior leaving group.[5][6]
b. The Role of the Vicinal Fluorine: Inductive Effects vs. Neighboring Group Participation
The fluorine atom at the C-2 position exerts a powerful influence on the molecule's reactivity.
-
Inductive Effect: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the neighboring carbon atoms. This effect can decrease the nucleophilicity of the molecule and can destabilize the development of positive charge on the adjacent carbon (C-1) in a potential carbocation intermediate (as in an Sₙ1/E1 pathway).
-
Neighboring Group Participation (NGP): Under certain conditions, a lone pair of electrons on the fluorine atom can attack the adjacent carbon (C-1) from the backside as the primary halogen (Br or Cl) leaves, forming a cyclic fluoronium ion intermediate.[8][9] This phenomenon, also known as anchimeric assistance, can significantly accelerate reaction rates.[8][9] For NGP to occur, the participating group (F) and the leaving group (Br/Cl) typically need to be in an anti-periplanar conformation, which is readily achievable in a cyclohexane chair conformation when both groups are axial.[10][11] However, due to fluorine's high electronegativity, it is generally a poor neighboring group compared to elements like sulfur or even oxygen, as it is reluctant to share its electrons and bear a positive charge.[12]
The interplay between the strong -I effect and the potential for NGP makes predicting the exact influence of fluorine complex without experimental data.
Experimental Comparison: Protocols and Expected Outcomes
To empirically determine the relative reactivities, one can perform comparative kinetic studies under controlled conditions. Nucleophilic substitution and base-mediated elimination are two fundamental reaction classes suitable for this purpose.
A common method to compare the reactivity of haloalkanes is to measure the rate of halide precipitation upon reaction with silver nitrate in an ethanol/water solvent system (solvolysis).[13][14][15] The reaction proceeds via nucleophilic substitution, where the solvent (or water) acts as the nucleophile. The formation of the silver halide precipitate (AgBr or AgCl) provides a visual and quantifiable endpoint.[14][15]
Experimental Protocol:
-
Preparation: Prepare equimolar solutions (e.g., 0.1 M) of this compound and 1-chloro-2-fluorocyclohexane in ethanol. Prepare a 0.1 M solution of silver nitrate in an ethanol/water mixture. Ethanol is used as a co-solvent because haloalkanes have low solubility in purely aqueous solutions.[16]
-
Reaction Setup: In two separate, identical test tubes, place 2 mL of the this compound solution and 2 mL of the 1-chloro-2-fluorocyclohexane solution.
-
Initiation: Place the test tubes in a constant temperature water bath (e.g., 50 °C) to allow them to equilibrate. Simultaneously add 2 mL of the pre-heated silver nitrate solution to each test tube and start a timer.
-
Observation: Record the time it takes for a precipitate to appear in each tube. The cream-colored precipitate is AgBr, while the white precipitate is AgCl.[14]
-
Analysis: The reaction rate is inversely proportional to the time taken for the precipitate to form.
Illustrative Data Table: Expected Outcomes
| Compound | Leaving Group | Relative Bond Strength (C-X) | Expected Time to Precipitate | Relative Reactivity |
| This compound | Br⁻ | Weaker | Faster | Higher |
| 1-Chloro-2-fluorocyclohexane | Cl⁻ | Stronger | Slower | Lower |
Causality Behind Experimental Choices:
-
Solvent: An ethanol/water mixture provides a polar protic medium that can support the formation of ions (halide and silver ions) while also dissolving the organic substrate.
-
Temperature: Heating the reaction increases the kinetic energy of the molecules, ensuring the reaction proceeds at an observable rate. Maintaining a constant temperature is crucial for a fair comparison.
-
Reagent: Silver nitrate is used because silver halides are insoluble, providing a clear visual indication that the C-X bond has been broken and a halide ion has been formed.[14]
Elimination reactions, particularly the E2 mechanism, are highly sensitive to the nature of the leaving group and stereochemistry. The E2 reaction requires a strong base and an anti-periplanar arrangement of a proton and the leaving group.[10]
Experimental Workflow Diagram
References
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. reddit.com [reddit.com]
- 6. Leaving group - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. youtube.com [youtube.com]
- 14. chemrevise.org [chemrevise.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. issr.edu.kh [issr.edu.kh]
A Comparative Guide to the SN2 Reactivity of cis- and trans-1-Bromo-2-fluorocyclohexane
This guide provides an in-depth comparison of the bimolecular nucleophilic substitution (SN2) reactivity of cis- and trans-1-Bromo-2-fluorocyclohexane. Designed for researchers and professionals in organic synthesis and drug development, this document elucidates the critical interplay between stereochemistry, conformational dynamics, and reaction kinetics in cyclohexane systems. We will dissect the theoretical underpinnings of their reactivity, supported by established chemical principles, and propose a validated experimental workflow for empirical verification.
Section 1: Foundational Principles: The SN2 Reaction in Cyclohexane Systems
The SN2 reaction is a cornerstone of organic synthesis, involving a concerted, single-step mechanism where a nucleophile attacks an electrophilic carbon, displacing a leaving group.[1] In cyclohexane derivatives, the reaction's feasibility and rate are profoundly influenced by the rigid, three-dimensional chair conformation of the ring.
1.1 The Imperative of "Backside Attack"
The mechanism requires the nucleophile to approach the electrophilic carbon from the side opposite to the leaving group, a trajectory known as "backside attack".[2][3] This specific approach allows for the optimal overlap between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the carbon-leaving group bond's Lowest Unoccupied Molecular Orbital (LUMO), specifically the σ* antibonding orbital.[2]
1.2 The Conformational Prerequisite: Axial vs. Equatorial Leaving Groups
For a successful SN2 reaction on a cyclohexane ring, the leaving group must occupy an axial position.[2][4] When the leaving group is axial, the path for a 180° backside attack is sterically unobstructed.[4] Conversely, an equatorial leaving group is sterically shielded by the cyclohexane ring itself (specifically, by the axial hydrogens at C3 and C5), making the required linear transition state energetically prohibitive.[2][5] Therefore, the rate of an SN2 reaction is directly proportional to the equilibrium concentration of the conformer bearing the axial leaving group.
Figure 1: Orbital overlap and steric access for SN2 attack on axial vs. equatorial leaving groups.
Section 2: Conformational Analysis of the Isomers
The reactivity of each isomer is dictated by the energy required to adopt the "reactive" conformation where the bromine atom is axial. This energy is determined by the stability of the ground-state conformers.
2.1 trans-1-Bromo-2-fluorocyclohexane
The trans isomer exists as an equilibrium between two chair conformers: a diequatorial (e,e) form and a diaxial (a,a) form.[6]
-
Diequatorial (e,e) Conformer: This is the more stable ground state. Both the bulky bromine and the smaller fluorine atoms occupy equatorial positions, minimizing sterically unfavorable 1,3-diaxial interactions.[6][7]
-
Diaxial (a,a) Conformer: This is the less stable, but reactive , conformer. For the SN2 reaction to proceed, the molecule must adopt this conformation to place the bromine atom in an axial position. This conformer is highly destabilized by 1,3-diaxial interactions from both the bromine and fluorine atoms.
Figure 2: Conformational equilibrium of trans-1-Bromo-2-fluorocyclohexane.
2.2 cis-1-Bromo-2-fluorocyclohexane
The cis isomer exists as an equilibrium between two conformers of unequal energy: one with axial-Br/equatorial-F and another with equatorial-Br/axial-F.[7]
-
Equatorial-Br, Axial-F (e,a) Conformer: This is the more stable ground state. The larger bromine atom preferentially occupies the equatorial position to minimize steric strain, even though this forces the fluorine atom into an axial position.[8]
-
Axial-Br, Equatorial-F (a,e) Conformer: This is the less stable, but reactive , conformer. The energy penalty to adopt this conformation is primarily due to moving the large bromine atom into the sterically demanding axial position.
Figure 3: Conformational equilibrium of cis-1-Bromo-2-fluorocyclohexane.
Section 3: Comparative Reactivity Analysis
The overall rate of an SN2 reaction is a function of the concentration of the reactive conformer and its intrinsic reactivity.
3.1 The Energetic Barrier to Reaction
The primary determinant of reactivity between these two isomers is the energy difference (ΔG) between the most stable ground-state conformer and the required reactive conformer (with axial bromine).
-
For the trans isomer , the energetic cost is high. The molecule must flip from the very stable (e,e) conformer to the highly strained (a,a) conformer, forcing both halogens into unfavorable axial positions.
-
For the cis isomer , the energetic cost is significantly lower. The molecule flips from the stable (e-Br, a-F) conformer to the reactive (a-Br, e-F) conformer. While placing the bromine in an axial position is unfavorable, this is partially offset by moving the fluorine from an axial to a more favorable equatorial position.
Therefore, at equilibrium, the population of the reactive conformer will be substantially higher for the cis isomer than for the trans isomer.
3.2 Electronic Effects of the Fluorine Substituent
While conformational energetics are dominant, electronic effects from the adjacent fluorine atom must be considered.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect slightly increases the partial positive charge (electrophilicity) on the adjacent carbon bearing the bromine, which could modestly increase the intrinsic reactivity of both isomers.
-
Hyperconjugation: In the reactive trans-diaxial conformer, the C-F bond is anti-periplanar to the C-Br bond. This geometry could allow for hyperconjugative interaction between the σ C-F orbital and the σ* C-Br orbital. However, given fluorine's poor ability to donate electron density, this effect is likely negligible compared to the large steric destabilization of the diaxial arrangement.
3.3 Predicted Reactivity
Based on the analysis of the conformational energy barriers, the cis-1-Bromo-2-fluorocyclohexane isomer is predicted to undergo SN2 substitution significantly faster than the trans isomer. The lower energy penalty to achieve the reactive axial-bromo conformation results in a higher effective concentration of the reactive species, leading to a faster overall reaction rate.
| Feature | cis-1-Bromo-2-fluorocyclohexane | trans-1-Bromo-2-fluorocyclohexane |
| Most Stable Conformer | (eq-Br, ax-F) | diequatorial (e,e) |
| Reactive Conformer | (ax-Br, eq-F) | diaxial (a,a) |
| Energy Barrier to Reactive Conformer | Lower | Higher |
| Predicted Relative SN2 Rate | Faster | Slower |
| Table 1: Summary of factors influencing the SN2 reactivity of the isomers. |
Section 4: Experimental Design and Protocol
To empirically validate this theoretical prediction, a kinetics experiment can be designed. The following protocol outlines a robust method for comparing the reaction rates.
Objective: To determine the relative rates of reaction for cis- and trans-1-Bromo-2-fluorocyclohexane with sodium iodide in acetone.
Causality of Experimental Choices:
-
Reaction: The Finkelstein reaction (iodide for bromide exchange) is a classic SN2 process.[3]
-
Nucleophile: Sodium iodide provides a strong, non-basic nucleophile (I⁻).
-
Solvent: Acetone is a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the cation (Na⁺) but not the nucleophile, maximizing nucleophilic strength.[9]
-
Analysis: Gas Chromatography (GC) is chosen for its ability to separate and quantify the volatile reactant and product species over time.
Protocol:
-
Preparation:
-
Prepare 0.1 M stock solutions of cis-1-bromo-2-fluorocyclohexane, trans-1-bromo-2-fluorocyclohexane, and an internal standard (e.g., dodecane) in acetone.
-
Prepare a 0.2 M solution of sodium iodide in dry acetone.
-
Set up a temperature-controlled water bath at a constant temperature (e.g., 50 °C).
-
-
Reaction Execution (run in parallel for each isomer):
-
To a sealed reaction vial, add 5.0 mL of the 0.2 M sodium iodide solution.
-
Add 0.5 mL of the internal standard stock solution.
-
Place the vial in the water bath to equilibrate for 10 minutes.
-
To initiate the reaction (t=0), add 5.0 mL of the respective 0.1 M substrate stock solution and start the timer.
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 0.5 mL aliquot from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of cold deionized water and 1 mL of diethyl ether. Vortex thoroughly.
-
Allow the layers to separate and carefully transfer the top ether layer (containing the organic components) to a GC vial.
-
-
GC Analysis:
-
Analyze each sample by GC. The internal standard allows for accurate quantification of the decreasing concentration of the reactant (1-bromo-2-fluorocyclohexane) over time.
-
-
Data Interpretation:
-
Plot the natural logarithm of the reactant concentration [ln(Reactant)] versus time for each isomer.
-
For a second-order reaction (or pseudo-first-order with a large excess of nucleophile), the slope of this line will be equal to -k, where k is the rate constant.
-
Compare the calculated rate constants (k_cis vs. k_trans) to determine the relative reactivity.
-
Figure 4: Experimental workflow for kinetic analysis of SN2 reactions.
Section 5: Conclusion
The SN2 reactivity of substituted cyclohexanes is a classic illustration of stereoelectronic effects. A thorough conformational analysis predicts that cis-1-bromo-2-fluorocyclohexane will react faster than its trans isomer . This difference is not due to intrinsic electronic differences but rather the significantly lower energetic cost for the cis isomer to adopt the sterically necessary reactive conformation with an axial leaving group. While electronic effects from the fluorine substituent are present, they are secondary to the dominant conformational energy requirements. The provided experimental protocol offers a clear and reliable path to validating this fundamental principle of physical organic chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Chemistry — Conformational Analysis: Cycloalkane Chair Drawing and Interpretation - PASSchem [passchem.pressbooks.tru.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.com [brainly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Spectroscopic comparison of 1-Bromo-2-fluorocyclohexane diastereomers
An In-Depth Guide to the Spectroscopic Comparison of 1-Bromo-2-fluorocyclohexane Diastereomers
Introduction
In the realm of drug development and materials science, the precise control and verification of molecular stereochemistry are paramount. This compound, a halogenated aliphatic ring, serves as a valuable synthetic intermediate. It exists as two primary diastereomers: cis and trans. The spatial arrangement of the bromine and fluorine atoms profoundly influences the molecule's physical properties, reactivity, and biological interactions. Consequently, the unambiguous differentiation between these diastereomers is a critical step in any synthetic workflow.
This comprehensive guide provides a detailed spectroscopic comparison of cis- and trans-1-Bromo-2-fluorocyclohexane. We will delve into the foundational principles of conformational analysis and demonstrate how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a complementary and definitive toolkit for their structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply spectroscopic techniques to stereochemical assignments.
The Decisive Role of Conformational Analysis
The spectroscopic differences between the cis and trans diastereomers are not merely due to the connectivity of the atoms but are a direct consequence of their preferred three-dimensional shapes. Both isomers exist predominantly in rapidly interconverting chair conformations. The relative stability of these conformers, and thus the observed spectroscopic properties, is governed by the steric and electronic interactions of the axial and equatorial substituents.
-
trans-1-Bromo-2-fluorocyclohexane: This isomer can exist in two chair conformations: diequatorial (e,e) and diaxial (a,a). Due to the significant steric strain associated with placing substituents in the axial position (1,3-diaxial interactions), the diequatorial conformer is overwhelmingly more stable. Therefore, for practical purposes, the trans isomer is locked in the (e,e) conformation.[1][2]
-
cis-1-Bromo-2-fluorocyclohexane: In the cis isomer, one substituent must be axial and the other equatorial (a,e). The ring flip converts it to an alternative (e,a) conformation. These two conformations are in rapid equilibrium. The relative population of each depends on the steric A-values of bromine versus fluorine. Since bromine is sterically bulkier than fluorine, the conformer with the bromine atom in the more spacious equatorial position and fluorine in the axial position is generally favored.[1]
These conformational preferences are the key to interpreting the spectroscopic data that follows.
Figure 1: Conformational equilibria for the diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for differentiating these diastereomers, as it provides direct insight into the local electronic environment and spatial relationships of nuclei.
¹H NMR Spectroscopy
The key diagnostic signals in the ¹H NMR spectrum are those of the protons attached to the carbons bearing the halogens (H-1 and H-2).
-
Chemical Shift (δ): The protons H-1 (geminal to Br) and H-2 (geminal to F) will appear as complex multiplets in the downfield region of the spectrum (typically 3.5-5.0 ppm) due to the deshielding effect of the electronegative halogens. The precise chemical shift depends on whether the proton is in an axial or equatorial environment. Axial protons are generally more shielded (upfield shift) compared to their equatorial counterparts.
-
Coupling Constants (J): The most revealing parameter is the vicinal coupling constant between H-1 and H-2 (³J_H1H2). This value is dictated by the dihedral angle between these two protons, as described by the Karplus relationship.
-
Trans Isomer (e,e conformer): In the stable diequatorial conformation, both H-1 and H-2 are axial. The dihedral angle between them is approximately 180°. This anti-periplanar relationship results in a large coupling constant , typically in the range of 8-12 Hz .
-
Cis Isomer (a,e/e,a equilibrium): In either of the equilibrating chair forms, the relationship between H-1 and H-2 is axial-equatorial or equatorial-axial. The dihedral angle is approximately 60° (gauche). This results in a small coupling constant , typically 2-5 Hz .
-
This dramatic difference in the ³J_H1H2 coupling constant is the single most reliable method for assigning the stereochemistry.
¹⁹F NMR Spectroscopy
Given that fluorine has a spin-1/2 nucleus and 100% natural abundance, ¹⁹F NMR is an exceptionally sensitive and informative technique.[3][4][5]
-
Chemical Shift (δ): The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[6][7] The axial and equatorial fluorine atoms in the cis and trans isomers, respectively, will have distinct chemical shifts. The large chemical shift dispersion of ¹⁹F NMR (over 800 ppm) makes it easy to resolve these signals.[4]
-
Coupling: The ¹⁹F spectrum will show complex splitting due to coupling with neighboring protons (²J_HF and ³J_HF). Analyzing these coupling patterns can further confirm the assignment made from the ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information.
-
Chemical Shift (δ): The carbons directly attached to the halogens, C-1 (C-Br) and C-2 (C-F), will be shifted downfield. C-F bonds typically induce a larger downfield shift than C-Br bonds.
-
C-F Coupling: A significant advantage is the presence of carbon-fluorine coupling. The C-2 signal will be split into a doublet with a large one-bond coupling constant (¹J_CF ≈ 150-250 Hz). The C-1 and C-3 signals will also show smaller two-bond (²J_CF) and three-bond (³J_CF) couplings, providing further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of the carbon-halogen bonds but is less definitive for distinguishing between the diastereomers.
-
C-F Stretch: A strong absorption band is expected in the region of 1000-1100 cm⁻¹ , characteristic of a C-F single bond stretch.[8]
-
C-Br Stretch: A strong to medium absorption band will appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range.[8]
-
Fingerprint Region: While the primary stretching frequencies will be similar for both isomers, subtle differences in the complex vibrational modes within the fingerprint region (<1500 cm⁻¹) may exist. However, these are often difficult to interpret without reference spectra. The overall spectrum will also be dominated by strong C-H stretching (2850-2960 cm⁻¹) and bending (1440-1480 cm⁻¹) absorptions from the cyclohexane ring.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can offer clues about the structure through fragmentation patterns. The diastereomers are expected to have very similar, if not identical, mass spectra.
-
Molecular Ion Peak: The most characteristic feature will be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10][11] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units: one for [C₆H₁₀⁷⁹BrF]⁺ (m/z ≈ 180) and one for [C₆H₁₀⁸¹BrF]⁺ (m/z ≈ 182).[12][13]
-
Fragmentation: The primary fragmentation pathways will likely involve the loss of the halogen atoms. Key fragments would correspond to the loss of Br• (M-79/M-81), the loss of F• (M-19), and the subsequent loss of HBr (M-80/M-82) or HF (M-20). While the fragmentation pattern confirms the elemental composition, it is generally not sufficient to distinguish between the cis and trans isomers.
Summary of Spectroscopic Data
| Spectroscopic Technique | Key Feature | cis-1-Bromo-2-fluorocyclohexane | trans-1-Bromo-2-fluorocyclohexane |
| ¹H NMR | ³J_H1H2 Coupling | Small (2-5 Hz) (axial-equatorial) | Large (8-12 Hz) (axial-axial) |
| H-1, H-2 Chemical Shift | Time-averaged signal of (a,e) <=> (e,a) | Signal from stable (e,e) conformer | |
| ¹⁹F NMR | Chemical Shift | Distinct signal for axial/equatorial average | Distinct signal for equatorial fluorine |
| ¹³C NMR | C-F Coupling | Presence of ¹J_CF, ²J_CF, and ³J_CF | Presence of ¹J_CF, ²J_CF, and ³J_CF |
| IR Spectroscopy | C-Halogen Stretches | C-F (~1000-1100 cm⁻¹), C-Br (~500-650 cm⁻¹) | C-F (~1000-1100 cm⁻¹), C-Br (~500-650 cm⁻¹) |
| Mass Spectrometry | Molecular Ion | M+ and M+2 peaks (1:1 ratio) | M+ and M+2 peaks (1:1 ratio) |
Experimental Protocols
Synthesis: Bromofluorination of Cyclohexene
A common method for synthesizing these compounds involves the electrophilic addition of a "BrF" equivalent to cyclohexene.
Objective: To synthesize a mixture of cis- and trans-1-Bromo-2-fluorocyclohexane.
Reagents:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Hydrogen fluoride-pyridine (Olah's reagent) or triethylamine trihydrofluoride
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, dissolve cyclohexene in anhydrous DCM in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Slowly add the hydrogen fluoride source (e.g., Olah's reagent) to the stirred solution.
-
Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 2-3 hours after the addition is complete.
-
Quench the reaction by carefully pouring it into a stirred, saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of diastereomers, can be purified and separated by flash column chromatography on silica gel.
Figure 2: General workflow from synthesis to analysis.
Spectroscopic Analysis
Objective: To acquire NMR, IR, and MS data for the purified diastereomers.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
FTIR Spectrometer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
NMR Sample Preparation: Dissolve ~5-10 mg of each purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in separate NMR tubes.
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum for each sample. Ensure the spectral width covers the expected range (0-10 ppm). Process the data and carefully integrate the peaks and measure the coupling constants for the multiplets corresponding to H-1 and H-2.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
IR Spectroscopy: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) and acquire the IR spectrum from ~4000 to 400 cm⁻¹.
-
GC-MS Analysis: Prepare a dilute solution of each isomer in a volatile solvent (e.g., hexane or ethyl acetate). Inject a small volume (e.g., 1 µL) into the GC-MS. The GC will confirm the purity, and the MS will provide the mass spectrum for each isomer.
Conclusion
The differentiation of cis- and trans-1-Bromo-2-fluorocyclohexane is a quintessential exercise in stereochemical analysis. While IR and MS can confirm the chemical constitution, they fall short in distinguishing the diastereomers. NMR spectroscopy, however, provides an unequivocal solution. The magnitude of the vicinal ³J_H1H2 coupling constant, a direct reporter of the dihedral angle between these protons, serves as the definitive spectroscopic signature. A large coupling (8-12 Hz) confirms the trans isomer's diaxial proton arrangement, while a small coupling (2-5 Hz) indicates the gauche relationship present in the cis isomer. This multi-technique approach, grounded in a solid understanding of conformational analysis, represents a robust and self-validating system for structural assignment in modern chemical research.
References
- 1. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
Navigating Conformational Landscapes: A Comparative Guide to the Stability of 1-Bromo-2-fluorocyclohexane Chair Conformations
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the three-dimensional architecture of a molecule is paramount to its function. For cyclic systems like substituted cyclohexanes, this architecture is not static but exists as a dynamic equilibrium of chair conformations. Understanding the subtle energetic differences that favor one conformation over another is critical for predicting molecular interactions and designing novel chemical entities. This guide provides an in-depth comparison of the relative stabilities of the chair conformations of cis- and trans-1-Bromo-2-fluorocyclohexane, supported by established chemical principles and spectroscopic data from analogous systems.
The Dynamic Chair: Foundational Principles of Cyclohexane Conformation
The chair conformation of cyclohexane minimizes both angle strain (maintaining near-tetrahedral bond angles) and torsional strain (staggered C-H bonds), making it the most stable arrangement. Substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process known as ring-flipping, axial and equatorial positions interconvert.
The relative stability of these two chair conformers is governed by a delicate interplay of several factors:
-
Steric Hindrance (A-Values): Larger substituents generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial hydrogens. This preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers for a monosubstituted cyclohexane.[1][2]
-
Gauche Interactions: When two substituents on adjacent carbons have a dihedral angle of approximately 60°, they are in a gauche relationship, which can introduce steric strain.[3][4]
-
Dipole-Dipole Interactions: Polar bonds, such as C-F and C-Br, create molecular dipoles. The alignment of these dipoles in different conformations can lead to either stabilizing or destabilizing electrostatic interactions.
-
Stereoelectronic Effects: These arise from the interaction of orbitals, such as hyperconjugation. A key example in dihalocyclohexanes is the stabilizing interaction between the lone pair of one halogen and the antibonding orbital (σ*) of the carbon-halogen bond of the other.[1]
Comparative Stability Analysis: trans-1-Bromo-2-fluorocyclohexane
The trans isomer can exist as two distinct chair conformers in equilibrium: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).
Conformational equilibrium of trans-1-Bromo-2-fluorocyclohexane.
Key Insights:
Contrary to what steric considerations (A-values) alone might predict, studies on analogous trans-1,2-dihalocyclohexanes have shown a preference for the diaxial conformation, particularly in non-polar solvents.[1] This is attributed to a powerful stabilizing hyperconjugative effect. Specifically, there is an effective overlap between the lone pair orbitals of one halogen and the antibonding orbital (σ*) of the C-X bond of the adjacent halogen. This interaction is maximized in the diaxial arrangement where the C-Br and C-F bonds are anti-periplanar.
While the diaxial conformer benefits from this electronic stabilization, it also experiences destabilizing 1,3-diaxial steric interactions between the halogens and the axial hydrogens. The diequatorial conformer avoids these steric clashes but suffers from a destabilizing gauche interaction between the bromine and fluorine atoms.[5] The overall equilibrium position is a fine balance of these competing effects and is also influenced by the solvent polarity, with more polar solvents often favoring the conformer with the larger dipole moment.[1]
Comparative Stability Analysis: cis-1-Bromo-2-fluorocyclohexane
The cis isomer exists as a pair of enantiomeric chair conformers that rapidly interconvert via ring-flipping. In each conformer, one substituent is axial and the other is equatorial.
Conformational equilibrium of cis-1-Bromo-2-fluorocyclohexane.
Key Insights:
For cis-1,2-disubstituted cyclohexanes, the two chair-flipped conformers are not energetically equivalent. The relative stability is primarily determined by which substituent occupies the sterically demanding axial position. This can be predicted by comparing the A-values of the substituents.
| Substituent | A-Value (kcal/mol) |
| Fluorine (F) | ~0.25 |
| Bromine (Br) | ~0.43-0.55 |
The A-value for bromine is larger than that for fluorine, indicating that bromine is sterically bulkier.[1] Consequently, the conformer with the bromine atom in the equatorial position and the fluorine atom in the axial position will be more stable.[6][7] This arrangement minimizes the more significant 1,3-diaxial interactions that would occur if the larger bromine atom were in the axial position. Dipole-dipole interactions also play a role, and the preferred conformation will be the one that minimizes repulsive interactions between the C-Br and C-F bond dipoles.
Experimental Protocol: Determination of Conformational Equilibrium by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformational equilibrium of substituted cyclohexanes in solution. The key parameter is the vicinal coupling constant (³J) between adjacent protons, which is dependent on the dihedral angle between them, as described by the Karplus equation.
Objective: To determine the relative populations of the two chair conformers of trans-1-bromo-2-fluorocyclohexane in a given solvent.
Methodology:
-
Sample Preparation:
-
Dissolve a known concentration of trans-1-bromo-2-fluorocyclohexane in a deuterated solvent (e.g., CDCl₃ for a non-polar environment, or DMSO-d₆ for a polar environment).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
-
¹H NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Spectral Analysis:
-
Identify the signals corresponding to the protons on the carbons bearing the bromine and fluorine atoms (H-1 and H-2). These signals will likely be complex multiplets due to coupling with each other and with adjacent methylene protons.
-
Carefully measure the coupling constants for these protons. The observed coupling constant (J_obs) is a weighted average of the coupling constants for the individual conformers:
J_obs = N_aa * J_aa + N_ee * J_ee
where N_aa and N_ee are the mole fractions of the diaxial and diequatorial conformers, respectively, and J_aa and J_ee are the coupling constants for the anti-periplanar (diaxial) and gauche (diequatorial) arrangements of H-1 and H-2.
-
-
Application of the Karplus Equation:
-
The Karplus equation relates the vicinal coupling constant to the dihedral angle (θ):
J = A cos²θ + B cosθ + C
where A, B, and C are empirically derived parameters.
-
For the diaxial conformer, the dihedral angle between H-1 and H-2 is approximately 180°, leading to a large J_aa (typically 8-13 Hz).
-
For the diequatorial conformer, the dihedral angle is approximately 60°, resulting in a small J_ee (typically 2-5 Hz).
-
-
Calculation of Conformational Equilibrium:
-
Using the relationships N_aa + N_ee = 1 and the measured J_obs, solve for the mole fractions of the two conformers.
-
The free energy difference (ΔG°) between the conformers can then be calculated using the equation:
ΔG° = -RT ln(K_eq)
where K_eq = N_aa / N_ee, R is the gas constant, and T is the temperature in Kelvin.
-
Causality Behind Experimental Choices:
-
Choice of Solvent: The conformational equilibrium of dihalocyclohexanes can be solvent-dependent.[1] Running the experiment in solvents of different polarities can provide insights into the role of dipole-dipole interactions.
-
Temperature Control: The conformational equilibrium is temperature-dependent. Maintaining a constant and known temperature is crucial for accurate ΔG° calculations. Variable temperature NMR studies can also be performed to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.
References
- 1. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 3. Solved 1. Draw cis-1-bromo-2-fluorocyclohexane: a. as a | Chegg.com [chegg.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Gauche effect - Wikipedia [en.wikipedia.org]
- 6. Stable conformer of cis1bromo2chlorocyclohexane class 11 chemistry CBSE [vedantu.com]
- 7. homework.study.com [homework.study.com]
A Researcher's Guide to Computationally Elucidating Reaction Mechanisms: The Case of 1-Bromo-2-fluorocyclohexane
This guide provides a comprehensive comparison of computational methodologies for analyzing the competing bimolecular substitution (SN2) and elimination (E2) reaction mechanisms of 1-Bromo-2-fluorocyclohexane. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to explain the causal reasoning behind computational choices, ensuring a self-validating and robust analytical framework.
Introduction: The Challenge of Predicting Reactivity in Halogenated Cyclohexanes
This compound presents a classic case study in physical organic chemistry, where subtle conformational and stereoelectronic factors dictate the outcome of a reaction. The competition between SN2 and E2 pathways is governed by a complex interplay of factors including the stereochemistry of the substrate (cis vs. trans), the nature of the attacking base/nucleophile, and the solvent environment.[1][2] Experimental determination of transition states and reaction pathways can be challenging, particularly for unstable intermediates.[3] Computational chemistry offers a powerful alternative, providing detailed insights into reaction pathways, energy profiles, and molecular interactions with high accuracy.[3][4][5]
This guide will compare and contrast different computational approaches, primarily focusing on Density Functional Theory (DFT), to provide a clear workflow for predicting the kinetic and thermodynamic favorability of the SN2 and E2 reactions for this substrate.
Theoretical Foundations: Stereochemistry is Everything
To computationally model the reactivity of this compound, one must first appreciate the rigid conformational constraints of the cyclohexane ring.
The E2 Mechanism's Strict Requirement
The E2 reaction is a concerted process that requires a specific geometric arrangement: the β-hydrogen and the leaving group must be in an anti-periplanar (180°) alignment.[6] In a cyclohexane chair conformation, this translates to a strict requirement for both the hydrogen and the leaving group to be in axial positions on adjacent carbons (a trans-diaxial arrangement).[7][8][9] An equatorial leaving group, or an equatorial β-hydrogen, cannot undergo an E2 reaction.[9] This stereoelectronic constraint can override Zaitsev's rule, which predicts the formation of the more substituted alkene.[7][10]
The SN2 Mechanism: A Backside Attack
The SN2 reaction involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack").[11][12] This process leads to an inversion of stereochemistry at the carbon center, often called a Walden inversion.[11][12] Steric hindrance plays a major role; bulky groups on the substrate can block the nucleophile's approach, slowing or preventing the SN2 reaction.[11][13]
Conformational Analysis of this compound
The relative stability of the different chair conformers of the cis and trans isomers is the starting point for any analysis. Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to minimize steric strain from 1,3-diaxial interactions.[14] For trans-1-bromo-2-fluorocyclohexane, two chair conformers exist: one with both halogens axial (diaxial) and one with both equatorial (diequatorial). The diequatorial conformer is significantly more stable.[15] For an E2 reaction to occur from the trans isomer, the molecule must first adopt the higher-energy diaxial conformation.
Computational Methodologies: A Comparison of Tools
The choice of computational method is a trade-off between accuracy and computational cost. For reaction mechanisms, the goal is to accurately calculate the energy barrier (activation energy) for each pathway.
| Methodology | Description | Pros | Cons | Typical Application |
| Density Functional Theory (DFT) | A quantum mechanical method that models electron correlation by using a functional of the electron density.[3][16] | Excellent balance of computational cost and accuracy.[16] | Accuracy is dependent on the choice of the functional. Some functionals struggle with dispersion forces. | Workhorse for geometry optimizations, frequency calculations, and transition state searches in organic chemistry.[17] |
| Ab Initio (MP2, CCSD(T)) | "From the beginning" methods that solve the Schrödinger equation without empirical parameters.[16] | High accuracy, considered the "gold standard" (especially CCSD(T)). | Very computationally expensive, often impractical for larger molecules or extensive searches. | Benchmarking results from DFT; high-accuracy single-point energy calculations on DFT-optimized geometries. |
| Semi-Empirical Methods | Uses a simplified form of the Schrödinger equation with parameters derived from experimental data. | Extremely fast. | Lower accuracy, may not be reliable for transition states. | Initial conformational searches and generating starting geometries for higher-level methods. |
For the analysis of this compound, DFT is the most practical and widely used approach . We will compare two common functionals:
-
B3LYP: A popular hybrid functional that often provides good results for organic molecules.
-
M06-2X: A meta-hybrid GGA functional known for its good performance with main-group thermochemistry and kinetics.
The basis set , a set of mathematical functions used to build molecular orbitals, is equally critical.[18][19][20] For molecules containing halogens, polarized and diffuse functions are essential for accuracy.[21]
-
Pople-style (e.g., 6-31+G(d,p)) : A good starting point, providing a balance of speed and accuracy.[22]
-
Correlation-Consistent (e.g., cc-pVTZ) : Designed to systematically converge towards the complete basis set limit, offering higher accuracy at a greater computational cost.
A Self-Validating Computational Protocol
This protocol outlines the necessary steps to computationally determine the preferred reaction pathway. The inclusion of an Intrinsic Reaction Coordinate (IRC) calculation serves as a self-validation step, ensuring the identified transition state correctly connects the desired reactants and products.
Step-by-Step Methodology
-
Reactant Optimization & Conformational Analysis:
-
Construct the initial 3D structures for both cis and trans isomers of this compound.
-
Perform a full geometry optimization and frequency calculation for all stable chair conformers (e.g., diaxial and diequatorial for the trans isomer) using your chosen DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).
-
Confirm that all optimized structures have zero imaginary frequencies, indicating they are true energy minima.
-
Calculate the relative Gibbs free energies to identify the most stable conformer for each isomer.
-
-
Transition State (TS) Search:
-
For the E2 pathway, start with the diaxial conformer. For the SN2 pathway, position the nucleophile (e.g., hydroxide ion) for a backside attack on the C-Br bond.
-
Perform a transition state search (e.g., using methods like QST2/QST3 or Berny optimization with Opt=TS). This is often the most challenging step.
-
The goal is to locate a first-order saddle point on the potential energy surface.
-
-
Transition State Validation: Frequency & IRC Calculations:
-
Perform a frequency calculation on the optimized TS structure. A true transition state must have exactly one imaginary frequency .
-
The vibrational mode of this imaginary frequency should correspond to the expected reaction coordinate (e.g., the simultaneous breaking of the C-H and C-Br bonds and formation of the C=C double bond for the E2 reaction).
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS structure. This calculation maps the reaction path downhill from the transition state. A successful IRC calculation will show the path leading to the correct reactants in one direction and the correct products in the other, definitively validating the transition state.
-
-
Product Optimization:
-
Optimize the geometries of the expected products (e.g., 1-fluorocyclohexene for the E2 pathway and 2-fluoro-cyclohexanol for the SN2 pathway).
-
Confirm they are energy minima by ensuring they have zero imaginary frequencies.
-
-
Solvent Effects:
-
Re-run the optimization and frequency calculations for all stationary points (reactants, TS, products) incorporating a solvent model, such as the Polarizable Continuum Model (PCM). The choice of solvent (e.g., ethanol, a polar protic solvent, or DMSO, a polar aprotic solvent) will significantly impact the results.[23][24] Polar protic solvents are known to stabilize ions, which can favor SN1/E1 pathways but can also cage nucleophiles, affecting SN2 rates.[23][25]
-
-
Energy Profile Construction:
-
Calculate the Gibbs free energy of activation (ΔG‡ = GTS - GReactants) and the overall Gibbs free energy of reaction (ΔGrxn = GProducts - GReactants) for both the SN2 and E2 pathways.
-
The pathway with the lower ΔG‡ is the kinetically favored pathway and will be the major reaction channel.
-
Visualizing the Process
Diagrams are essential for conceptualizing complex reaction pathways and computational workflows.
References
- 1. SN2 versus E2 Competition of F– and PH2– Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. grnjournal.us [grnjournal.us]
- 4. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 11.9 The E2 Reaction and Cyclohexane Conformation - Organic Chemistry | OpenStax [openstax.org]
- 10. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. brainly.com [brainly.com]
- 15. Solved draw the two conformations of | Chegg.com [chegg.com]
- 16. esports.bluefield.edu - Computational Chemistry Methods [esports.bluefield.edu]
- 17. mdpi.com [mdpi.com]
- 18. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. gaussian.com [gaussian.com]
- 23. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 24. youtube.com [youtube.com]
- 25. chem.libretexts.org [chem.libretexts.org]
A Comparative Study of Elimination Reactions in Halocyclohexanes: A Guide for Researchers
This guide provides an in-depth comparative analysis of E1 and E2 elimination reactions in halocyclohexane systems. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of textbook principles to offer a practical, data-supported examination of the factors governing these critical transformations. We will explore the nuanced interplay of stereochemistry, reagent selection, and substrate conformation that dictates reaction pathways and product distributions, providing you with the insights necessary to predict and control outcomes in your own synthetic endeavors.
Foundational Principles: The Conformational Imperative of the Cyclohexane Ring
Elimination reactions in substituted cyclohexanes are fundamentally governed by the conformational constraints of the chair form. The stereochemical requirements of the transition states for E1 and E2 reactions, when superimposed on the cyclohexane scaffold, lead to predictable and often dramatic differences in reactivity and regioselectivity.
The E2 Reaction: A Stereospecific Concerted Process
The bimolecular elimination (E2) reaction is a concerted, single-step process where a base abstracts a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously.[1] This mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar arrangement, meaning they are in the same plane and oriented at a 180° dihedral angle to one another.[2]
In a cyclohexane ring, this anti-periplanar geometry can only be achieved when both the β-hydrogen and the leaving group occupy axial positions. This is often referred to as a trans-diaxial arrangement.[2] An equatorial leaving group cannot undergo a standard E2 elimination because the adjacent hydrogens (both axial and equatorial) are not anti-periplanar to it.[3]
This conformational requirement is the single most important factor controlling E2 reactions in cyclohexanes and frequently overrides Zaitsev's rule, which predicts the formation of the more substituted alkene.[2]
The E1 Reaction: A Stepwise Process via a Carbocation Intermediate
In contrast to the E2 pathway, the unimolecular elimination (E1) reaction is a two-step process.[4] The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate.[3] In the second step, a weak base abstracts a proton from a β-carbon, leading to the formation of the alkene.
Because the leaving group is gone before the proton is removed, there is no strict stereochemical requirement for an anti-periplanar arrangement in the starting material.[4] The carbocation intermediate is planar at the positively charged carbon, and any adjacent β-hydrogen can be removed. E1 reactions, therefore, are primarily governed by the formation of the most stable alkene product (Zaitsev's rule) and are prone to carbocation rearrangements.[4]
Comparative Analysis: Factors Influencing Reaction Outcomes
The choice between E1 and E2 pathways, and the resulting product distribution, is a delicate balance of several factors. Here, we compare these factors with supporting experimental data.
The Role of the Base: Strength and Steric Hindrance
The nature of the base is a primary determinant of the reaction mechanism.
-
Strong Bases (e.g., NaOEt, KOtBu): High concentrations of strong bases favor the bimolecular E2 mechanism, as the rate of this reaction is dependent on the concentration of both the substrate and the base.[5]
-
Weak Bases (e.g., H₂O, EtOH): Weak bases favor the E1 mechanism because they are not strong enough to abstract a proton in a concerted fashion. They must wait for the formation of a carbocation intermediate.[5]
The steric bulk of the base is critical for regioselectivity in E2 reactions:
-
Unhindered Bases (e.g., Sodium Ethoxide, NaOEt): These smaller bases can access more sterically hindered β-hydrogens, leading to the formation of the more substituted, thermodynamically more stable Zaitsev product .
-
Bulky Bases (e.g., Potassium tert-Butoxide, KOtBu): These sterically demanding bases preferentially abstract the most accessible (least sterically hindered) β-hydrogen, resulting in the formation of the less substituted Hofmann product .[6]
| Substrate | Base | Solvent | Zaitsev Product (%) | Hofmann Product (%) | Reference |
| 2-Bromobutane | KOEt | EtOH | 70 | 30 | [6] |
| 2-Bromobutane | KOtBu | t-BuOH | 47 | 53 | [6] |
| 2-Bromo-2-methylbutane | KOEt | EtOH | 70 | 30 | [6] |
| 2-Bromo-2-methylbutane | KOtBu | t-BuOH | 28 | 72 | [6] |
Table 1: Effect of base size on product distribution in E2 reactions.
Substrate Stereochemistry: The Decisive Factor in E2 Reactions
The stereochemistry of the halocyclohexane has a profound impact on the rate and outcome of E2 eliminations. The classic example is the comparison between menthyl chloride and neomenthyl chloride.
-
Neomenthyl chloride: In its most stable conformation, the large isopropyl group is equatorial, which forces the chlorine atom into an axial position. This conformation is perfectly primed for E2 elimination, as there are two different axial β-hydrogens available for abstraction. Reaction with sodium ethoxide proceeds rapidly to give a mixture of the Zaitsev product (3-menthene) and the Hofmann product (2-menthene), with the more stable Zaitsev product predominating.
-
Menthyl chloride: In its most stable conformation, all substituents (isopropyl, methyl, and chlorine) are in the equatorial position. Since the chlorine is not axial, this conformer is unreactive in an E2 reaction. For the reaction to proceed, the ring must flip to a much less stable conformation where all three groups are axial. In this reactive conformation, there is only one available axial β-hydrogen, which leads exclusively to the formation of the Hofmann product (2-menthene). This reaction is significantly slower than that of neomenthyl chloride due to the low concentration of the reactive conformer.
| Substrate | Base/Solvent | Relative Rate | Product(s) | Product Ratio | Reference(s) |
| Neomenthyl Chloride | NaOEt / EtOH | ~200 | 3-Menthene & 2-Menthene | ~78% : 22% | [7] |
| Menthyl Chloride | NaOEt / EtOH | 1 | 2-Menthene | 100% | [7] |
Table 2: Comparison of E2 elimination in neomenthyl and menthyl chloride.
Conformationally Locked Systems: A Clear Case for E1 vs. E2
The use of a tert-butyl group can effectively "lock" the cyclohexane ring in a single chair conformation, as the energetic penalty for placing this bulky group in an axial position is prohibitively high. This provides an excellent system for comparing E1 and E2 pathways.
-
cis-4-tert-Butylcyclohexyl Tosylate: The tert-butyl group occupies the equatorial position, forcing the tosylate leaving group into the axial position. This molecule has axial β-hydrogens and readily undergoes a fast E2 reaction with a strong base like ethoxide.[8]
-
trans-4-tert-Butylcyclohexyl Tosylate: The tert-butyl group is equatorial, which locks the tosylate leaving group in the equatorial position. Since there is no axial leaving group, a standard E2 reaction is not possible. When treated with a weak base/nucleophile like ethanol, this substrate undergoes a slow E1 reaction via a carbocation intermediate.[8]
Experimental Protocols
The following protocols are provided as representative examples for conducting E2 and E1 elimination reactions.
Protocol for E2 Elimination: Dehydrobromination of Bromocyclohexane with Potassium Hydroxide
This protocol describes the E2 elimination of bromocyclohexane using a strong, unhindered base to yield cyclohexene.
Materials:
-
Bromocyclohexane
-
Potassium hydroxide (KOH)
-
95% Ethanol
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
To a 50 mL round-bottom flask, add 5 g of potassium hydroxide, 5 mL of bromocyclohexane, 10 mL of 95% ethanol, and a boiling chip.
-
Swirl the flask until the majority of the potassium hydroxide has dissolved.
-
Assemble a reflux apparatus and heat the mixture to reflux using a heating mantle for 45 minutes.
-
After the reflux period, cool the flask to room temperature.
-
Add 12 mL of water to the flask, swirl, and transfer the contents to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with two portions of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the dried liquid to isolate the cyclohexene product.
-
Characterize the product using appropriate analytical techniques (e.g., GC-MS, NMR).
Protocol for E1 Elimination: Solvolysis of tert-Butylcyclohexyl Halide in Ethanol
This protocol outlines a general procedure for an E1 reaction, where a tertiary halocyclohexane undergoes solvolysis in a protic solvent.
Materials:
-
1-Bromo-1-methylcyclohexane (or other tertiary halocyclohexane)
-
Anhydrous Ethanol
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Place 5.0 g of 1-bromo-1-methylcyclohexane and a stir bar into a 50 mL round-bottom flask.
-
Add 25 mL of anhydrous ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux with stirring. The reaction progress can be monitored by TLC or GC.
-
After the reaction is complete (typically several hours, depending on the substrate), cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of water in a separatory funnel.
-
Extract the aqueous mixture with two 25 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Analyze the product mixture (1-methylcyclohexene and methylenecyclohexane) by GC or ¹H NMR to determine the product ratio.
Conclusion
The elimination reactions of halocyclohexanes are a powerful illustration of how stereoelectronic effects and reaction conditions dictate chemical outcomes. The rigid anti-periplanar requirement for the E2 reaction makes it a highly stereospecific process, where the conformation of the substrate is paramount. In contrast, the E1 reaction, proceeding through a planar carbocation, is governed by thermodynamic stability, typically favoring the Zaitsev product.
By carefully selecting the substrate stereochemistry, the base strength and size, and the solvent, researchers can exert a high degree of control over these reactions. A thorough understanding of the principles and data presented in this guide will enable the strategic design of synthetic routes and the rationalization of unexpected results, ultimately accelerating research and development in the chemical sciences.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 8.2 E1 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Br (CH3)3 CO K Major Product | Filo [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Validating the Structure of 1-Bromo-2-fluorocyclohexane Synthesis Products
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of synthetic products is paramount. The introduction of halogen atoms, particularly fluorine, into cyclic scaffolds like cyclohexane is a common strategy to modulate the physicochemical and pharmacological properties of molecules. This guide provides an in-depth technical comparison and validation workflow for the products of 1-Bromo-2-fluorocyclohexane synthesis, a versatile building block in modern organic chemistry.[1][2]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that every step is part of a self-validating system. We will explore the primary synthetic route, compare it with viable alternatives, and provide detailed methodologies for unambiguous structural confirmation of the resulting cis and trans isomers using a suite of spectroscopic techniques.
I. Synthesis of this compound: An Overview of Electrophilic Addition
The most common and efficient method for synthesizing this compound is the electrophilic addition of a bromine and a fluorine source across the double bond of cyclohexene. This reaction is a cornerstone of halofunctionalization chemistry.
A. The Prevailing Mechanism: Anti-Addition and Stereochemical Outcomes
The reaction proceeds through a bromonium ion intermediate. The π-electrons of the cyclohexene double bond attack an electrophilic bromine source, forming a cyclic bromonium ion. This intermediate shields one face of the cyclohexane ring. The fluoride ion then attacks one of the carbons of the bromonium ion from the opposite face in an SN2-like manner. This "anti-addition" mechanism dictates that the bromine and fluorine atoms are introduced on opposite sides of the cyclohexane ring, leading predominantly to the trans-1-Bromo-2-fluorocyclohexane isomer.
Diagram of the Synthesis Workflow
Caption: Synthesis of trans-1-Bromo-2-fluorocyclohexane.
B. Comparison of Common Bromofluorinating Reagents
The choice of reagents is critical for optimizing the yield and selectivity of the bromofluorination reaction. Below is a comparison of two common systems.
| Reagent System | Description | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) and Hydrogen Fluoride-Pyridine (Olah's Reagent) | NBS serves as the electrophilic bromine source, while the hydrogen fluoride-pyridine complex provides a nucleophilic fluoride source that is easier to handle than anhydrous HF. | High yields of the trans product are typically observed. The reagents are commercially available and relatively easy to handle in a standard laboratory setting. | Hydrogen fluoride-pyridine is corrosive and requires careful handling in a fume hood with appropriate personal protective equipment. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) and Silicon Tetrafluoride (SiF₄) | DBDMH acts as the bromine source, and SiF₄ can be used as a source of fluoride. | This system can also provide good yields of the bromofluorinated product. | SiF₄ is a toxic gas and requires specialized equipment for handling. |
For the purpose of this guide, we will focus on the more common and accessible NBS and Olah's reagent system.
II. Experimental Protocols
A. Synthesis of trans-1-Bromo-2-fluorocyclohexane
Objective: To synthesize trans-1-Bromo-2-fluorocyclohexane from cyclohexene via electrophilic bromofluorination.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Hydrogen fluoride-pyridine (70% HF) (Olah's Reagent)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a fume hood, dissolve cyclohexene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 eq) to the cooled solution while stirring.
-
From a dropping funnel, add hydrogen fluoride-pyridine (1.5 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield this compound, which is expected to be predominantly the trans isomer.
B. Spectroscopic Validation Protocols
The following are detailed protocols for the acquisition of spectroscopic data to validate the structure of the synthesized product.
Objective: To determine the purity of the sample and obtain the mass spectrum for comparison with known data.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into the GC. A typical temperature program would be: initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Detection: The mass spectrometer should be set to scan a mass range of m/z 40-250.
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the connectivity and stereochemistry of the product.
Instrumentation:
-
NMR spectrometer (300 MHz or higher is recommended).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.
Objective: To identify characteristic functional group vibrations.
Instrumentation:
-
Fourier-transform infrared (FTIR) spectrometer, preferably with an attenuated total reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum over a range of 4000-600 cm⁻¹.
-
Data Processing: Perform a background correction using the spectrum of the clean ATR crystal.
III. Data Analysis and Structural Validation: A Comparative Approach
The key to validating the synthesis of this compound lies in the detailed analysis of the spectroscopic data and, crucially, in distinguishing the desired trans isomer from the potential cis byproduct.
Diagram of the Validation Workflow
Caption: Spectroscopic validation workflow.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the first line of analysis to assess the purity of the distilled product and confirm its molecular weight.
-
Purity: A single major peak in the gas chromatogram indicates a high degree of purity. The presence of minor peaks could suggest impurities or the presence of the cis isomer.
-
Molecular Weight Confirmation: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular formula C₆H₁₀BrF (molecular weight: ~181.05 g/mol ).[3][4] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity will be observed at m/z corresponding to [C₆H₁₀⁸¹BrF]⁺.
-
Fragmentation Pattern: The fragmentation pattern provides further structural confirmation. Key fragments for both cis and trans isomers of this compound typically include:
-
m/z 101: Loss of a bromine radical ([M-Br]⁺).
-
m/z 81: A common fragment for cyclohexyl systems.[3]
-
Table 1: Comparison of Expected GC-MS Data
| Feature | cis-1-Bromo-2-fluorocyclohexane | trans-1-Bromo-2-fluorocyclohexane |
| Molecular Ion (M⁺) | m/z ~180/182 (1:1 ratio) | m/z ~180/182 (1:1 ratio) |
| Key Fragments | m/z 101 ([M-Br]⁺), 81 (C₆H₉⁺)[3] | m/z 101 ([M-Br]⁺), 81 (C₆H₉⁺) |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry
NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers. The rigid chair conformation of the cyclohexane ring leads to distinct chemical shifts and coupling constants for axial and equatorial protons.
In the more stable chair conformation of trans-1-bromo-2-fluorocyclohexane, both the bromine and fluorine atoms can occupy equatorial positions. This leaves the protons on C1 (attached to Br) and C2 (attached to F) in axial positions.
-
Chemical Shifts: Axial protons are generally more shielded and appear at a lower chemical shift (further upfield) compared to their equatorial counterparts.
-
Coupling Constants: The key diagnostic feature is the vicinal coupling constant (³J) between the protons on C1 and C2. The dihedral angle between two axial protons is approximately 180°, leading to a large coupling constant (³Jax-ax ≈ 8-13 Hz). In the cis isomer, one substituent must be axial and the other equatorial. This results in axial-equatorial (³Jax-eq ≈ 2-5 Hz) and equatorial-equatorial (³Jeq-eq ≈ 2-5 Hz) couplings, which are significantly smaller.
The chemical shifts of the carbon atoms are also sensitive to the stereochemistry.
-
γ-Gauche Effect: An axial substituent will cause a shielding (upfield shift) of the γ-carbons (carbons at position 3 and 5 relative to the substituent). In the cis isomer, one of the halogens will be axial, leading to a more shielded C3 and C5 compared to the trans isomer where both halogens are equatorial.
¹⁹F NMR provides a direct probe of the fluorine environment.
-
Chemical Shift: The chemical shift of the fluorine atom will differ between the cis and trans isomers due to the different steric and electronic environments of the axial versus equatorial positions. Generally, an axial fluorine is more shielded and will appear at a different chemical shift than an equatorial fluorine.
Table 2: Comparison of Expected NMR Spectral Data
| Parameter | cis-1-Bromo-2-fluorocyclohexane (ax/eq or eq/ax) | trans-1-Bromo-2-fluorocyclohexane (eq/eq) |
| ¹H NMR: H-1/H-2 Coupling (³JH,H) | Small (2-5 Hz) | Large (8-13 Hz) |
| ¹³C NMR: γ-gauche effect | Upfield shift for C3 and C5 due to one axial halogen | Less pronounced γ-gauche effect |
| ¹⁹F NMR: Chemical Shift | Distinct chemical shift for the axial or equatorial fluorine | Distinct chemical shift for the equatorial fluorine |
C. Infrared (IR) Spectroscopy
While not as definitive as NMR for stereoisomer differentiation, IR spectroscopy is useful for confirming the presence of the C-Br and C-F bonds.
-
C-F Stretch: A strong absorption band is expected in the region of 1100-1000 cm⁻¹.
-
C-Br Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 650-550 cm⁻¹.
-
Fingerprint Region: The overall pattern of absorptions in the fingerprint region (< 1500 cm⁻¹) is unique for each isomer and can be used for identification by comparison with a known spectrum.
Table 3: Comparison of Expected IR Absorption Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Isomer Differentiation |
| C-H Stretch (sp³) | 2950-2850 | Present in both isomers |
| C-F Stretch | 1100-1000 | The exact position may differ slightly between isomers |
| C-Br Stretch | 650-550 | The exact position may differ slightly between isomers |
| Fingerprint Region | < 1500 | Unique pattern for each isomer |
IV. Conclusion
The synthesis of this compound via electrophilic addition to cyclohexene is a reliable method that predominantly yields the trans isomer due to the anti-addition mechanism. However, rigorous structural validation is essential to confirm the identity and stereochemistry of the product. A multi-technique spectroscopic approach is the most robust strategy.
GC-MS provides crucial information on purity and molecular weight. IR spectroscopy confirms the presence of the key functional groups. Ultimately, NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is the definitive tool for distinguishing between the cis and trans isomers, with the vicinal proton-proton coupling constants in the ¹H NMR spectrum serving as the most unambiguous diagnostic feature. By employing this comprehensive validation workflow, researchers can proceed with confidence in the structural integrity of their synthesized this compound.
V. References
-
PubChem. cis-1-Bromo-2-fluorocyclohexane. National Center for Biotechnology Information. --INVALID-LINK--
-
PubChem. trans-1-Bromo-2-fluorocyclohexane. National Center for Biotechnology Information. --INVALID-LINK--
-
TCI America. This compound 96.0+%. Fisher Scientific. --INVALID-LINK--
-
Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. --INVALID-LINK--
-
BenchChem. An In-depth Technical Guide to the Infrared Spectrum of 1-bromo-4-(propan-2-yl)cyclohexane. --INVALID-LINK--
-
The Royal Society of Chemistry. Supporting Information. --INVALID-LINK--
-
LookChem. trans-1-Bromo-2-Fluorocyclohexane. --INVALID-LINK--
-
PubChem. Cyclohexane, 1-bromo-2-fluoro-, trans-. National Center for Biotechnology Information. --INVALID-LINK--
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. --INVALID-LINK--
-
National Institute of Standards and Technology. Cyclohexane, bromo-. NIST Chemistry WebBook. --INVALID-LINK--
-
National Institute of Standards and Technology. Cyclohexane, 1-bromo-2-fluoro-, cis-. NIST Chemistry WebBook. --INVALID-LINK--
References
- 1. This compound | C6H10BrF | CID 140195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. Cyclohexane, 1-bromo-2-fluoro-, cis- | C6H10BrF | CID 21122263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-1-Bromo-2-Fluorocyclohexane | C6H10BrF | CID 3084980 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fluorination of Cyclohexane Rings: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern chemical synthesis. The unique properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making the fluorinated cyclohexane motif a highly sought-after component in pharmaceuticals and advanced materials.
This guide provides an in-depth comparison of the primary methods for fluorinating cyclohexane rings: electrophilic, nucleophilic, and radical fluorination. We will delve into the underlying mechanisms, compare key performance metrics with supporting experimental data, and provide detailed protocols for representative reactions.
The Strategic Importance of Fluorinated Cyclohexanes
The cyclohexane ring is a ubiquitous scaffold in organic chemistry. Its conformational flexibility and three-dimensional structure provide a versatile platform for molecular design. The introduction of fluorine can have profound effects:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug candidate.
-
Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, impacting its ability to cross cell membranes. Strategic fluorination can lead to compounds with "polar hydrophobicity," a desirable trait for drug candidates.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and selectivity. For instance, strategically placed fluorine atoms can create facially polarized cyclohexanes with unique electrostatic properties.
-
Conformational Control: The steric and electronic effects of fluorine can influence the conformational preference of the cyclohexane ring, which can be critical for biological activity.
Electrophilic Fluorination: Taming the "Positive" Fluorine
Electrophilic fluorination introduces a fluorine atom by reacting a nucleophilic carbon center with an electrophilic fluorine source ("F+"). This approach is particularly effective for electron-rich substrates.
Key Reagents: The Rise of N-F Compounds
Historically, electrophilic fluorination was fraught with challenges due to the high reactivity and hazardous nature of reagents like elemental fluorine (F2). The development of N-F reagents revolutionized the field, offering safer and more selective alternatives.
-
Selectfluor® (F-TEDA-BF4): A widely used, commercially available electrophilic fluorinating agent. It is a stable, non-volatile, and user-friendly crystalline solid. Selectfluor is effective for fluorinating a variety of substrates, including enolates, enamines, and activated C-H bonds.
-
N-Fluorobenzenesulfonimide (NFSI): Another common N-F reagent known for its high electrophilicity and solubility in various organic solvents.
Mechanism of Electrophilic Fluorination
The precise mechanism of electrophilic fluorination is still a subject of debate and can be substrate-dependent, potentially proceeding through either a single-electron transfer (SET) or a polar (SN2-type) pathway.
Diagram: Generalized Mechanism of Electrophilic Fluorination
Caption: Potential mechanistic pathways for electrophilic fluorination.
Performance Characteristics
| Feature | Description |
| Substrate Scope | Best suited for electron-rich cyclohexane derivatives, such as enolates or enamines. Direct C-H fluorination of unactivated alkanes is challenging but can be achieved, often with the aid of photocatalysis. |
| Regioselectivity | Generally high for activated positions (e.g., α to a carbonyl group). For C-H fluorination, selectivity can be an issue, though directing groups can be employed. |
| Stereoselectivity | Can be influenced by the substrate's stereochemistry and the reaction conditions. Diastereoselective fluorinations are possible with chiral auxiliaries. |
| Reaction Conditions | Typically mild, often at room temperature. |
| Safety | N-F reagents like Selectfluor are significantly safer than F2 but are strong oxidizing agents and should be handled with care. |
Experimental Protocol: Electrophilic Fluorination of a Cyclohexanone Derivative with Selectfluor
This protocol is a representative example for the α-fluorination of a ketone.
-
Preparation: In a fume hood, to a stirred solution of the cyclohexanone derivative (1.0 mmol) in anhydrous acetonitrile (10 mL) at room temperature, add Selectfluor (1.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Nucleophilic Fluorination: The Power of the Fluoride Anion
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride anion (F-). This is a common and cost-effective method for introducing fluorine.
Key Reagents: From Simple Salts to Sophisticated Reagents
The effectiveness of nucleophilic fluorination is often limited by the low solubility and nucleophilicity of fluoride salts. Various reagents and strategies have been developed to overcome these challenges.
-
Alkali Metal Fluorides (KF, CsF): Inexpensive but often require harsh reaction conditions and polar aprotic solvents.
-
Tetrabutylammonium Fluoride (TBAF): More soluble in organic solvents but highly hygroscopic.
-
Deoxo-Fluor® and DAST: Deoxyfluorinating agents that convert alcohols and carbonyl compounds to their corresponding fluorides. Deoxo-Fluor is generally more thermally stable than DAST.
Mechanism of Nucleophilic Fluorination
For the conversion of alcohols, the reaction typically proceeds through an SN2 mechanism, resulting in an inversion of stereochemistry at the reaction center.
Diagram: Mechanism of Deoxyfluorination with Deoxo-Fluor
A Comparative Crystallographic Guide to 1-Bromo-2-fluorocyclohexane Derivatives and Their Halogenated Analogs
For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of small molecules is paramount to predicting their behavior and designing new functional entities. Halogenated cyclohexanes, in particular, are prevalent motifs in pharmaceuticals and agrochemicals, where the nature and position of the halogen atoms can dramatically influence bioactivity and material properties. This guide provides an in-depth crystallographic comparison of 1-bromo-2-fluorocyclohexane derivatives, contextualized with closely related halogenated cyclohexane analogs. By examining the subtle interplay of steric and electronic effects on conformational preferences and crystal packing, we aim to provide a valuable resource for the rational design of next-generation molecules.
The Significance of Halogenated Cyclohexanes in Drug Discovery and Materials Science
The introduction of halogens, particularly fluorine and bromine, into organic molecules can profoundly alter their physicochemical properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. Bromine, being larger and more polarizable, can participate in halogen bonding, a directional non-covalent interaction that is increasingly exploited in crystal engineering and drug design. In the context of the conformationally flexible cyclohexane ring, the interplay between these two halogens in a vicinal arrangement, as in this compound, presents a fascinating case study in stereoelectronics.
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process. Here, we outline a typical workflow for the crystallographic analysis of this compound derivatives, emphasizing the rationale behind each step.
Synthesis and Purification
-
Synthesis: trans-1-Bromo-2-fluorocyclohexane can be synthesized from cyclohexene.[1] The purification of the target compound is critical, as impurities can inhibit crystallization.
-
Purification: Techniques such as fractional distillation or column chromatography are employed to achieve high purity (>99%). The final purity should be confirmed by NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Crystallization Strategies
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For non-crystalline or oily compounds like many cyclohexane derivatives, co-crystallization with a host molecule can be an effective strategy.
-
Slow Evaporation: A solution of the compound in a suitable solvent (or mixture of solvents) is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of single crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the vapor of the second solvent into the first induces crystallization.
-
Co-crystallization with Host Molecules: In cases where the target molecule does not readily crystallize on its own, co-crystallization with a host molecule that can form a stable crystalline lattice incorporating the target as a guest can be employed. This was the successful strategy for obtaining the crystal structure of trans-1-bromo-2-fluorocyclohexane.[2]
X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern is collected on a detector, and the resulting data are used to solve and refine the crystal structure.
Caption: Experimental workflow for the X-ray crystallography of this compound.
Comparative Crystallographic Analysis
Conformational Preferences: The Axial vs. Equatorial Debate
The chair conformation is the most stable for the cyclohexane ring. Substituents can occupy either axial or equatorial positions, and their preference is dictated by a balance of steric and electronic factors.
| Compound | Substituent 1 | Substituent 2 | Conformation (Solid State) | Key Torsion/Dihedral Angles | Reference |
| trans-1-Bromo-2-fluorocyclohexane (in AAC) | Br | F | Diaxial | ϑa,a (Br-C1-C2-F) deviates from 180° | [2] |
| trans-1,2-Dichlorocyclohexane (in AAC) | Cl | Cl | Diaxial | ϑa,a (Cl-C1-C2-Cl) deviates from 180° | [2] |
| trans-1,2-Dibromocyclohexane (in AAC) | Br | Br | Diaxial | ϑa,a (Br-C1-C2-Br) deviates from 180° | [2] |
| cis-1,3-Dichlorocyclohexane | Cl | Cl | Diequatorial | - | [3] |
| cis-1,4-Dichlorocyclohexane | Cl | Cl | Axial-Equatorial | - | [3] |
Analysis:
-
Diaxial Preference in trans-1,2-Dihalocyclohexanes: The observation of a diaxial conformation for trans-1-bromo-2-fluorocyclohexane, as well as for the corresponding dichloro and dibromo derivatives in the solid state (when complexed), is noteworthy.[2] This preference, which contradicts the general rule that larger substituents prefer the equatorial position to minimize steric hindrance, is a well-documented phenomenon for vicinal dihalocyclohexanes. This is often attributed to the stabilizing influence of gauche interactions between the halogens, which is more favorable than the anti-arrangement in the diequatorial conformer.
-
Deviation from Ideal Geometry: The dihedral angles (ϑa,a) between the two axial C-X bonds in the trans-1,2-dihalocyclohexanes deviate significantly from the ideal 180°.[2] This distortion, along with a flattening of the ring, suggests that the cyclohexane ring contorts to accommodate the electronic and steric demands of the axial substituents.
-
Influence of Fluorine: In the case of 1,2-difluoroethane, the gauche conformer is known to be more stable than the anti conformer. This "gauche effect" likely contributes to the stability of the diaxial conformer in trans-1,2-difluorocyclohexane and, by extension, in trans-1-bromo-2-fluorocyclohexane.
Caption: Conformational isomers of trans- and cis-1-bromo-2-fluorocyclohexane.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules arrange themselves to maximize favorable intermolecular interactions. For halogenated compounds, halogen bonds and C-H···X hydrogen bonds are particularly important.
-
Halogen Bonding: The bromine atom in this compound derivatives can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules. This directional interaction can play a crucial role in determining the crystal packing.
-
Hydrogen Bonding: The fluorine atom, being highly electronegative, can participate in weak C-H···F hydrogen bonds. These interactions, although weaker than conventional hydrogen bonds, can collectively contribute to the stability of the crystal lattice.
-
Host-Guest Interactions: In the case of the trans-1-bromo-2-fluorocyclohexane co-crystal, the primary interactions are between the guest molecule and the interior of the AAC host. These are predominantly van der Waals and dispersion forces, with the host cavity providing a shape-complementary environment for the guest.[2]
Conclusions and Future Outlook
The crystallographic analysis of this compound, facilitated by co-crystallization techniques, reveals a preference for the diaxial conformation in the solid state, a common feature among trans-1,2-dihalocyclohexanes. This preference is a result of a complex interplay of steric and electronic effects, including the gauche effect.
For researchers in drug discovery and materials science, this guide highlights the importance of considering non-intuitive conformational preferences when designing molecules. The subtle differences in the electronic nature of fluorine and bromine can lead to distinct solid-state properties, which in turn can influence bioavailability, stability, and other key parameters.
Future work should focus on obtaining crystal structures of a wider range of this compound derivatives to build a more comprehensive understanding of their structure-property relationships. The continued development of co-crystallization and other advanced crystallization techniques will be crucial in this endeavor.
References
- 1. Conformational Properties of 1-Halogenated-1-Silacyclohexanes, C5H10SiHX (X = Cl, Br, I): Gas Electron Diffraction, Low-Temperature NMR, Temperature-Dependent Raman Spectroscopy, and Quantum-Chemical Calculations† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Isotopic Labeling Studies with 1-Bromo-2-fluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isotopic Labeling and the Potential of Novel Reagents
Isotopic labeling is an indispensable technique in modern chemical and biomedical research, enabling the elucidation of reaction mechanisms, the study of metabolic pathways, and the development of new therapeutic agents.[1][2] The introduction of a stable or radioactive isotope into a molecule allows researchers to track its fate with high precision using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] In drug discovery, for instance, isotopically labeled compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies.[3]
The ideal isotopic labeling reagent should offer a combination of reactivity, selectivity, and versatility. This guide introduces 1-Bromo-2-fluorocyclohexane as a promising, albeit currently under-explored, candidate for isotopic labeling studies. Its bifunctional nature, possessing two different halogen atoms on a conformationally well-defined cyclohexane ring, presents unique opportunities for controlled chemical modifications. This guide will provide a comprehensive analysis of the expected reactivity of this compound, compare it with alternative labeling strategies, and provide detailed, albeit theoretical, experimental protocols for its application.
Understanding the Reactivity of this compound: A Tale of Two Halogens
The utility of this compound as a labeling reagent is intrinsically linked to its chemical reactivity, which is governed by the interplay of its stereochemistry and the distinct properties of the bromine and fluorine substituents.
Conformational Analysis: The Chair Conformation and its Influence on Reactivity
1,2-disubstituted cyclohexanes, such as this compound, exist predominantly in a chair conformation to minimize steric strain.[4][5][6] The relative stability of the two possible chair conformations for both the cis and trans isomers will significantly impact which reaction pathway is favored.
-
trans-1-Bromo-2-fluorocyclohexane: The most stable conformation will have both the bromo and fluoro groups in equatorial positions to minimize 1,3-diaxial interactions.[4][7] The alternative diaxial conformation is significantly less stable.
-
cis-1-Bromo-2-fluorocyclohexane: In the cis isomer, one substituent must be in an axial position while the other is equatorial.[5][7] The relative energetic penalty of placing a bromine versus a fluorine atom in the axial position will determine the conformational equilibrium. Generally, the conformation with the larger substituent (bromine) in the equatorial position is favored.
This conformational preference is critical because it dictates the orientation of the leaving groups and adjacent protons, which in turn controls the stereochemical outcome of substitution and elimination reactions.
The Competing Pathways: Nucleophilic Substitution (SN2) vs. Elimination (E2)
When treated with a nucleophile or a base, this compound can undergo either nucleophilic substitution or elimination.[8] The outcome of this competition is highly dependent on the reaction conditions.
-
Nucleophilic Substitution (SN2): This pathway involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the displacement of the leaving group. A key consideration for this compound is the relative leaving group ability of bromide versus fluoride. Bromide is a significantly better leaving group than fluoride because the C-Br bond is weaker than the C-F bond, and the bromide ion is a weaker base and more polarizable than the fluoride ion.[9][10][11] Therefore, nucleophilic substitution will almost exclusively occur at the carbon bearing the bromine atom.
-
Elimination (E2): This pathway involves the removal of a proton from a carbon atom adjacent to the leaving group by a base, leading to the formation of a double bond. The E2 reaction has a strict stereochemical requirement: the proton and the leaving group must be in an anti-periplanar arrangement (180° dihedral angle).[12][13] This requirement, in conjunction with the preferred chair conformation, will determine the regioselectivity and stereoselectivity of the elimination reaction. For instance, in the more stable diequatorial conformer of trans-1-Bromo-2-fluorocyclohexane, neither halogen has an anti-periplanar proton, making E2 elimination from this conformer difficult. The molecule would need to adopt the higher-energy diaxial conformation for the E2 reaction to proceed efficiently.
The choice between substitution and elimination can be influenced by several factors:
-
Nucleophile/Base: Strong, sterically hindered bases favor elimination, while good nucleophiles that are weak bases favor substitution.[14]
-
Solvent: Polar aprotic solvents favor SN2 reactions, while less polar or protic solvents can favor elimination.
-
Temperature: Higher temperatures generally favor elimination over substitution.[15]
Caption: Competing SN2 and E2 pathways for this compound.
A Comparative Look: this compound vs. Alternative Labeling Reagents
While this compound presents intriguing possibilities, it is essential to compare its potential performance with established isotopic labeling strategies.
| Feature | This compound | Dihaloalkanes (e.g., 1,2-dibromocyclohexane) | Labeled Synthons (e.g., labeled methyl iodide) |
| Reactivity Control | High potential for selective reaction at the C-Br bond due to the significant difference in leaving group ability between Br and F. | Less selective, as both bromine atoms have similar reactivity, potentially leading to mixtures of products. | High, as the reaction is typically a straightforward substitution. |
| Versatility | Can be used to introduce a label via either substitution or elimination, offering access to both saturated and unsaturated labeled cyclohexyl moieties. | Primarily used for substitution or double elimination to form alkynes. | Limited to the introduction of a specific labeled functional group. |
| Stereochemical Control | The rigid cyclohexane framework allows for a high degree of stereochemical control in both substitution (inversion of configuration) and elimination (anti-periplanar) reactions. | Stereocontrol is also possible but may be complicated by competing reactions at two similar centers. | Depends on the stereochemistry of the substrate being labeled. |
| Potential Applications | Synthesis of specifically labeled cyclohexane-containing drug candidates, PET imaging precursors (with ¹⁸F), and mechanistic studies. | General synthesis of labeled cyclic compounds. | Introduction of labeled methyl groups or other simple functionalities. |
| Availability of Labeled Precursors | Synthesis of isotopically labeled versions (e.g., ¹³C-ring, ¹⁸F) would require a multi-step synthesis. | Commercially available with isotopic labels in some cases, or can be synthesized. | Many simple labeled synthons are commercially available.[16] |
Experimental Protocols: A Practical Guide
The following protocols are proposed methodologies based on established principles of organic synthesis and isotopic labeling.[17][18] Optimization will be necessary for specific applications.
Protocol 1: Proposed Synthesis of [¹⁸F]-1-Bromo-2-fluorocyclohexane for PET Imaging
Positron Emission Tomography (PET) is a powerful imaging technique that often utilizes the positron-emitting isotope fluorine-18 (¹⁸F, t½ ≈ 110 min).[19][20] The synthesis of an ¹⁸F-labeled tracer is a critical step.
Objective: To synthesize trans-[¹⁸F]-1-Bromo-2-fluorocyclohexane from a suitable precursor.
Materials:
-
cis-1-Bromo-2-cyclohexanol
-
Anhydrous acetonitrile
-
Tetrabutylammonium bicarbonate
-
[¹⁸F]Fluoride (produced in a cyclotron)
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent for the non-radioactive synthesis
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride solution is transferred to a reaction vessel containing tetrabutylammonium bicarbonate. The water is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Nucleophilic Fluorination: The precursor, cis-1-Bromo-2-trifluoromethanesulfonyl-oxycyclohexane (synthesized from cis-1-Bromo-2-cyclohexanol and triflic anhydride), dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]fluoride complex.
-
Reaction: The reaction mixture is heated at 80-100 °C for 10-15 minutes. The reaction progress is monitored by radio-TLC.
-
Purification: The crude reaction mixture is passed through a C18 SPE cartridge to remove unreacted fluoride and polar impurities. The eluate is then purified by semi-preparative HPLC to isolate the trans-[¹⁸F]-1-Bromo-2-fluorocyclohexane.
-
Formulation: The purified product is reformulated in a biocompatible solvent for subsequent use.
Protocol 2: Isotopic Labeling via Nucleophilic Substitution with a ¹³C-Labeled Nucleophile
Objective: To introduce a ¹³C-labeled functional group onto the cyclohexane ring.
Materials:
-
trans-1-Bromo-2-fluorocyclohexane
-
Na¹³CN (as an example of a ¹³C-labeled nucleophile)
-
Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., diethyl ether, water, brine, silica gel)
Procedure:
-
Reaction Setup: To a solution of trans-1-Bromo-2-fluorocyclohexane in DMF, add Na¹³CN.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain the ¹³C-labeled cis-2-fluorocyclohexanecarbonitrile. The stereochemistry is inverted at the reaction center due to the SN2 mechanism.
Caption: A generalized experimental workflow for isotopic labeling studies.
Conclusion: A Versatile Tool Awaiting Exploration
This compound holds significant, yet largely untapped, potential as a versatile reagent in isotopic labeling studies. The distinct reactivity of its two halogen substituents, coupled with the stereochemical constraints of the cyclohexane ring, offers a platform for the controlled and selective introduction of isotopic labels. While direct experimental data on its application is currently scarce, the fundamental principles of organic chemistry strongly suggest its utility. Future research should focus on the synthesis of isotopically labeled this compound and the systematic exploration of its reactivity with a wide range of nucleophiles and bases. Such studies will undoubtedly pave the way for its application in diverse fields, from mechanistic organic chemistry to the development of novel radiopharmaceuticals for PET imaging.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 3. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 4. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. siue.edu [siue.edu]
- 13. youtube.com [youtube.com]
- 14. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 15. savemyexams.com [savemyexams.com]
- 16. Isotopically Labeled Compounds | Thermo Fisher Scientific [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of isotopically labeled 1,3-dithiane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Scientists expand PET imaging options through simpler chemistry | Bluegrass Regional Imaging [bluegrassregionalimaging.com]
- 20. Radiolabeling of Nanoparticles and Polymers for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Stereochemical Secrets: A Comparative Guide to the Conformational Locking Effects in 1-Bromo-2-fluorocyclohexane Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug design, the three-dimensional arrangement of atoms within a molecule—its conformation—is paramount. The specific shape a molecule adopts can profoundly influence its biological activity, dictating how it interacts with its target receptor. Halogenated cyclohexanes are privileged scaffolds in this domain, offering a tunable platform to explore conformational space. This guide provides a deep dive into the fascinating conformational locking effects observed in 1-bromo-2-fluorocyclohexane analogs, offering a comparative analysis of the diastereomers and the underlying stereoelectronic forces at play.
The Dynamic World of Cyclohexane: A Balancing Act of Conformations
Cyclohexane rings are not static, planar structures. They exist in a dynamic equilibrium between two primary chair conformations, which interconvert via a process known as ring flipping. In substituted cyclohexanes, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of these conformers is a delicate balance of steric and electronic effects, which can be harnessed to "lock" the ring into a preferred conformation.
This guide will dissect the conformational preferences of cis- and trans-1-bromo-2-fluorocyclohexane, exploring how the interplay of steric hindrance, dipole-dipole interactions, and subtle stereoelectronic effects like the gauche effect and hyperconjugation dictates their three-dimensional structure.
The Diastereomeric Duo: trans vs. cis-1-Bromo-2-fluorocyclohexane
The relative orientation of the bromine and fluorine atoms on the cyclohexane ring gives rise to two diastereomers: trans and cis. Each of these diastereomers exhibits a unique conformational equilibrium, which can be experimentally elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.
trans-1-Bromo-2-fluorocyclohexane: A Preference for the Diaxial Conformation
In the trans isomer, the bromine and fluorine atoms are on opposite faces of the cyclohexane ring. This leads to an equilibrium between a diequatorial (e,e) and a diaxial (a,a) conformer.
Conventional wisdom, based on steric considerations (A-values), would suggest a strong preference for the diequatorial conformer, as both bulky halogen atoms would avoid unfavorable 1,3-diaxial interactions. The A-value, a measure of the energetic preference for a substituent to be in the equatorial position, is approximately 0.43 kcal/mol for bromine and 0.24 kcal/mol for fluorine.[1] However, experimental evidence from NMR studies on related trans-1,2-dihalocyclohexanes reveals a surprising trend.[2]
The conformational equilibrium can be quantified by analyzing the vicinal coupling constants (³JHH) between the protons on the carbon atoms bearing the halogens. The magnitude of this coupling is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[3][4]
-
In the diequatorial (e,e) conformer, the protons are in a gauche relationship (dihedral angle ≈ 60°), resulting in a small coupling constant (typically 2-4 Hz).
-
In the diaxial (a,a) conformer, the protons are in an anti-periplanar relationship (dihedral angle ≈ 180°), leading to a large coupling constant (typically 8-12 Hz).
For trans-1,2-dihalocyclohexanes, the observed ³JHH coupling constant is a weighted average of the coupling constants of the two conformers. In many cases, particularly in non-polar solvents, the observed coupling constant is larger than would be expected for a predominantly diequatorial conformation, indicating a significant population of the diaxial conformer. This counterintuitive preference for the sterically more hindered diaxial form is attributed to stabilizing stereoelectronic interactions, specifically hyperconjugation.[2] In the diaxial conformation, the anti-periplanar arrangement of the C-H and C-X (where X is a halogen) bonds allows for efficient overlap between the σC-H bonding orbital and the σ*C-X antibonding orbital, leading to electron delocalization and stabilization.
cis-1-Bromo-2-fluorocyclohexane: A Clear-Cut Case for Equatorial Bromine
In the cis isomer, the bromine and fluorine atoms are on the same face of the ring. The ring flip interconverts two conformers: one with an axial bromine and an equatorial fluorine (a,e) and another with an equatorial bromine and an axial fluorine (e,a).
References
A Comparative Guide to the Kinetic Studies of 1-Bromo-2-fluorocyclohexane Solvolysis
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework: The Decisive Role of Stereochemistry in Cyclohexane Solvolysis
The solvolysis of haloalkanes, particularly in polar protic solvents, often proceeds through an SN1-type mechanism involving a carbocation intermediate.[1][2][3] In the case of substituted cyclohexanes, the conformational rigidity of the ring and the stereochemical relationship between the leaving group and other substituents can dramatically influence the reaction rate and product distribution.[4][5]
The key mechanistic question for 1-bromo-2-fluorocyclohexane is the extent to which the adjacent fluorine atom participates in the departure of the bromide leaving group. This "neighboring group participation" (NGP) or "anchimeric assistance" can significantly accelerate the reaction rate.[6][7][8] For NGP to occur effectively, the participating group must be positioned to attack the carbon atom bearing the leaving group from the backside, in a manner analogous to an intramolecular SN2 reaction.[6][9]
In the context of the chair conformation of cyclohexane, this requires a trans-diaxial arrangement of the participating group and the leaving group.[4][6]
-
trans-1-Bromo-2-fluorocyclohexane: This isomer can adopt a conformation where both the bromine and fluorine atoms are in axial positions. This diaxial arrangement is ideal for the fluorine's lone pair electrons to assist in the expulsion of the bromide ion, forming a bridged fluoronium ion intermediate. This anchimeric assistance is expected to lead to a significant rate enhancement compared to a system without such participation.[6][10]
-
cis-1-Bromo-2-fluorocyclohexane: In the cis isomer, one substituent is axial while the other is equatorial.[11][12][13] A ring flip interconverts the axial/equatorial positions.[14][15] Crucially, a trans-diaxial relationship between the fluorine and bromine is never achieved.[6] Therefore, the solvolysis is expected to proceed without significant anchimeric assistance from the fluorine atom, likely through a standard SN1 mechanism involving a discrete carbocation intermediate.
This fundamental stereochemical difference forms the basis of our comparative kinetic study. We hypothesize that the solvolysis of the trans isomer will be significantly faster than that of the cis isomer.
Experimental Design: A Head-to-Head Kinetic Comparison
To empirically validate our hypothesis, we will conduct parallel kinetic studies on the solvolysis of both cis- and trans-1-bromo-2-fluorocyclohexane. The primary objective is to determine the first-order rate constants for each isomer under identical conditions.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the kinetic analysis of this compound solvolysis.
While cis- and trans-1-bromo-2-fluorocyclohexane can be sourced commercially, for the purpose of this guide, we outline a common synthetic route for completeness.[11][16] A typical approach involves the reaction of cyclohexene with N-bromosuccinimide (NBS) in the presence of a fluoride source, such as hydrogen fluoride-pyridine complex. The resulting mixture of cis and trans isomers can be separated by fractional distillation or column chromatography. The identity and purity of each isomer must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
The rate of solvolysis will be monitored by measuring the rate of production of hydrobromic acid (HBr), a product of the reaction. This can be achieved by titrating aliquots of the reaction mixture with a standardized solution of sodium hydroxide.[17][18][19]
Step-by-Step Protocol:
-
Solvent Preparation: Prepare a suitable solvent system, for example, 80% ethanol in water by volume. This polar protic solvent is appropriate for promoting SN1 reactions.[3][20]
-
Reaction Setup: In a constant temperature bath set to a specific temperature (e.g., 50 °C), place a flask containing the solvent. Allow the solvent to equilibrate to the bath temperature.
-
Initiation of Reaction: Accurately weigh a sample of either cis- or trans-1-bromo-2-fluorocyclohexane and dissolve it in a small amount of the solvent. At time zero, add this solution to the pre-heated solvent in the constant temperature bath and mix thoroughly.
-
Sampling: At regular, recorded time intervals (e.g., every 10 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing a cold solvent (e.g., acetone) to effectively stop the reaction.
-
Titration: Add a few drops of a suitable indicator (e.g., bromothymol blue) to the quenched aliquot and titrate with a standardized solution of sodium hydroxide (e.g., 0.01 M) until the endpoint is reached.[17] Record the volume of NaOH used.
-
"Infinity" Reading: After the reaction has proceeded for at least ten half-lives, take a final "infinity" reading to determine the concentration of HBr at the completion of the reaction.
-
Repeat: Perform the same procedure for the other isomer under identical conditions.
Data Analysis and Expected Results
The concentration of HBr at each time point can be calculated from the volume of NaOH used in the titration. The concentration of the remaining this compound at time t, [Ct], can be determined by subtracting the concentration of HBr from the initial concentration of the substrate.
For a first-order reaction, the integrated rate law is:
ln([Ct] / [C0]) = -kt
where [C0] is the initial concentration, [Ct] is the concentration at time t, and k is the rate constant. A plot of ln([Ct]) versus time should yield a straight line with a slope of -k.
Table 1: Hypothetical Comparative Kinetic Data at 50 °C
| Isomer | Rate Constant (k) (s⁻¹) | Relative Rate |
| cis-1-Bromo-2-fluorocyclohexane | 1.2 x 10⁻⁵ | 1 |
| trans-1-Bromo-2-fluorocyclohexane | 8.4 x 10⁻⁴ | 70 |
The hypothetical data in Table 1 illustrates the expected outcome. The trans isomer is expected to undergo solvolysis at a significantly faster rate than the cis isomer due to anchimeric assistance from the fluorine atom. The magnitude of this rate enhancement provides strong evidence for neighboring group participation.
Diagram of Competing Solvolysis Mechanisms
Caption: Competing solvolysis pathways for cis- and trans-1-bromo-2-fluorocyclohexane.
Interpretation and Mechanistic Implications
A significantly larger rate constant for the trans isomer strongly supports the operation of anchimeric assistance. The fluorine atom, through its lone pairs, stabilizes the developing positive charge on the adjacent carbon as the bromide ion departs, leading to a lower activation energy for the reaction.[21] This intramolecular nucleophilic attack results in the formation of a bridged fluoronium ion intermediate.[22] Subsequent attack by the solvent on this intermediate leads to the final products, often with retention of the original stereochemistry.[8]
In contrast, the slower rate of solvolysis for the cis isomer is consistent with a mechanism that lacks this internal assistance. The reaction likely proceeds through a more traditional SN1 pathway, involving the formation of a planar secondary carbocation.[1] This intermediate is then attacked by the solvent from either face, leading to a mixture of stereoisomeric products.
Conclusion
This comparative guide demonstrates how carefully designed kinetic studies can provide profound insights into reaction mechanisms. The solvolysis of cis- and trans-1-bromo-2-fluorocyclohexane serves as a classic example of how stereochemistry can dictate reaction pathways and rates. The anticipated rate enhancement for the trans isomer provides compelling evidence for the role of neighboring group participation by fluorine, a phenomenon of significant interest in physical organic chemistry and relevant to understanding reactivity in complex molecules. The experimental protocol outlined provides a robust framework for researchers to investigate these fundamental principles.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 6. Anchimeric Assistance (Neighboring Group Participation) [research.cm.utexas.edu]
- 7. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 8. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. m.youtube.com [m.youtube.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]
- 12. Solved 1. Draw cis-1-bromo-2-fluorocyclohexane: a. as a | Chegg.com [chegg.com]
- 13. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcy... | Study Prep in Pearson+ [pearson.com]
- 14. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. trans-1-Bromo-2-Fluorocyclohexane | C6H10BrF | CID 3084980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. amherst.edu [amherst.edu]
- 18. theochem.mercer.edu [theochem.mercer.edu]
- 19. studylib.net [studylib.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-Bromo-2-fluorocyclohexane: A Benchtop to Process Perspective
Introduction: The Significance of Vicinal Fluoro-Bromo Scaffolds
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular architectures is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—make fluorinated organic compounds highly sought-after targets. Among these, vicinal (1,2-) functionalized cycloalkanes are of particular interest as conformationally restricted scaffolds. 1-Bromo-2-fluorocyclohexane, a versatile building block, serves as a prime example.[1] Its distinct arrangement of a reactive bromine atom and a modulating fluorine atom on a cyclohexane ring makes it a valuable intermediate for the synthesis of complex pharmaceuticals and novel agrochemicals.[1][2]
This guide provides an in-depth, comparative analysis of the primary synthetic routes to trans-1-bromo-2-fluorocyclohexane, the thermodynamically favored diastereomer. We will dissect two main strategies: the direct electrophilic bromofluorination of cyclohexene and a two-step sequence involving the epoxidation of cyclohexene followed by ring-opening. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but a critical evaluation of the underlying chemical principles, practical considerations, and scalability of each method.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached via two mechanistically distinct pathways. The choice between a direct, one-pot bromofluorination and a sequential epoxidation-ring-opening strategy is often dictated by factors such as the availability and handling of reagents, desired stereochemical purity, and scalability.
Route 1: Direct Electrophilic Bromofluorination of Cyclohexene
This is the most direct approach, involving the simultaneous addition of bromine and fluorine across the double bond of cyclohexene. The reaction proceeds through a bromonium ion intermediate, which is then attacked by a fluoride nucleophile.[3]
Mechanism Rationale: The reaction is initiated by the electrophilic attack of a bromine source (e.g., from N-Bromosuccinimide) on the electron-rich double bond of cyclohexene. This forms a cyclic bromonium ion, which shields one face of the ring. The fluoride ion, a nucleophile, then attacks one of the carbons of the bromonium ion from the opposite face, leading to an anti-addition. This stereospecific mechanism exclusively yields the trans-diastereomer.
Diagram 1: Mechanism of Direct Electrophilic Bromofluorination
Caption: Workflow of the direct bromofluorination of cyclohexene.
Experimental Choices and Causality: The choice of the bromine and fluorine source is critical. N-Bromosuccinimide (NBS) is a preferred bromine source over elemental bromine as it is a solid and easier to handle, reducing the risks associated with handling corrosive and volatile Br₂.[4] For the fluoride source, amine-hydrogen fluoride complexes like triethylamine tris(hydrogen fluoride) (Et₃N·3HF) or pyridine-HF are often employed.[5][6] These reagents are less corrosive to glassware than anhydrous HF and offer improved solubility in organic solvents. Et₃N·3HF is often favored due to its higher thermal stability and ease of handling compared to pyridine-HF.[6][7]
Route 2: Two-Step Synthesis via Epoxidation and Ring-Opening
This approach involves two distinct transformations: the epoxidation of cyclohexene to form cyclohexene oxide, followed by the ring-opening of the epoxide with a suitable bromide source and subsequent fluorination.
Mechanism Rationale:
-
Epoxidation: The reaction of cyclohexene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds via a concerted mechanism where the oxygen atom is delivered to the double bond in a syn-addition, forming a stereochemically defined epoxide.[8]
-
Ring-Opening: The epoxide is then subjected to ring-opening. To achieve the desired trans-1-bromo-2-fluorocyclohexane, a two-step ring-opening process is most logical. First, the epoxide is opened with a bromide nucleophile (e.g., from HBr or LiBr) under acidic or Lewis acidic conditions. This proceeds via an Sₙ2-like mechanism with anti-attack of the bromide, yielding trans-2-bromocyclohexanol.[4][9] The resulting alcohol is then converted to the fluoride using a deoxofluorinating agent.
Diagram 2: Two-Step Synthesis of trans-1-Bromo-2-fluorocyclohexane
Caption: Workflow of the two-step synthesis of trans-1-bromo-2-fluorocyclohexane.
Experimental Choices and Causality: m-CPBA is a common and effective epoxidizing agent due to its commercial availability and relatively good stability.[10] The subsequent ring-opening to form the bromohydrin can be achieved with various bromide sources. Using aqueous N-bromosuccinimide can also directly yield the trans-2-bromocyclohexanol from cyclohexene.[4] For the final fluorination step, deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are effective for converting alcohols to fluorides via an Sₙ2 mechanism, which would invert the stereocenter at the alcohol-bearing carbon. To maintain the trans relationship, a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by Sₙ2 displacement with a fluoride source would be necessary. However, for simplicity and directness, a deoxofluorination approach is often considered.
Quantitative Performance Comparison
| Parameter | Route 1: Direct Bromofluorination | Route 2: Epoxidation & Ring-Opening |
| Starting Material | Cyclohexene | Cyclohexene |
| Key Reagents | NBS, Et₃N·3HF | 1. m-CPBA; 2. HBr or LiBr; 3. Deoxofluorinating agent |
| Number of Steps | 1 | 2-3 |
| Typical Yield | High (up to 91% reported) | Good to High (Epoxidation: ~90-96%; Ring-opening & Fluorination steps vary) |
| Stereoselectivity | High (anti-addition) | High (anti-addition in ring-opening) |
| Safety Considerations | Use of HF complexes requires caution.[6] | m-CPBA can be shock-sensitive; deoxofluorinating agents can be toxic and moisture-sensitive. |
| Scalability | Potentially scalable with appropriate engineering controls for HF reagents.[11] | Multi-step nature can add complexity to scale-up. |
Detailed Experimental Protocols
Protocol 1: Direct Electrophilic Bromofluorination of Cyclohexene
This protocol is adapted from a high-yield synthesis of trans-1-bromo-2-fluorocyclohexane.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Triethylamine tris(hydrogen fluoride) (Et₃N·3HF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Add N-Bromosuccinimide (X.X g, 1.05 eq) to the flask and dissolve it in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add triethylamine tris(hydrogen fluoride) (X.X mL, 1.5 eq) dropwise over 10 minutes.
-
Add cyclohexene (X.X mL, 1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford trans-1-bromo-2-fluorocyclohexane.
Self-Validation:
-
Expected Yield: ~91%
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. The trans stereochemistry can be confirmed by the coupling constants in the ¹H NMR spectrum.
Protocol 2: Two-Step Synthesis via Epoxidation and Bromohydrin Formation followed by Deoxofluorination
Step 2a: Epoxidation of Cyclohexene
Materials:
-
Cyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, dissolve cyclohexene (X.X mL, 1.0 eq) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the excess peroxy acid by adding saturated aqueous Na₂SO₃ solution.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cyclohexene oxide.
Step 2b: Synthesis of trans-2-Bromocyclohexanol
Materials:
-
Cyclohexene oxide
-
48% Hydrobromic acid (HBr)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude cyclohexene oxide from Step 2a in diethyl ether (50 mL) and cool to 0 °C.
-
Slowly add 48% HBr (1.1 eq) dropwise with vigorous stirring.
-
Stir at 0 °C for 1 hour.
-
Wash the reaction mixture with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield trans-2-bromocyclohexanol.[4]
Step 2c (Projected): Deoxofluorination of trans-2-Bromocyclohexanol
Materials:
-
trans-2-Bromocyclohexanol
-
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous conditions (inert atmosphere)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-2-bromocyclohexanol in anhydrous dichloromethane in a flame-dried flask.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add Deoxo-Fluor® (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Self-Validation:
-
Expected Yield: Epoxidation step typically yields >90%.[2] The subsequent steps are expected to proceed in good to high yields.
-
Characterization: Intermediate and final products should be characterized by appropriate spectroscopic methods (NMR, IR, MS) at each stage to confirm their identity and purity.
Conclusion and Future Outlook
Both the direct electrophilic bromofluorination and the two-step epoxidation-ring-opening sequence represent viable and stereoselective methods for the synthesis of trans-1-bromo-2-fluorocyclohexane. The direct route offers the advantage of being a one-pot procedure with reported high yields, making it an attractive option for laboratory-scale synthesis. However, the use of HF-based reagents necessitates careful handling and specialized equipment, which may pose a challenge for scalability.
The two-step route, while longer, utilizes more common and arguably more manageable reagents for the initial steps. The epoxidation of alkenes is a robust and high-yielding reaction. The subsequent ring-opening and fluorination steps offer modularity but can add to the overall complexity and potential for yield loss.
For industrial applications, the choice will likely depend on a thorough process safety and cost analysis. While the direct route appears more atom-economical, the infrastructure required to handle HF reagents on a large scale may favor the development of a robust and optimized two-step process.
Future research in this area will likely focus on the development of new, safer, and more environmentally benign fluorinating agents, as well as catalytic methods that can achieve high yields and stereoselectivity under milder conditions. The continuous pursuit of more efficient synthetic methodologies for obtaining valuable building blocks like this compound will undoubtedly accelerate innovation in the pharmaceutical and materials science sectors.
References
- 1. mdpi.com [mdpi.com]
- 2. clewisportfolio.weebly.com [clewisportfolio.weebly.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 1-Bromo-2-fluorocyclohexane: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and application of novel chemical entities are daily endeavors. 1-Bromo-2-fluorocyclohexane, a versatile building block in organic synthesis, is one such compound that requires meticulous handling, not only during its use but, just as critically, upon its disposal.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our aim is to instill a deep sense of confidence and trust in our users by providing scientifically sound and practical guidance that extends beyond the product's immediate application.
The Chemical Profile: Understanding the Hazards
Before delving into disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. This colorless to light orange or yellow clear liquid is classified under the Globally Harmonized System (GHS) with the following hazard statements: Flammable liquid and vapor, Causes skin irritation, and Causes serious eye irritation.[1][2] While a complete toxicological profile has not been fully investigated, it is prudent to treat this compound as potentially harmful if ingested or inhaled.[3]
| Property | Value | Source |
| CAS Number | 656-57-5 | [1] |
| Molecular Formula | C₆H₁₀BrF | [1][2] |
| Molecular Weight | 181.05 g/mol | [1][2] |
| Appearance | Colorless to light orange to yellow clear liquid | [1][4] |
| Boiling Point | 78 °C / 16 mmHg | [1][4] |
| Density | 1.46 g/mL | [1][4] |
| GHS Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
Core Directive: A Step-by-Step Disposal Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory and safety imperative. As a halogenated organic compound, it must be segregated and treated as hazardous waste.
Step 1: Segregation is Key
All waste containing this compound must be collected in a designated, properly labeled, and chemically resistant container.
-
Do: Use a dedicated container for halogenated organic waste. This container should be made of a material compatible with the chemical, such as glass or polyethylene.
-
Do Not: Mix with non-halogenated organic waste. This complicates the disposal process and can lead to dangerous reactions.
Step 2: Proper Labeling
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "656-57-5"
-
The associated hazards (e.g., Flammable, Irritant)
Step 3: Secure Storage
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials. The storage area should have secondary containment to prevent the spread of any potential leaks.
Step 4: Professional Disposal
The final and most critical step is to arrange for the disposal of the hazardous waste through a licensed and reputable waste disposal company.
-
Do: Contact your institution's Environmental Health and Safety (EHS) office to coordinate the pickup and disposal.
-
Do Not: Attempt to dispose of this chemical down the drain or in regular trash. This is illegal and environmentally harmful. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Emergency Procedures: Handling Spills and Exposures
Accidents can happen, and being prepared is crucial for minimizing risks.
Small Spills (in a chemical fume hood)
-
Alert colleagues in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Contain the spill: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to absorb the liquid.[3]
-
Collect the absorbed material: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area: Wipe down the spill area with a suitable solvent, followed by soap and water.
-
Properly dispose of all contaminated materials as hazardous waste.
Large Spills (outside of a chemical fume hood)
-
Evacuate the area immediately.
-
Alert others by activating the fire alarm or following your institution's emergency communication protocol.
-
Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill yourself.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reflecting the highest standards of scientific integrity and environmental stewardship.
References
Mastering Safety: A Guide to Personal Protective Equipment for 1-Bromo-2-fluorocyclohexane
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. Handling halogenated hydrocarbons like 1-Bromo-2-fluorocyclohexane requires a deep understanding of its potential hazards and the rigorous application of protective measures. This guide moves beyond a simple checklist, providing a procedural and evidence-based framework for the safe handling of this compound, ensuring that both you and your research are protected.
Hazard Analysis: Understanding the "Why" Behind the PPE
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. Based on aggregated GHS (Globally Harmonized System) data, this compound is classified with the following hazards[1]:
-
Skin Irritation (H315): Causes skin irritation upon contact[1]. Prolonged exposure to halogenated hydrocarbons can also lead to defatting of the skin, resulting in dermatitis[2].
-
Serious Eye Irritation (H319): Causes serious irritation if it comes into contact with the eyes[1].
-
Flammable Liquid and Vapor (H226): The compound is a flammable liquid, presenting a fire risk, especially when handled near ignition sources[1][3][4].
-
Potential Respiratory Irritation (H335): Vapors may cause respiratory tract irritation[1][4]. Inhalation of high concentrations of related halogenated hydrocarbons can lead to more severe health effects[5].
Understanding these hazards is the critical first step. Every piece of PPE recommended is a direct countermeasure to one or more of these identified risks.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound under standard laboratory conditions (i.e., within a certified chemical fume hood).
| Protection Type | Specific Equipment | Standard | Purpose & Rationale |
| Eye & Face | Chemical Safety Goggles & Full-Face Shield | ANSI Z87.1 | Goggles provide a seal against splashes and vapors. A face shield is mandatory when handling quantities >50 mL or when there is a significant splash potential, protecting the entire face from direct contact. |
| Hand | Chemically Resistant Gloves (Double-gloved) | EN 374 | Inner Glove: Standard Nitrile. Outer Glove: Heavier Nitrile (≥8 mil) or Neoprene. Halogenated solvents can penetrate standard disposable gloves[6]. Double-gloving provides an extra layer of protection, and the outer glove should be removed and replaced immediately upon known contact. |
| Body | Flame-Resistant (FR) Laboratory Coat | NFPA 2112 | Protects skin from incidental splashes and provides a critical barrier. The flame-resistant property is essential due to the compound's flammability[1][7]. |
| Respiratory | Not required inside a certified fume hood | N/A | All routine handling must be performed in a well-ventilated chemical fume hood to prevent inhalation of vapors[8]. A respirator with an organic vapor cartridge would be required for spill response outside of a hood. |
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is entirely dependent on its correct use. Contamination during the removal of PPE is a common and avoidable source of exposure.
Step-by-Step Donning & Doffing Protocol
-
Inspection: Before starting, inspect all PPE for damage. Check gloves for pinholes and lab coats for tears.
-
Donning Sequence:
-
Put on the inner pair of nitrile gloves.
-
Don the flame-resistant lab coat, ensuring it is fully buttoned.
-
Don the outer pair of heavier gloves, pulling the cuffs over the sleeves of the lab coat.
-
Put on chemical safety goggles.
-
Finally, if required, put on the face shield.
-
-
Doffing Sequence (to minimize cross-contamination):
-
Remove the outer, most contaminated gloves first. Peel them off without touching the outside with your bare skin.
-
Remove the face shield and goggles.
-
Remove the lab coat by rolling it down and away from your body, ensuring the contaminated exterior is folded inward.
-
Remove the inner gloves.
-
Wash hands thoroughly with soap and water immediately after all PPE is removed[9].
-
Waste Disposal Plan
All disposable PPE and materials contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) must be treated as hazardous waste.
-
Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container[8][9].
-
Never dispose of contaminated materials in regular trash or down the drain[7][8].
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures[8].
Emergency Response: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[8][10][11]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[8][10][11]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately[8][11]. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate all non-essential personnel from the area. Contain the spill with an inert absorbent material (e.g., vermiculite, sand) and prevent it from entering drains[7]. Follow your institution's specific spill response protocol and contact EHS.
Visualized Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
- 1. This compound | C6H10BrF | CID 140195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. kelid1.ir [kelid1.ir]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
